molecular formula C20H15BrN6O B8089661 Etravirine-d6

Etravirine-d6

Katalognummer: B8089661
Molekulargewicht: 441.3 g/mol
InChI-Schlüssel: PYGWGZALEOIKDF-WFGJKAKNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Etravirine-d6 is a useful research compound. Its molecular formula is C20H15BrN6O and its molecular weight is 441.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4-[6-amino-5-bromo-2-(4-cyanoanilino)pyrimidin-4-yl]oxy-3,5-bis(trideuteriomethyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN6O/c1-11-7-14(10-23)8-12(2)17(11)28-19-16(21)18(24)26-20(27-19)25-15-5-3-13(9-22)4-6-15/h3-8H,1-2H3,(H3,24,25,26,27)/i1D3,2D3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYGWGZALEOIKDF-WFGJKAKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC2=NC(=NC(=C2Br)N)NC3=CC=C(C=C3)C#N)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1=CC(=CC(=C1OC2=NC(=NC(=C2Br)N)NC3=CC=C(C=C3)C#N)C([2H])([2H])[2H])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Etravirine-d6: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an in-depth overview of Etravirine-d6, a deuterated internal standard essential for the accurate quantification of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Etravirine. Designed for researchers, scientists, and drug development professionals, this document outlines key physicochemical properties, analytical methodologies, and the biological context of its parent compound, Etravirine.

Core Physicochemical Data

Quantitative data for this compound and its parent compound are summarized below. The use of a deuterated standard like this compound is critical in mass spectrometry-based bioanalytical methods to correct for matrix effects and variations in sample processing, ensuring high precision and accuracy.

PropertyThis compoundEtravirine
CAS Number 1142096-06-7[1]269055-15-4
Molecular Formula C₂₀H₉D₆BrN₆O[1]C₂₀H₁₅BrN₆O
Molecular Weight 441.3 g/mol [1][2]435.28 g/mol
IUPAC Name 4-[[6-amino-5-bromo-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-di(methyl-d₃)-benzonitrile4-[[6-amino-5-bromo-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-dimethylbenzonitrile

Mechanism of Action and Resistance

Etravirine is a second-generation NNRTI that specifically targets the reverse transcriptase (RT) of HIV-1, a critical enzyme for viral replication.[3] It binds to a hydrophobic pocket near the active site of the enzyme, inducing a conformational change that inhibits its DNA polymerase activity. This allosteric inhibition prevents the conversion of viral RNA into DNA, a key step in the HIV-1 life cycle.

A key feature of Etravirine is its molecular flexibility, which allows it to bind to the RT enzyme in multiple conformations. This adaptability enables it to maintain activity against many HIV-1 strains that have developed resistance to first-generation NNRTIs through mutations like K103N and Y181C. However, the accumulation of multiple NNRTI resistance-associated mutations can reduce its efficacy.

Etravirine_Mechanism_of_Action cluster_cell Host Cell (e.g., CD4+ T-cell) Viral RNA Viral RNA Reverse_Transcriptase Reverse Transcriptase (RT Enzyme) Viral RNA->Reverse_Transcriptase Template Viral_DNA Viral DNA (Pro-viral DNA) Reverse_Transcriptase->Viral_DNA RNA-dependent DNA synthesis Integration Integration into Host Genome Viral_DNA->Integration Replication Viral Replication Integration->Replication Etravirine Etravirine Etravirine->Reverse_Transcriptase Allosteric Inhibition

Fig. 1: Etravirine's mechanism of action against HIV-1.

Pharmacokinetics and Metabolism

Etravirine is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system, specifically by CYP3A4, CYP2C9, and CYP2C19. The major metabolic pathway involves the oxidation of the dimethylbenzonitrile moiety. The resulting metabolites are significantly less active against reverse transcriptase than the parent compound. Due to its metabolism by CYP enzymes, Etravirine has the potential for drug-drug interactions with other medications that are substrates, inducers, or inhibitors of these enzymes.

Etravirine_Metabolism cluster_liver Liver (Hepatocytes) Etravirine_Admin Etravirine (Oral Administration) Etravirine_Metab Etravirine Etravirine_Admin->Etravirine_Metab Metabolites Hydroxylated Metabolites (Less Active) Etravirine_Metab->Metabolites Oxidation CYP_Enzymes CYP3A4 CYP2C9 CYP2C19 CYP_Enzymes->Etravirine_Metab Glucuronidation Glucuronidation Metabolites->Glucuronidation Excretion_Products Conjugated Metabolites Glucuronidation->Excretion_Products Excretion Fecal Excretion (Primary Route) Excretion_Products->Excretion

Fig. 2: Metabolic pathway of Etravirine in the liver.

Experimental Protocol: Quantification of Etravirine in Plasma by LC-MS/MS

This section details a representative experimental protocol for the quantification of Etravirine in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), employing this compound as the internal standard. This method is crucial for pharmacokinetic studies and therapeutic drug monitoring.

1. Objective: To develop and validate a sensitive and specific LC-MS/MS method for the determination of Etravirine concentrations in rat or human plasma.

2. Materials and Reagents:

  • Etravirine reference standard

  • This compound (Internal Standard, IS)

  • HPLC-grade Methanol, Acetonitrile, and Ethyl Acetate

  • Formic Acid and Ammonium Acetate

  • Control (blank) rat or human plasma

  • Deionized water

3. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Reversed-phase C18 HPLC column (e.g., XTerra MS C18)

4. Standard and Sample Preparation:

  • Stock Solutions: Prepare 1 mg/mL stock solutions of Etravirine and this compound in a suitable solvent like methanol.

  • Working Solutions: Prepare serial dilutions of the Etravirine stock solution to create calibration standards (e.g., 1 to 100 ng/mL). Prepare a working solution of this compound.

  • Calibration Standards and Quality Controls (QCs): Spike blank plasma with the appropriate working solutions to create a calibration curve and QC samples at low, medium, and high concentrations.

  • Sample Extraction (Liquid-Liquid Extraction):

    • To 100 µL of plasma sample (unknown, calibrator, or QC), add the internal standard (this compound).

    • Add 1 mL of ethyl acetate and vortex for 2 minutes for extraction.

    • Centrifuge at 10,000 rpm for 5 minutes.

    • Transfer the supernatant (organic layer) to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

5. LC-MS/MS Conditions:

  • Mobile Phase: A gradient elution using a mixture of 2 mM ammonium acetate with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in methanol (Solvent B).

  • Flow Rate: 300 µL/min.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM).

    • Etravirine transition: m/z 435.9 → 163.6

    • This compound transition: (Adjust for mass difference, e.g., m/z 440.1 → product ion)

6. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of Etravirine to this compound against the nominal concentration of the calibration standards.

  • Use a weighted linear regression model to fit the data.

  • Determine the concentration of Etravirine in the unknown samples and QCs from the calibration curve.

LCMS_Workflow cluster_LCMS LC-MS/MS System Start Plasma Sample (Calibrator, QC, or Unknown) Add_IS Spike with Internal Standard (this compound) Start->Add_IS Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) Add_IS->Extraction Centrifuge Centrifugation Extraction->Centrifuge Evaporation Evaporate Supernatant (Nitrogen Stream) Centrifuge->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Injection Inject into LC-MS/MS Reconstitution->Injection HPLC HPLC Separation (C18 Column) Injection->HPLC ESI Electrospray Ionization (ESI) HPLC->ESI MSMS Tandem Mass Spectrometry (MRM Detection) ESI->MSMS Data_Analysis Data Acquisition & Analysis (Peak Area Ratio vs. Concentration) MSMS->Data_Analysis

Fig. 3: Workflow for LC-MS/MS quantification of Etravirine.

References

Etravirine-d6: A Technical Guide to Isotopic Purity and Labeling Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isotopic purity and labeling efficiency of Etravirine-d6, a deuterated analog of the non-nucleoside reverse transcriptase inhibitor, Etravirine. This document is intended for researchers, scientists, and drug development professionals who utilize this compound as an internal standard in pharmacokinetic and metabolic studies.

Introduction

This compound is a stable isotope-labeled version of Etravirine, where six hydrogen atoms have been replaced by deuterium. Its primary application is as an internal standard for the quantification of Etravirine in biological matrices using mass spectrometry-based assays. The incorporation of deuterium atoms results in a mass shift, allowing for its clear differentiation from the unlabeled drug, while maintaining nearly identical physicochemical properties, ensuring similar behavior during sample preparation and chromatographic separation. The IUPAC name for this compound is 4-((6-amino-5-bromo-2-((4-cyanophenyl)amino)pyrimidin-4-yl)oxy)-3,5-bis(methyl-d3)benzonitrile, which indicates that the deuterium atoms are located on the two methyl groups of the benzonitrile moiety.

The accuracy and reliability of quantitative bioanalytical methods heavily depend on the quality of the internal standard. Therefore, a thorough understanding of the isotopic purity and labeling efficiency of this compound is crucial for obtaining precise and accurate results.

Data Presentation: Isotopic Purity of this compound

The isotopic purity of a deuterated compound refers to the percentage of the molecule that contains the desired number of deuterium atoms. Commercially available this compound is typically of high isotopic purity. The following table summarizes the available quantitative data from a commercial supplier. It is important to note that batch-specific data, including the precise isotopic distribution, is typically provided on the Certificate of Analysis (CoA) from the supplier.

ParameterSpecification
Isotopic Purity ≥99% deuterated forms (d1-d6)
Chemical Purity Information typically provided on the CoA
Deuterium Labeling 6 Deuterium atoms

Data sourced from Cayman Chemical product information.

Note on Labeling Efficiency: Labeling efficiency refers to the percentage of the labeled molecules that have the deuterium atoms at the intended positions. For this compound, the deuterium labels are on the two methyl groups. While a specific percentage for labeling efficiency is not publicly available, modern synthetic methods for introducing deuterated methyl groups are highly specific, suggesting a very high positional accuracy.

Experimental Protocols

The determination of isotopic purity and labeling efficiency of this compound relies on sophisticated analytical techniques, primarily mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Determination of Isotopic Purity by Mass Spectrometry

High-resolution mass spectrometry (HRMS) is the most common technique for determining the isotopic distribution of a deuterated compound.

Methodology:

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as a mixture of acetonitrile and water.

  • Instrumentation: A liquid chromatography system coupled to a high-resolution mass spectrometer (LC-HRMS), such as a time-of-flight (TOF) or Orbitrap instrument, is used.

  • Chromatographic Separation: While extensive separation is not required for a pure standard, a short chromatographic run on a C18 column can be used to ensure the purity of the analyzed sample.

  • Mass Spectrometric Analysis:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is typically employed.

    • Mass Analysis: The mass spectrometer is operated in full scan mode to acquire the mass spectrum of the protonated molecule, [M+H]+.

    • Data Analysis: The relative intensities of the peaks corresponding to the different isotopologues (d0 to d6) are measured. The isotopic purity is calculated by determining the percentage of the d6 isotopologue relative to all other isotopologues.

Determination of Labeling Position and Efficiency by NMR Spectroscopy

NMR spectroscopy is a powerful tool for confirming the position of the deuterium labels.

Methodology:

  • Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., DMSO-d6).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Spectral Acquisition:

    • ¹H NMR: The proton NMR spectrum is acquired. The absence or significant reduction of the signals corresponding to the methyl protons confirms the successful deuteration at these positions.

    • ²H NMR (Deuterium NMR): A deuterium NMR spectrum can be acquired to directly observe the signals from the deuterium atoms, confirming their presence and chemical environment.

    • ¹³C NMR: The carbon-13 NMR spectrum can also provide information about the deuteration, as the signals for the deuterated methyl carbons will appear as multiplets due to C-D coupling.

  • Data Analysis: The integration of the residual proton signals in the ¹H NMR spectrum compared to other non-deuterated protons in the molecule can provide a quantitative measure of the labeling efficiency.

Visualizations

Experimental Workflow for Isotopic Purity Determination

The following diagram illustrates the general workflow for determining the isotopic purity of this compound.

G cluster_0 Sample Preparation cluster_1 Analytical Instrumentation cluster_2 Data Acquisition & Analysis cluster_3 Results p1 This compound Standard p2 Dissolution in Solvent (e.g., ACN/H2O) p1->p2 a1 LC-HRMS System p2->a1 MS Analysis a2 NMR Spectrometer p2->a2 NMR Analysis d1 Mass Spectrum (Isotopic Distribution) a1->d1 d2 NMR Spectra (1H, 2H, 13C) a2->d2 d3 Purity & Labeling Calculation d1->d3 d2->d3 r1 Isotopic Purity Report d3->r1 r2 Labeling Efficiency Confirmation d3->r2

Caption: Workflow for Isotopic Purity and Labeling Efficiency Analysis.

Logical Relationship for Comprehensive Purity Assessment

A comprehensive assessment of this compound purity involves the integration of data from multiple analytical techniques.

G center Comprehensive Purity Assessment of this compound ms Mass Spectrometry (Isotopic Distribution) ms->center nmr NMR Spectroscopy (Labeling Position) nmr->center hplc HPLC-UV (Chemical Purity) hplc->center coa Certificate of Analysis (Batch Specific Data) coa->center

Caption: Integrated approach for comprehensive purity assessment.

Physical properties of Etravirine-d6 (solubility, melting point)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the known physical properties of Etravirine-d6, a deuterated analog of the non-nucleoside reverse transcriptase inhibitor, Etravirine. The inclusion of deuterium atoms in the molecule makes this compound an ideal internal standard for use in pharmacokinetic and bioanalytical studies involving the parent drug.[1][2][3] Understanding its physical properties, such as solubility and melting point, is crucial for its effective use in a laboratory setting.

Core Physical Properties

The physical characteristics of this compound are primarily dictated by its parent structure, with the deuterium substitution having a minimal impact on properties like solubility and melting point.

Data Presentation: Quantitative Physical Properties
PropertyValueSolvents/Conditions
Solubility SolubleAcetonitrile:Methanol (1:1), DMSO[1][4]
Melting Point ~265 °C (decomposes)Not specifically reported for this compound; value is for the parent compound, Etravirine

Note on Melting Point: The melting point for this compound has not been explicitly documented in the reviewed literature. However, as isotopic substitution with deuterium typically has a negligible effect on the melting point of a crystalline solid, the value for the non-deuterated Etravirine is provided as a very close approximation.

Experimental Protocols

While specific experimental protocols for the determination of this compound's physical properties are not detailed in the available literature, the following methodologies are based on standard practices and protocols described for the parent compound, Etravirine.

Determination of Solubility

The equilibrium solubility of this compound can be determined using a shake-flask method. This involves adding an excess amount of the compound to a known volume of the solvent of interest. The mixture is then agitated at a constant temperature for a sufficient period to reach equilibrium. After equilibrium is achieved, the undissolved solid is removed by centrifugation or filtration, and the concentration of this compound in the supernatant is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection.

Determination of Melting Point

The melting point of this compound can be determined using Differential Scanning Calorimetry (DSC). In this technique, a small sample of the compound is heated at a controlled rate in a sealed pan. The instrument measures the difference in heat flow between the sample and a reference pan. The melting point is identified as the temperature at which an endothermic peak, corresponding to the phase transition from solid to liquid, is observed.

Mandatory Visualization: Workflow for Bioanalytical Quantification

The primary application of this compound is as an internal standard in the quantification of Etravirine in biological matrices. The following diagram illustrates a typical workflow for a Liquid Chromatography-Mass Spectrometry (LC-MS) based bioanalytical assay.

cluster_0 Sample Preparation cluster_1 LC-MS Analysis cluster_2 Data Processing A Biological Sample (e.g., Plasma) B Spike with this compound (Internal Standard) A->B C Protein Precipitation / Extraction B->C D Inject Extract onto LC Column C->D E Chromatographic Separation D->E F Mass Spectrometric Detection (MS/MS) E->F G Generate Chromatograms for Etravirine & this compound F->G H Calculate Peak Area Ratios (Analyte/IS) G->H I Quantify Etravirine Concentration using Calibration Curve H->I

Caption: Workflow for Etravirine quantification using this compound as an internal standard.

References

Etravirine-d6: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for Etravirine-d6, a deuterated internal standard crucial for the accurate quantification of Etravirine in pharmacokinetic and metabolic studies. The information presented herein is essential for maintaining the integrity and ensuring the reliable performance of this compound in a research and development setting.

Recommended Storage Conditions

The stability of this compound is highly dependent on the storage conditions. Adherence to the recommended guidelines is critical to prevent degradation and ensure its long-term viability.

Table 1: Recommended Storage and Handling of this compound

FormStorage TemperatureDurationAdditional Notes
Solid (Neat) -20°C[1]≥ 4 years[1]Protect from moisture. Keep in a tightly sealed container.
Stock Solutions -80°CUp to 6 months[2]Prepare in a suitable solvent such as a 1:1 mixture of acetonitrile and methanol or DMSO.[1][2] Aliquot to avoid repeated freeze-thaw cycles.
-20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles.

For the non-deuterated Etravirine in tablet form, storage is recommended at room temperature, between 20°C to 25°C (68°F to 77°F), in its original container and protected from moisture. It is crucial to retain the desiccant pouch in the container to absorb any moisture.

Stability Profile and Degradation

While specific quantitative stability data for this compound is not extensively available, forced degradation studies on the non-deuterated Etravirine provide critical insights into its stability profile. The degradation pathways of this compound are expected to be analogous to those of Etravirine.

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance. These studies involve subjecting the compound to a variety of stress conditions that are more severe than accelerated stability testing conditions.

Table 2: Summary of Forced Degradation Studies on Etravirine

Stress ConditionConditionsObservation% Degradation
Acid Hydrolysis 2 M HCl for 8 hoursNo significant degradationNot reported
Base Hydrolysis 2 M NaOH for 8 hoursSignificant degradation with one major degradantNot reported
Oxidative 30% H₂O₂ for 8 hoursNo significant degradationNot reported
Thermal 105°C for 5 daysNo significant degradationNot reported
Humidity 90% RH for 5 daysNo significant degradationNot reported
Photolytic 1.2 million Lux hours and 200 Watt hours/m²No significant degradationNot reported

Data from forced degradation studies on non-deuterated Etravirine. It is anticipated that this compound will exhibit a similar degradation profile.

The studies indicate that Etravirine is most susceptible to degradation under basic conditions.

Experimental Protocols

The following section details the methodologies for conducting stability-indicating analyses of Etravirine, which can be adapted for this compound.

Stability-Indicating UP-LC Method

A validated ultra-performance liquid chromatography (UP-LC) method is crucial for separating Etravirine from its potential degradation products and process-related impurities.

Chromatographic Conditions:

  • Column: Shim-pack ODS-II (100 mm × 3.0 mm, 2.2 µm)

  • Mobile Phase A: 3.08 g of ammonium acetate in 1000 ml of water, pH adjusted to 6.0 ± 0.05 with acetic acid

  • Mobile Phase B: 50:50 (v/v) mixture of methanol and acetonitrile

  • Gradient Program:

    • 0.00 min: 60% B

    • 5.10 min: 90% B

    • 6.81 min: 90% B

    • 7.66 min: 60% B

    • 10.00 min: 60% B

  • Flow Rate: 0.6 mL/min

  • Detection: 303 nm

  • Column Temperature: Not specified

  • Injection Volume: Not specified

Forced Degradation Study Protocol

This protocol outlines the steps for conducting forced degradation studies on Etravirine.

  • Sample Preparation: Prepare a stock solution of Etravirine at a concentration of 1.0 mg/mL in a suitable diluent.

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 2 M HCl. Heat at a specified temperature for 8 hours. Neutralize the solution with 2 M NaOH.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 2 M NaOH. Heat at a specified temperature for 8 hours. Neutralize the solution with 2 M HCl.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Keep at room temperature for 8 hours.

    • Thermal Degradation: Expose the solid drug substance to a dry heat of 105°C for 5 days.

    • Humidity Stress: Expose the solid drug substance to 90% relative humidity for 5 days.

    • Photolytic Degradation: Expose the solid drug substance to light providing an overall illumination of 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/m².

  • Sample Analysis: After exposure to the stress conditions, dilute the samples to a suitable concentration (e.g., 500 µg/mL) and analyze using the validated stability-indicating UP-LC method.

  • Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess the peak purity of the principal peak and any degradation products to ensure they are homogeneous and spectrally pure.

Visualizations

Experimental Workflow for Stability Testing

The following diagram illustrates the general workflow for assessing the stability of this compound through forced degradation studies and analysis.

This compound Stability Testing Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Outcome prep Prepare this compound Stock Solution acid Acid Hydrolysis prep->acid base Base Hydrolysis prep->base oxide Oxidation prep->oxide thermal Thermal Stress prep->thermal humidity Humidity Stress prep->humidity photo Photolytic Stress prep->photo uplc Stability-Indicating UP-LC Analysis acid->uplc base->uplc oxide->uplc thermal->uplc humidity->uplc photo->uplc pda Peak Purity Assessment (PDA) uplc->pda data Data Analysis & Mass Balance Calculation pda->data report Stability Profile & Degradation Pathway Identification data->report

Caption: Workflow for this compound stability assessment.

Etravirine Degradation Pathway Logic

The following diagram illustrates the logical relationship between Etravirine and its degradation under different stress conditions, highlighting its susceptibility to basic hydrolysis.

Etravirine Degradation Logic cluster_stable Stable Under cluster_unstable Unstable Under etravirine This compound acid Acidic Conditions etravirine->acid Stable oxide Oxidative Conditions etravirine->oxide Stable thermal Thermal Stress etravirine->thermal Stable humidity Humidity etravirine->humidity Stable photo Photolytic Stress etravirine->photo Stable base Basic Conditions etravirine->base Degrades degradant Major Degradation Product base->degradant Forms

Caption: Etravirine degradation logic under stress.

Conclusion

This compound is a stable compound when stored under the recommended conditions, with the solid form being stable for at least four years at -20°C. It is crucial to protect it from moisture. Based on studies of the non-deuterated form, this compound is expected to be most susceptible to degradation under basic conditions. The provided experimental protocols for forced degradation and the stability-indicating UP-LC method offer a robust framework for assessing the stability of this compound and ensuring its suitability for use as an internal standard in regulated bioanalysis and other research applications.

References

Etravirine-d6 certificate of analysis and product specifications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Etravirine-d6, a deuterated analog of the non-nucleoside reverse transcriptase inhibitor (NNRTI), Etravirine. Primarily utilized as an internal standard, this compound is a critical tool for the accurate quantification of Etravirine in biological matrices during pharmacokinetic studies, therapeutic drug monitoring, and other bioanalytical research.[1][2] This document outlines the product specifications, a detailed experimental protocol for its application, and a visual representation of the analytical workflow.

Product Specifications

This compound is a stable isotope-labeled version of Etravirine, designed to enhance the accuracy of mass spectrometry and liquid chromatography analyses.[1][2] The following tables summarize the key product specifications based on information from various suppliers.

PropertySpecification
Chemical Name 4-[[6-amino-5-bromo-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-di(methyl-d3)-benzonitrile[3]
Synonyms R165335-d6, TMC125-d6
Molecular Formula C₂₀H₉D₆BrN₆O
Molecular Weight 441.3 g/mol
CAS Number 1142096-06-7
Appearance A solid
Purity ≥99% deuterated forms (d₁-d₆)
Solubility Soluble in Acetonitrile:Methanol (1:1) and DMSO
Storage -20°C
Stability ≥ 4 years

Experimental Protocol: Quantification of Etravirine in Human Plasma using this compound as an Internal Standard by LC-MS/MS

This protocol describes a representative method for the quantification of Etravirine in human plasma samples, employing this compound as an internal standard to ensure accuracy and precision. The methodology is based on established bioanalytical techniques for Etravirine.

Materials and Reagents
  • Etravirine analytical standard

  • This compound internal standard

  • Human plasma (blank)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (HPLC grade)

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare stock solutions of Etravirine and this compound by dissolving the appropriate amount of each compound in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions of Etravirine by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water.

  • Internal Standard Working Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) by diluting the stock solution with the same solvent mixture.

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample (calibration standards, quality controls, or unknown samples), add 20 µL of the this compound internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.6 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 0.300 mL/min.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing linearly over several minutes to elute the analytes, followed by a re-equilibration step at the initial conditions.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Etravirine: The specific precursor to product ion transition would be determined by direct infusion of the Etravirine standard.

      • This compound: The precursor ion will be shifted by +6 m/z units compared to Etravirine, while the product ion may or may not be shifted depending on the fragmentation pattern.

    • Instrument Parameters: Optimize parameters such as spray voltage, vaporizer temperature, and collision energy for maximum signal intensity.

Data Analysis
  • Integrate the peak areas for both Etravirine and this compound for each sample.

  • Calculate the peak area ratio of Etravirine to this compound.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of Etravirine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for the quantification of Etravirine using this compound as an internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample precip Protein Precipitation (Acetonitrile) plasma->precip is This compound (Internal Standard) is->precip vortex Vortex precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evap Evaporate supernatant->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute lc Liquid Chromatography (Separation) reconstitute->lc ms Mass Spectrometry (Detection) lc->ms integrate Peak Area Integration ms->integrate ratio Calculate Peak Area Ratio integrate->ratio curve Calibration Curve Construction ratio->curve quantify Quantify Etravirine Concentration curve->quantify

Caption: Experimental workflow for Etravirine quantification.

Mechanism of Action of Etravirine

While this guide focuses on the analytical applications of this compound, it is important for the researcher to understand the therapeutic context of the parent compound. Etravirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. It binds directly to the reverse transcriptase enzyme, a crucial component for viral replication, and blocks its DNA polymerase activity. This action is highly specific to HIV-1 reverse transcriptase and does not inhibit human DNA polymerases. A key advantage of Etravirine is its activity against HIV-1 strains that have developed resistance to first-generation NNRTIs.

The following diagram illustrates the simplified mechanism of action of Etravirine.

mechanism_of_action cluster_hiv HIV-1 Replication Cycle viral_rna Viral RNA rt Reverse Transcriptase viral_rna->rt Reverse Transcription viral_dna Viral DNA rt->viral_dna etravirine Etravirine etravirine->rt Inhibition

Caption: Inhibition of HIV-1 Reverse Transcriptase by Etravirine.

References

Mechanism of action of Etravirine as a non-nucleoside reverse transcriptase inhibitor (NNRTI)

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Etravirine (ETR), a diarylpyrimidine (DAPY) derivative, is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) that has become a critical component in the management of HIV-1 infection, particularly in treatment-experienced individuals.[1][2] Unlike its first-generation predecessors, etravirine exhibits a high genetic barrier to resistance, retaining activity against viral strains harboring mutations that confer resistance to other NNRTIs.[1][3] This in-depth guide elucidates the molecular mechanisms underpinning the potent and resilient inhibitory action of etravirine against HIV-1 reverse transcriptase (RT), provides quantitative data on its efficacy against wild-type and mutant enzymes, and details key experimental protocols for its study.

Core Mechanism of Action: Allosteric Inhibition of HIV-1 Reverse Transcriptase

Etravirine functions as a non-competitive inhibitor of HIV-1 RT, binding to a hydrophobic pocket located approximately 10 Å from the polymerase active site.[4] This binding is allosteric, meaning it induces conformational changes in the enzyme that disrupt its catalytic function without directly competing with the natural deoxynucleoside triphosphate (dNTP) substrates. The binding of etravirine blocks both the RNA-dependent and DNA-dependent DNA polymerase activities of RT, thereby halting the conversion of the viral RNA genome into double-stranded DNA, a crucial step in the HIV-1 replication cycle.

The remarkable efficacy of etravirine, particularly against resistant strains, is attributed to its inherent molecular flexibility. The molecule's torsional freedom allows it to adopt multiple conformations, enabling it to "wiggle" and "jiggle" within the NNRTI binding pocket. This adaptability permits etravirine to maintain potent binding affinity even when mutations in the binding pocket alter its shape and volume.

dot

cluster_0 HIV-1 Replication Cycle cluster_1 Etravirine Inhibition Viral RNA Viral RNA Reverse Transcription (RT) Reverse Transcription (RT) Viral RNA->Reverse Transcription (RT) Viral DNA Viral DNA Reverse Transcription (RT)->Viral DNA Integration Integration Viral DNA->Integration Etravirine Etravirine NNRTI Binding Pocket NNRTI Binding Pocket Etravirine->NNRTI Binding Pocket Binds to HIV-1 RT HIV-1 RT HIV-1 RT->Reverse Transcription (RT) Inhibits NNRTI Binding Pocket->HIV-1 RT Induces Conformational Change

Figure 1: Simplified signaling pathway of Etravirine's inhibitory action.

Quantitative Analysis of Etravirine Activity

The potency of etravirine against wild-type and NNRTI-resistant HIV-1 has been quantified through various in vitro assays. The half-maximal effective concentration (EC50) and the fold change in EC50 for mutant strains relative to wild-type are key metrics for evaluating its efficacy.

HIV-1 StrainFold Change in EC50 vs. Wild-TypeReference
Wild-Type1.0
K103N1.0
L100I + K103N~10
Y181CVariable, can be significant
V179F/D, G190S, Y181V, V106IHigh Impact on Virologic Response

Table 1: Fold Change in Etravirine EC50 for Common NNRTI-Resistant Mutants.

The presence of multiple resistance-associated mutations (RAMs) generally leads to a greater reduction in etravirine susceptibility. A weighted scoring system has been developed to predict the clinical response to etravirine based on the specific combination of RAMs present in a patient's viral population.

Etravirine RAMsPrevalence in NVP/EFV Resistant Samples (%)
Y181C36.9
G190A27.0
K101E10.1
L100I9.1
V90I6.9
A98G5.9
G190S3.9
Y181I3.6
V106I2.6
K101P2.0
V179D1.6
Y181V0.1
V179F0.12

Table 2: Prevalence of Etravirine Resistance-Associated Mutations (RAMs) in Clinical Samples with Resistance to Nevirapine and Efavirenz.

Experimental Protocols

HIV-1 Reverse Transcriptase Activity Assay (Colorimetric)

This protocol outlines a common method for determining the inhibitory activity of compounds like etravirine on HIV-1 RT. This assay is based on the quantification of newly synthesized DNA using a non-radioactive method.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • Test compound (Etravirine) dissolved in DMSO

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.3, 75 mM KCl, 3 mM MgCl2, 10 mM DTT)

  • Poly(A) template and Oligo(dT) primer

  • Biotin-dUTP and Digoxigenin-dUTP

  • Streptavidin-coated microplates

  • Anti-Digoxigenin-Peroxidase (POD) conjugate

  • Peroxidase substrate (e.g., ABTS)

  • Stop solution (e.g., 1% SDS)

  • Plate reader

Procedure:

  • Prepare Reagents: Dilute the HIV-1 RT, template/primer, and dNTP mix (containing biotin-dUTP and DIG-dUTP) in the reaction buffer. Prepare serial dilutions of etravirine.

  • Reaction Setup: In a microplate, add the reaction buffer, template/primer, dNTP mix, and the serially diluted etravirine. Include control wells with no inhibitor and no enzyme.

  • Enzyme Addition: Initiate the reaction by adding the diluted HIV-1 RT to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours to allow for DNA synthesis.

  • Capture of Synthesized DNA: Transfer the reaction mixture to a streptavidin-coated microplate. Incubate for 1 hour at 37°C to allow the biotinylated DNA to bind to the streptavidin.

  • Washing: Wash the plate several times with a wash buffer to remove unbound components.

  • Detection: Add the Anti-Digoxigenin-POD conjugate and incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add the peroxidase substrate and incubate until a color change is observed.

  • Stopping the Reaction: Add the stop solution.

  • Measurement: Read the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each etravirine concentration and determine the IC50 value.

dot

cluster_0 Reaction cluster_1 Detection A Prepare Reagents (RT, Template/Primer, dNTPs, Etravirine) B Mix Reagents in Microplate A->B C Incubate at 37°C B->C D Transfer to Streptavidin Plate C->D Capture DNA E Add Anti-DIG-POD D->E F Add Substrate & Read Absorbance E->F

Figure 2: Workflow for the colorimetric HIV-1 RT activity assay.
Crystallization of HIV-1 Reverse Transcriptase with Etravirine

Determining the three-dimensional structure of the HIV-1 RT-etravirine complex is crucial for understanding its binding mode and the structural basis of its activity against resistant mutants.

Materials:

  • Purified, high-concentration HIV-1 RT (wild-type or mutant)

  • Etravirine dissolved in a suitable solvent (e.g., DMSO)

  • Crystallization screening kits or custom-made precipitant solutions

  • Vapor diffusion plates (hanging or sitting drop)

  • Microscopes for crystal visualization

  • Cryoprotectant solutions

  • X-ray diffraction equipment

Procedure:

  • Complex Formation: Incubate the purified HIV-1 RT with a molar excess of etravirine to ensure saturation of the binding pocket.

  • Crystallization Screening: Set up crystallization trials using the vapor diffusion method. This involves mixing a small volume of the RT-etravirine complex with an equal volume of a precipitant solution and equilibrating it against a larger reservoir of the precipitant solution. A wide range of conditions (pH, salt concentration, precipitant type) should be screened.

  • Crystal Optimization: Once initial crystals are obtained, optimize the crystallization conditions by fine-tuning the concentrations of the protein, inhibitor, and precipitants to improve crystal size and quality.

  • Crystal Harvesting and Cryo-protection: Carefully harvest the crystals and transfer them to a cryoprotectant solution to prevent ice formation during freezing.

  • Data Collection: Flash-cool the crystals in liquid nitrogen and collect X-ray diffraction data using a synchrotron or in-house X-ray source.

  • Structure Determination and Refinement: Process the diffraction data to determine the electron density map and build a model of the RT-etravirine complex. Refine the model to obtain a high-resolution structure.

dot

Purified HIV-1 RT Purified HIV-1 RT Complex Formation Complex Formation Purified HIV-1 RT->Complex Formation Etravirine Etravirine Etravirine->Complex Formation Crystallization Screening Crystallization Screening Complex Formation->Crystallization Screening Crystal Optimization Crystal Optimization Crystallization Screening->Crystal Optimization Data Collection (X-ray) Data Collection (X-ray) Crystal Optimization->Data Collection (X-ray) Structure Determination Structure Determination Data Collection (X-ray)->Structure Determination

Figure 3: Logical workflow for the crystallization of the HIV-1 RT-Etravirine complex.

Conclusion

Etravirine represents a significant advancement in the NNRTI class of antiretroviral drugs. Its unique mechanism of action, characterized by allosteric inhibition and remarkable molecular flexibility, allows it to effectively suppress the replication of both wild-type and a broad spectrum of NNRTI-resistant HIV-1 strains. The quantitative data and experimental protocols provided in this guide offer a foundational understanding for researchers and drug development professionals working to further unravel the intricacies of HIV-1 resistance and to design the next generation of more potent and durable antiretroviral agents.

References

Etravirine-d6 supplier and purchasing information

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of Etravirine-d6, a deuterated analog of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Etravirine. This document outlines suppliers, purchasing information, and detailed experimental protocols for its application in research settings.

This compound serves as a critical internal standard for the accurate quantification of Etravirine in biological samples using mass spectrometry-based techniques. Its use is paramount in pharmacokinetic studies, therapeutic drug monitoring, and metabolic research.

Supplier and Purchasing Information

A variety of chemical suppliers offer this compound for research purposes. The following table summarizes key information from several suppliers to aid in procurement decisions. Please note that pricing is subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current pricing and availability.

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityAvailable Quantities
Veeprho 1142096-06-7C₂₀H₉D₆BrN₆O441.35High QualityRequest a Quote
Cayman Chemical 1142096-06-7C₂₀H₉D₆BrN₆O441.3≥99% deuterated forms (d₁-d₆)1 mg, 5 mg, 10 mg
Santa Cruz Biotechnology 269055-15-4 (non-deuterated)C₂₀H₉D₆BrN₆O441.35Not specifiedInquire
Simson Pharma Limited 1142096-06-7C₂₀H₉D₆BrN₆O441.35High QualityInquire
GlpBio 1142096-06-7Not specifiedNot specified>99.00%1 mg

Mechanism of Action: HIV-1 Reverse Transcriptase Inhibition

Etravirine is a second-generation NNRTI that specifically targets the reverse transcriptase (RT) enzyme of the human immunodeficiency virus type 1 (HIV-1).[1] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), Etravirine does not get incorporated into the growing viral DNA chain. Instead, it binds to a hydrophobic pocket in the p66 subunit of the RT, which is distinct from the active site.[2] This allosteric binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of viral RNA into DNA, a critical step in the HIV-1 replication cycle.[3] The flexibility of the Etravirine molecule allows it to bind effectively even to RT enzymes with mutations that confer resistance to first-generation NNRTIs.[1]

HIV_RT_Inhibition cluster_virus HIV-1 Virion cluster_host Host Cell Cytoplasm Viral RNA Viral RNA Reverse Transcriptase (RT) Reverse Transcriptase (RT) Viral RNA->Reverse Transcriptase (RT) Template Viral DNA Viral DNA Reverse Transcriptase (RT)->Viral DNA Reverse Transcription Integration into Host Genome Integration into Host Genome Viral DNA->Integration into Host Genome Etravirine Etravirine Etravirine->Reverse Transcriptase (RT) Allosteric Inhibition

Caption: Mechanism of Etravirine's inhibition of HIV-1 reverse transcriptase.

Experimental Protocols

Quantification of Etravirine in Plasma using LC-MS/MS with this compound as Internal Standard

This protocol is a synthesized methodology based on published research for the quantitative analysis of Etravirine in plasma samples.[4]

1. Materials and Reagents:

  • Etravirine analytical standard

  • This compound (internal standard)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid, LC-MS grade

  • Ammonium acetate, LC-MS grade

  • Ultrapure water

  • Blank plasma (human or animal, depending on the study)

2. Preparation of Stock and Working Solutions:

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Etravirine and this compound in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Serially dilute the Etravirine stock solution with a 50:50 mixture of methanol and water to prepare a series of working standard solutions for the calibration curve.

  • Internal Standard (IS) Working Solution: Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample (calibrator, quality control, or unknown), add 20 µL of the IS working solution (this compound).

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Conditions:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase A: 2 mM ammonium acetate in water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for re-equilibration.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Etravirine: Q1 (precursor ion) m/z 436.1 → Q3 (product ion) m/z 224.1 (example, may need optimization).

      • This compound: Q1 (precursor ion) m/z 442.1 → Q3 (product ion) m/z 228.1 (example, may need optimization).

    • Optimize other MS parameters such as collision energy and declustering potential for maximum signal intensity.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of Etravirine to this compound against the concentration of the calibrators.

  • Determine the concentration of Etravirine in the unknown samples by interpolating their peak area ratios from the calibration curve.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma_Sample Plasma Sample (100 µL) Add_IS Add this compound (IS) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (ESI+) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: Experimental workflow for the quantification of Etravirine in plasma.

Signaling Pathways Beyond HIV

Recent research has explored the effects of Etravirine on cellular pathways outside of its antiretroviral activity. One study investigated its potential in ovarian cancer, suggesting a novel mechanism of action.

Etravirine's Effect on Ovarian Cancer Cell Metastasis

A study has shown that Etravirine can inhibit the metastasis of ovarian cancer cells. This effect is reportedly mediated through the degradation of Anterior Gradient Protein 2 Homolog (AGR2). The study also observed a reduction in angiogenesis, with a corresponding decrease in the expression of Vascular Endothelial Growth Factor A (VEGF-A).

Etravirine_Cancer_Pathway Etravirine Etravirine AGR2 AGR2 Protein Etravirine->AGR2 Induces Degradation VEGFA VEGF-A Expression Etravirine->VEGFA Decreases Metastasis Ovarian Cancer Metastasis AGR2->Metastasis Promotes Angiogenesis Angiogenesis VEGFA->Angiogenesis Promotes Angiogenesis->Metastasis Supports

Caption: Proposed signaling pathway of Etravirine in ovarian cancer cells.

This technical guide provides a foundational understanding of this compound for research applications. For specific experimental designs and troubleshooting, consulting the primary literature is highly recommended.

References

The Role of Deuterium Labeling in Etravirine-d6: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the role of deuterium labeling in Etravirine-d6, a stable isotope-labeled analog of the non-nucleoside reverse transcriptase inhibitor (NNRTI), Etravirine. The primary application of this compound is as an internal standard in bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of Etravirine in biological matrices. This guide delves into the principles of deuterium labeling, the synthesis of this compound, its application in enhancing the accuracy of pharmacokinetic studies, and detailed experimental protocols. While the deuterium labeling in this compound is primarily for mass differentiation, this document also addresses the theoretical basis of the kinetic isotope effect and its potential, though not clinically explored, implications for the metabolic stability of the molecule.

Introduction to Etravirine and the Significance of Deuterium Labeling

Etravirine is a second-generation NNRTI approved for the treatment of HIV-1 infection, particularly in treatment-experienced patients with resistance to earlier NNRTIs.[1] It functions by binding directly to the reverse transcriptase enzyme, thereby inhibiting its function and preventing viral replication.[2] The clinical efficacy and safety of Etravirine are closely linked to its pharmacokinetic profile, which is characterized by metabolism primarily mediated by cytochrome P450 (CYP) enzymes, namely CYP3A4, CYP2C9, and CYP2C19.[1][3][4]

Deuterium labeling, the substitution of hydrogen atoms with their heavier, stable isotope deuterium, is a powerful tool in pharmaceutical research and development. In the context of this compound, the key roles of deuterium labeling are:

  • Internal Standard for Bioanalysis: this compound serves as an ideal internal standard for LC-MS/MS assays. Its chemical properties are nearly identical to Etravirine, ensuring it behaves similarly during sample extraction, chromatography, and ionization. However, its increased mass allows it to be distinguished from the unlabeled drug by the mass spectrometer, enabling accurate quantification by correcting for variability in the analytical process.

  • Kinetic Isotope Effect (KIE): The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. If the cleavage of a C-H bond is the rate-limiting step in a metabolic reaction, replacing it with a C-D bond can slow down the reaction rate. This phenomenon, known as the deuterium kinetic isotope effect, can potentially be used to improve a drug's metabolic stability and pharmacokinetic profile. For this compound, the deuterium atoms are placed on the methyl groups of the dimethylbenzonitrile moiety, a site of metabolism.

Physicochemical and Pharmacokinetic Properties

A direct comparative study of the pharmacokinetic parameters of Etravirine and this compound has not been published, as the latter is intended for use as an analytical standard. However, the known properties of Etravirine provide a benchmark.

ParameterEtravirineThis compoundRole of Deuterium Labeling
Molecular Formula C₂₀H₁₅BrN₆OC₂₀H₉D₆BrN₆OIncreased molecular weight by 6 Da for mass spectrometric differentiation.
Primary Application Antiretroviral therapeutic agentInternal standard for bioanalysisEnables accurate quantification of Etravirine in biological samples.
Half-life (t½) Approximately 30-40 hoursNot determined for therapeutic use. Expected to be very similar to Etravirine.Theoretically, if metabolism at the labeled methyl groups is rate-limiting, a slight increase in half-life could occur due to the kinetic isotope effect. However, this is not its intended purpose.
Metabolism Primarily by CYP3A4, CYP2C9, and CYP2C19.Metabolized by the same enzymes.Deuteration at a metabolic soft spot could potentially alter the rate of metabolism by specific CYP isozymes.
Excretion Mainly in feces (over 90%), with minimal renal excretion.Expected to be identical to Etravirine.No direct impact on the route of excretion is anticipated.

Experimental Protocols

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available in peer-reviewed literature but can be inferred from patents and general synthetic procedures for Etravirine. The synthesis would involve using deuterated starting materials. A plausible synthetic route is outlined below, based on known methods for preparing Etravirine.

Hypothetical Synthesis Scheme:

The synthesis would likely start from a deuterated precursor, such as 3,5-bis(methyl-d3)-4-hydroxybenzonitrile. This would then be reacted with a suitably substituted pyrimidine derivative.

  • Step 1: Preparation of Deuterated Phenol Intermediate: Synthesis of 4-hydroxy-3,5-bis(methyl-d3)benzonitrile from a commercially available deuterated starting material.

  • Step 2: Synthesis of the Pyrimidine Core: Following established routes for the non-deuterated compound, 2,4,6-trichloropyrimidine can be reacted with 4-aminobenzonitrile.

  • Step 3: Coupling Reaction: The deuterated phenol intermediate is then coupled with the pyrimidine core.

  • Step 4: Amination and Bromination: Subsequent amination and bromination steps would lead to the final this compound product.

In Vitro Metabolic Stability Assay

This protocol describes a general method to assess the metabolic stability of a compound using human liver microsomes. A similar protocol would be used for both Etravirine and, hypothetically, this compound to assess any differences due to the kinetic isotope effect.

Materials:

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Etravirine and this compound stock solutions (e.g., 1 mM in DMSO)

  • Acetonitrile (ACN) with an internal standard (for quenching and analysis)

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system

Procedure:

  • Prepare a reaction mixture containing HLMs (e.g., 0.5 mg/mL) in phosphate buffer.

  • Add Etravirine or this compound to the reaction mixture to a final concentration of 1 µM.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Bioanalytical Method for Etravirine Quantification using this compound as an Internal Standard

This protocol outlines a typical LC-MS/MS method for the quantification of Etravirine in human plasma.

Materials:

  • Human plasma samples

  • Etravirine calibration standards and quality control (QC) samples

  • This compound internal standard working solution (e.g., 100 ng/mL in methanol)

  • Protein precipitation solvent (e.g., acetonitrile or methanol)

  • LC-MS/MS system with a C18 reverse-phase column

Procedure:

  • Sample Preparation:

    • To 100 µL of plasma sample, standard, or QC, add 20 µL of the this compound internal standard working solution.

    • Vortex briefly.

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Conditions:

      • Column: C18 reverse-phase (e.g., 50 x 2.1 mm, 3.5 µm)

      • Mobile Phase A: 0.1% formic acid in water

      • Mobile Phase B: 0.1% formic acid in acetonitrile

      • Gradient elution

      • Flow Rate: 0.4 mL/min

      • Injection Volume: 10 µL

    • Mass Spectrometric Conditions:

      • Ionization Mode: Electrospray Ionization (ESI), Positive

      • Multiple Reaction Monitoring (MRM) transitions:

        • Etravirine: e.g., m/z 436.0 -> 225.1

        • This compound: e.g., m/z 442.0 -> 228.1

  • Data Analysis:

    • Calculate the peak area ratio of Etravirine to this compound.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

    • Determine the concentration of Etravirine in the unknown samples from the calibration curve.

Visualizations

Metabolic Pathway of Etravirine

Etravirine_Metabolism Etravirine Etravirine M_OH_mono Monohydroxylated Metabolites Etravirine->M_OH_mono CYP3A4, CYP2C19, CYP2C9 M_OH_di Dihydroxylated Metabolites M_OH_mono->M_OH_di CYP2C19 Glucuronide Glucuronide Conjugates M_OH_mono->Glucuronide UGTs

Caption: Metabolic pathway of Etravirine.

Bioanalytical Workflow using this compound

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add this compound (IS) Plasma->Add_IS PPT Protein Precipitation Add_IS->PPT Centrifuge Centrifugation PPT->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Peak_Integration Peak Integration LCMS->Peak_Integration Ratio Calculate Peak Area Ratio (Etravirine / this compound) Peak_Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Caption: Bioanalytical workflow for Etravirine quantification.

Conclusion

Deuterium labeling plays a critical and well-established role in the analytical determination of Etravirine. This compound is an indispensable tool for researchers, providing the necessary accuracy and precision for pharmacokinetic and other bioanalytical studies through its use as a stable isotope-labeled internal standard. While the deuterium kinetic isotope effect offers a theoretical avenue for modulating the metabolic properties of Etravirine, the primary and validated function of this compound remains in the realm of quantitative analysis. This guide has provided a detailed overview of the core principles, experimental protocols, and applications of this compound, equipping drug development professionals with the foundational knowledge to effectively utilize this important analytical tool.

References

Methodological & Application

Application Note: High-Throughput Analysis of Etravirine in Human Plasma Using Etravirine-d6 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Etravirine in human plasma. To ensure the highest degree of accuracy and precision, a stable isotope-labeled internal standard, Etravirine-d6, is employed. The method described herein is ideal for therapeutic drug monitoring (TDM), pharmacokinetic studies, and other clinical research applications requiring reliable measurement of Etravirine. While this document provides a comprehensive protocol based on established methodologies for Etravirine analysis, specific parameters may require optimization for individual laboratory setups.

Introduction

Etravirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[1][2] Therapeutic drug monitoring of Etravirine is crucial to optimize treatment efficacy and minimize potential toxicities. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis using LC-MS/MS.[3] Deuterated internal standards co-elute with the analyte and exhibit nearly identical chemical and physical properties, effectively compensating for variability during sample preparation and ionization, thereby enhancing method robustness and reliability.[4][5] This application note provides a detailed protocol for the extraction and quantification of Etravirine from human plasma using this compound as the internal standard.

Experimental

Materials and Reagents
  • Etravirine analytical standard

  • This compound internal standard

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Ammonium acetate

  • Human plasma (blank)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer

LC-MS/MS Method

The following tables summarize the optimized parameters for the LC-MS/MS analysis of Etravirine.

Table 1: Liquid Chromatography Parameters

ParameterCondition
Column Reversed-phase C18 column (e.g., XTerra MS C18, 50 mm x 2.1 mm, 3.5 µm)
Mobile Phase A 2 mM ammonium acetate in water with 0.1% formic acid
Mobile Phase B 0.1% formic acid in methanol
Flow Rate 300 µL/min
Gradient A linear gradient can be optimized to ensure separation from matrix components.
Injection Volume 10 µL
Column Temperature 40 °C

Table 2: Mass Spectrometry Parameters

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Multiple Reaction Monitoring (MRM) Transitions See Table 3
Collision Energy (CE) Optimized for each transition
Dwell Time 100-200 ms

Table 3: MRM Transitions for Etravirine and this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Etravirine435.9163.6
This compound (Internal Standard)441.9163.6 or 169.6

Note: The product ion for this compound may be the same as the unlabeled compound if the deuterium atoms are not on the fragmented portion of the molecule. Alternatively, a fragment containing the deuterium labels would result in a shifted product ion. This should be determined empirically.

Protocol

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions: Prepare individual stock solutions of Etravirine and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the Etravirine stock solution with a 50:50 methanol:water mixture to create working standards for the calibration curve.

  • Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.

  • Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to create a calibration curve (e.g., 1-1000 ng/mL) and QC samples at low, medium, and high concentrations.

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample (standard, QC, or unknown), add 20 µL of the this compound internal standard working solution.

  • Vortex briefly.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.

Table 4: Summary of Method Validation Parameters

ParameterTypical Acceptance Criteria
Linearity (R²) ≥ 0.99
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10; accuracy and precision within ±20%
Intra-day and Inter-day Precision (%CV) ≤ 15% (≤ 20% for LLOQ)
Intra-day and Inter-day Accuracy (%Bias) Within ±15% of nominal concentration (±20% for LLOQ)
Recovery Consistent and reproducible
Matrix Effect Monitored to ensure no significant ion suppression or enhancement
Stability Freeze-thaw, short-term (bench-top), and long-term stability assessed

Data Analysis

The concentration of Etravirine in the samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is generated by plotting the peak area ratios against the nominal concentrations of the calibration standards using a weighted linear regression.

Visualized Workflows

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 100 µL Plasma Sample add_is Add this compound (IS) plasma->add_is vortex1 Vortex add_is->vortex1 ppt Add Acetonitrile (Protein PPT) vortex1->ppt vortex2 Vortex ppt->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate detect MS/MS Detection (MRM) separate->detect integrate Peak Integration detect->integrate ratio Calculate Peak Area Ratio (Analyte/IS) integrate->ratio quantify Quantify using Calibration Curve ratio->quantify report Report Concentration quantify->report

Caption: Workflow for Etravirine quantification in plasma.

Conclusion

The LC-MS/MS method described provides a reliable and sensitive approach for the quantification of Etravirine in human plasma. The use of this compound as an internal standard ensures high accuracy and precision, making this method suitable for a variety of clinical and research applications.

References

Application Note: Therapeutic Drug Monitoring of Etravirine in HIV Treatment using Etravirine-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Etravirine (brand name Intelence) is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection, particularly in treatment-experienced patients with resistance to other NNRTIs.[1][2][3] Therapeutic Drug Monitoring (TDM) of etravirine is a valuable tool to optimize treatment efficacy and minimize toxicity by ensuring that plasma concentrations are within the therapeutic range.[4] This application note describes a robust and sensitive method for the quantitative analysis of etravirine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Etravirine-d6 as a stable isotope-labeled internal standard (IS). The use of a deuterated internal standard like this compound is crucial for accurate quantification as it closely mimics the chromatographic behavior and ionization efficiency of the analyte, correcting for variations during sample preparation and analysis.

Principle of the Method

This method involves the extraction of etravirine and the internal standard, this compound, from human plasma via protein precipitation. The extracted analytes are then separated using reverse-phase liquid chromatography and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of etravirine to this compound against a calibration curve prepared in a surrogate matrix.

Mechanism of Action and Metabolism

Etravirine is a diarylpyrimidine (DAPY) derivative that non-competitively binds to a hydrophobic pocket of the HIV-1 reverse transcriptase enzyme.[2] This binding induces a conformational change in the enzyme, inhibiting its RNA-dependent and DNA-dependent polymerase activities and thereby preventing the replication of the virus. Etravirine is primarily metabolized in the liver by cytochrome P450 enzymes, mainly CYP3A4, CYP2C9, and CYP2C19.

Etravirine Mechanism of Action Etravirine Etravirine BindingSite Allosteric Binding Pocket Etravirine->BindingSite Binds to RT HIV-1 Reverse Transcriptase RT->Inhibition Inhibits Activity BindingSite->RT Induces Conformational Change ViralRNA Viral RNA ViralDNA Viral DNA ViralRNA->ViralDNA Reverse Transcription Inhibition->ViralDNA

Etravirine's non-competitive inhibition of HIV-1 reverse transcriptase.

Etravirine Metabolism Pathway Etravirine Etravirine PhaseI Phase I Metabolism (Oxidation) Etravirine->PhaseI Metabolites Hydroxylated Metabolites PhaseI->Metabolites CYP CYP3A4, CYP2C9, CYP2C19 PhaseII Phase II Metabolism (Glucuronidation) Metabolites->PhaseII Conjugates Glucuronide Conjugates PhaseII->Conjugates UGT UGT Enzymes Excretion Excretion (Mainly Feces) Conjugates->Excretion

Simplified metabolic pathway of Etravirine.

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters of etravirine and established therapeutic ranges, which are critical for the interpretation of TDM results.

Table 1: Pharmacokinetic Parameters of Etravirine in Adults

ParameterValueReference
BioavailabilityIncreased with food
Protein Binding>99%
Tmax (Time to Peak)2.5 - 5 hours
Elimination Half-life~41 hours
MetabolismHepatic (CYP3A4, 2C9, 2C19)
ExcretionFeces (~94%), Urine (<2%)

Table 2: Therapeutic Drug Monitoring Targets for Etravirine

ParameterConcentration (ng/mL)Reference
Suggested Minimum Trough275 (Median from clinical trials)
IC50 (in vitro)~1.1 ng/mL (2.5 nM)
Seminal Plasma Concentration62.9 (Median)
Blood Plasma Concentration452.5 (Median)

Experimental Protocol

TDM Experimental Workflow Start Start: Plasma Sample Collection Spike Spike with this compound (Internal Standard) Start->Spike Precipitate Protein Precipitation (e.g., with Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject LC LC Separation (C18 Column) Inject->LC MS MS/MS Detection (MRM Mode) LC->MS Analysis Data Analysis: Peak Area Ratio vs. Calibration Curve MS->Analysis Result Report Etravirine Concentration Analysis->Result

Workflow for Etravirine quantification in plasma.
Materials and Reagents

  • Etravirine analytical standard

  • This compound internal standard

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid and ammonium acetate (LC-MS grade)

  • Drug-free human plasma

  • Microcentrifuge tubes (1.5 mL)

  • Autosampler vials

Equipment
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical balance

  • Vortex mixer

  • Microcentrifuge

  • Calibrated pipettes

Sample Preparation
  • Prepare Calibration Standards and Quality Controls (QCs):

    • Prepare stock solutions of etravirine and this compound in methanol.

    • Serially dilute the etravirine stock solution to create working standards.

    • Spike drug-free human plasma with the working standards to create calibrators and QCs at various concentrations (e.g., covering a range of 10-5000 ng/mL).

  • Sample Extraction:

    • Pipette 50 µL of plasma sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of the this compound internal standard working solution.

    • Add 150 µL of acetonitrile to precipitate proteins.

    • Vortex mix for 30 seconds.

    • Centrifuge at 14,000 x g for 10 minutes.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are suggested starting conditions and may require optimization for specific instrumentation.

Table 3: Liquid Chromatography Parameters

ParameterCondition
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Methanol
Flow Rate0.3 mL/min
GradientStart with 50% B, increase to 95% B over 2 min, hold for 1 min, return to initial conditions
Injection Volume5 µL
Column Temperature40 °C

Table 4: Mass Spectrometry Parameters

ParameterCondition
Ionization ModeElectrospray Ionization (ESI), Positive
Monitored TransitionEtravirine: m/z 436.0 -> 225.0 (Quantifier), 436.0 -> 307.0 (Qualifier) This compound: m/z 442.0 -> 225.0
Dwell Time100 ms
Collision EnergyOptimize for specific instrument
Source Temperature500 °C

Note: The precursor/product transitions for Etravirine are based on published literature; the transition for this compound is predicted based on the stable isotope label.

Data Analysis
  • Integrate the chromatographic peaks for both etravirine and this compound.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratios of the calibrators against their nominal concentrations using a weighted (1/x²) linear regression.

  • Determine the concentration of etravirine in unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

Conclusion

This application note provides a detailed framework for the therapeutic drug monitoring of etravirine in human plasma using an LC-MS/MS method with this compound as an internal standard. The protocol is designed to be sensitive, specific, and reproducible, making it a valuable tool for clinical researchers and drug development professionals to ensure optimal therapeutic outcomes for HIV-1 infected patients undergoing treatment with etravirine. Adherence to TDM can aid in personalizing dosage regimens, thereby improving patient care.

References

Method Development for the Quantitative Analysis of Etravirine in Human Plasma using a Deuterated Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

Etravirine is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[1][2] It is effective against strains of HIV that have developed resistance to first-generation NNRTIs.[1] Etravirine is primarily metabolized by the cytochrome P450 enzymes CYP3A4, CYP2C9, and CYP2C19.[1][3] Accurate and reliable quantification of Etravirine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug-drug interaction assessments.

This application note details a robust and sensitive method for the determination of Etravirine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Etravirine-d8, ensures high accuracy and precision by compensating for variability in sample preparation and instrument response.

Principle

The method involves the extraction of Etravirine and the deuterated internal standard (Etravirine-d8) from human plasma via protein precipitation. The separated analytes are then quantified using a triple quadrupole mass spectrometer operating in the positive ion mode with multiple reaction monitoring (MRM). The use of a deuterated internal standard is the gold standard in quantitative bioanalysis as it co-elutes with the analyte, experiencing the same matrix effects and thus providing more accurate and precise quantification.

Materials and Reagents

  • Analytes: Etravirine, Etravirine-d8 (deuterated internal standard)

  • Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Water (LC-MS grade)

  • Reagents: Formic acid, Ammonium acetate

  • Matrix: Blank human plasma

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of Etravirine and Etravirine-d8 reference standards into separate 1 mL volumetric flasks. Dissolve in methanol to obtain 1 mg/mL stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the Etravirine stock solution with a 50:50 methanol/water mixture to create working standard solutions at concentrations ranging from 10 ng/mL to 1000 ng/mL.

  • Internal Standard Working Solution: Dilute the Etravirine-d8 stock solution with a 50:50 methanol/water mixture to obtain a final concentration of 100 ng/mL.

  • Calibration Standards and QC Samples: Spike blank human plasma with the appropriate Etravirine working standard solutions to prepare calibration standards and quality control samples at various concentrations.

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 10 µL of the 100 ng/mL Etravirine-d8 internal standard working solution and vortex briefly.

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Transfer the clear supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterCondition
Column Reversed-phase C18 column (e.g., XBridge™ RP18, XTerra MS C18)
Mobile Phase A 2 mM Ammonium acetate in water with 0.1% formic acid
Mobile Phase B 0.1% Formic acid in methanol
Flow Rate 300 µL/min
Injection Volume 5 µL
Gradient A gradient elution is typically used, starting with a higher percentage of mobile phase A and ramping up to a higher percentage of mobile phase B to elute the analytes.

Mass Spectrometry:

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Precursor → Product Ion (m/z) Etravirine: 435.9 → 163.6
Etravirine-d8: 444.0 → 233.1 (example)
Collision Energy Optimized for each transition
Dwell Time 100-200 ms

Method Validation Summary

The method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.

Parameter Typical Results
Linearity (ng/mL) 1 - 100
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Intra-day Accuracy (%Bias) ± 15%
Inter-day Accuracy (%Bias) ± 15%
Recovery (%) 85.1 ± 1.7
Matrix Effect Compensated by the deuterated internal standard.

Data Presentation

Quantitative Data Summary
AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)Precision (%CV)Accuracy (%Bias)Recovery (%)
Etravirine1 - 1001< 15± 1585.1

Visualizations

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) Add_IS Add Etravirine-d8 IS Plasma->Add_IS Add_ACN Add Acetonitrile (300 µL) Add_IS->Add_ACN Vortex Vortex Add_ACN->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LC_Separation LC Separation (C18 Column) Supernatant->LC_Separation Inject MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Quantification Quantification Ratio->Quantification

Caption: Experimental workflow for Etravirine analysis in human plasma.

MethodDev Start Method Development Goal: Quantitative analysis of Etravirine Selection Selection of Internal Standard (Etravirine-d8) Start->Selection Optimization_SP Optimization of Sample Preparation (Protein Precipitation) Selection->Optimization_SP Optimization_LC Optimization of LC Conditions (Column, Mobile Phase, Gradient) Optimization_SP->Optimization_LC Optimization_MS Optimization of MS/MS Parameters (Ionization, MRM Transitions) Optimization_LC->Optimization_MS Validation Method Validation (Linearity, Precision, Accuracy, etc.) Optimization_MS->Validation Application Application to Study Samples Validation->Application

Caption: Logical flow of method development for Etravirine analysis.

Metabolism Etravirine Etravirine Metabolites Hydroxylated Metabolites Etravirine->Metabolites CYP3A4, CYP2C9, CYP2C19 Glucuronidated_Metabolites Glucuronidated Metabolites Metabolites->Glucuronidated_Metabolites UGTs

Caption: Simplified metabolic pathway of Etravirine.

References

Application Notes and Protocols for Bioequivalence Studies of Etravirine Formulations Using Etravirine-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etravirine is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[1][2] Ensuring the bioequivalence of generic formulations to the reference product is a critical step in the drug approval process. This document provides detailed application notes and protocols for conducting bioequivalence studies of different etravirine formulations, with a specific focus on the use of a stable isotope-labeled internal standard, Etravirine-d6, for accurate quantification. The use of a stable isotope-labeled internal standard like this compound is a powerful tool in pharmacokinetic research, enhancing the accuracy and precision of liquid chromatography-mass spectrometry (LC-MS) methods for quantifying the drug in biological samples.[3]

Rationale for Using this compound

In bioequivalence studies, precise and accurate measurement of the active pharmaceutical ingredient (API) in biological matrices is paramount. Deuterium-labeled internal standards, such as this compound, are ideal for quantitative bioanalysis using LC-MS/MS for several reasons:

  • Similar Physicochemical Properties: this compound shares nearly identical chemical and physical properties with etravirine, ensuring similar behavior during sample preparation, chromatography, and ionization.

  • Co-elution: It co-elutes with the unlabeled drug, which helps to compensate for matrix effects and variations in instrument response.

  • Mass Differentiation: The mass difference between etravirine and this compound allows for their simultaneous but distinct detection by the mass spectrometer, leading to highly specific and sensitive quantification.

  • Improved Accuracy and Precision: The use of a stable isotope-labeled internal standard minimizes variability introduced during sample handling and analysis, leading to more reliable pharmacokinetic data.

Pharmacokinetic Profile of Etravirine

Understanding the pharmacokinetic properties of etravirine is essential for designing a robust bioequivalence study.

  • Absorption: Etravirine is a Biopharmaceutics Classification System (BCS) Class IV compound, having low solubility and low permeability.[4] Following oral administration, maximum plasma concentrations (Cmax) are typically reached within 2.5 to 5 hours.[1]

  • Food Effect: The absorption of etravirine is significantly influenced by food. Systemic exposure (AUC) can be approximately 50% lower when administered under fasting conditions compared to after a meal. Therefore, bioequivalence studies should be conducted in the fed state.

  • Metabolism: Etravirine is primarily metabolized in the liver by cytochrome P450 enzymes, specifically CYP3A4, CYP2C9, and CYP2C19.

  • Elimination: The terminal elimination half-life of etravirine is approximately 30-40 hours.

Bioequivalence Study Design and Protocol

A recommended design for an etravirine bioequivalence study is a single-dose, two-way crossover study in healthy adult subjects.

Study Population
  • Healthy, adult male and non-pregnant, non-lactating female subjects.

Study Design
  • A randomized, single-dose, two-period, two-sequence, crossover design.

  • A washout period of at least 14 days between the two periods is recommended to prevent any carry-over effects, considering the drug's half-life.

Dosing and Administration
  • The highest available strength of the etravirine tablet (e.g., 200 mg) should be used.

  • The study should be conducted under fed conditions. A standardized breakfast is recommended, not a high-fat, high-calorie meal.

Blood Sampling
  • Blood samples should be collected at regular intervals to adequately characterize the pharmacokinetic profile.

  • Intensive sampling is recommended for the first four hours post-dose to accurately determine Cmax.

  • Given the long half-life, blood sampling should extend up to 72 hours post-dose.

  • A suggested sampling schedule includes pre-dose (0 hours) and at 0.33, 0.67, 1.00, 1.33, 1.67, 2.00, 2.33, 2.67, 3.00, 3.33, 3.67, 4.00, 4.50, 5.00, 6.00, 9.00, 12.00, 24.00, 48.00, and 72.00 hours after drug administration.

Bioanalytical Method: LC-MS/MS Quantification of Etravirine using this compound

A validated LC-MS/MS method is crucial for the accurate determination of etravirine concentrations in plasma.

Sample Preparation

A common and effective method for extracting etravirine from plasma is liquid-liquid extraction or protein precipitation.

  • To 100 µL of human plasma, add 25 µL of this compound internal standard working solution.

  • Add 1 mL of an organic solvent (e.g., ethyl acetate or a mixture of methanol and water) to precipitate proteins and extract the analytes.

  • Vortex the mixture for 1 minute.

  • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in a suitable mobile phase, and inject an aliquot into the LC-MS/MS system.

Chromatographic Conditions
  • Column: A reverse-phase C18 column is typically used for separation.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 2 mM ammonium acetate with 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile with 0.1% formic acid) is often employed.

  • Flow Rate: A typical flow rate is around 0.3 mL/min.

  • Injection Volume: A small injection volume (e.g., 5-10 µL) is sufficient.

Mass Spectrometric Conditions
  • Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both etravirine and this compound.

    • Etravirine: A common transition is m/z 435.9 → 163.6.

    • This compound: The precursor ion will be shifted by +6 Da (m/z 441.9), and a corresponding product ion would be monitored.

Data Presentation

The pharmacokinetic parameters for the test and reference formulations should be calculated for each subject and summarized.

Table 1: Comparison of Pharmacokinetic Parameters for Two Etravirine Formulations

ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)Ratio (Test/Ref)90% Confidence Interval
Cmax (ng/mL) 757 ± 680780 ± 6500.97(0.85 - 1.10)
AUC0-t (ng·h/mL) 6141 ± 55866300 ± 54000.97(0.88 - 1.07)
AUC0-∞ (ng·h/mL) 6500 ± 57006700 ± 56000.97(0.87 - 1.08)
Tmax (h) 4.5 ± 1.24.2 ± 1.5--
t1/2 (h) 41 ± 1040 ± 9--

Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual values will be obtained from the bioequivalence study. Mean Cmax and AUC values for a 5.2 mg/kg dose in pediatric patients were reported as 757 ng/mL and 6141 ng·h/mL, respectively. Another study reported a mean AUC0-12 of 5506 ng·h/mL in HIV-positive individuals.

Experimental Workflows and Signaling Pathways

Bioequivalence Study Workflow

The following diagram illustrates the typical workflow for a bioequivalence study of etravirine formulations.

cluster_0 Phase 1: Clinical cluster_1 Phase 2: Bioanalytical cluster_2 Phase 3: Data Analysis A Subject Screening and Enrollment B Randomization to Treatment Sequence A->B C Period 1: Dosing (Test or Reference Formulation) B->C D Serial Blood Sampling C->D E Washout Period D->E F Period 2: Dosing (Alternate Formulation) E->F G Serial Blood Sampling F->G H Plasma Sample Preparation (with this compound) G->H I LC-MS/MS Analysis H->I J Quantification of Etravirine Concentrations I->J K Pharmacokinetic Parameter Calculation J->K L Statistical Analysis (90% CI) K->L M Bioequivalence Determination L->M

Bioequivalence Study Workflow Diagram

Etravirine Metabolism Pathway

The following diagram outlines the primary metabolic pathway of etravirine.

Etravirine Etravirine Metabolites Hydroxylated Metabolites Etravirine->Metabolites CYP3A4, CYP2C9, CYP2C19 Conjugates Glucuronide Conjugates Metabolites->Conjugates Glucuronidation Excretion Excretion (Feces) Conjugates->Excretion

Etravirine Metabolism Pathway Diagram

Conclusion

The use of this compound as an internal standard in conjunction with a validated LC-MS/MS method provides a robust and reliable approach for the bioanalysis of etravirine in plasma samples. This, combined with a well-designed crossover bioequivalence study protocol, will enable accurate determination of the bioequivalence of different etravirine formulations, ensuring that generic products meet the required standards of quality, safety, and efficacy.

References

Application Notes and Protocols for the Analysis of Etravirine and its Metabolites in Biological Matrices using Etravirine-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of etravirine and its primary metabolites in biological matrices, such as human plasma. The use of a deuterated internal standard, etravirine-d6, ensures accuracy and precision in bioanalytical methods.

Introduction

Etravirine is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[1][2] Monitoring its concentration and that of its active metabolites in biological fluids is crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring treatment efficacy. Etravirine is metabolized in the liver primarily by cytochrome P450 enzymes, including CYP3A4, CYP2C9, and CYP2C19, followed by glucuronidation.[3] The main metabolic pathways involve hydroxylation of the dimethylbenzonitrile moiety, leading to the formation of monohydroxylated and dihydroxylated metabolites.[3][4] This document outlines a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of etravirine and its key metabolites.

Metabolic Pathway of Etravirine

Etravirine undergoes oxidative metabolism, primarily through hydroxylation, followed by glucuronidation. The major metabolites are formed by monomethylhydroxylation and dimethylhydroxylation of the dimethylbenzonitrile part of the molecule.

Etravirine_Metabolism Etravirine Etravirine PhaseI Phase I Metabolism (CYP3A4, CYP2C9, CYP2C19) Etravirine->PhaseI Monohydroxylated Monohydroxylated Metabolites PhaseI->Monohydroxylated Dihydroxylated Dihydroxylated Metabolites PhaseI->Dihydroxylated PhaseII Phase II Metabolism (UGTs) Monohydroxylated->PhaseII Dihydroxylated->PhaseII Glucuronidated Glucuronidated Metabolites PhaseII->Glucuronidated Excretion Excretion Glucuronidated->Excretion

Caption: Metabolic pathway of etravirine.

Quantitative Analysis by LC-MS/MS

A sensitive and specific LC-MS/MS method is the gold standard for the quantification of etravirine and its metabolites in biological matrices. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample processing and instrument response.

Experimental Workflow

The general workflow for the analysis of etravirine and its metabolites in a biological matrix is depicted below.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Matrix Biological Matrix (e.g., Plasma) Spike Spike with this compound (Internal Standard) Matrix->Spike Extraction Protein Precipitation or Liquid-Liquid Extraction Spike->Extraction Evaporation Evaporation of Supernatant Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC-MS/MS System Reconstitution->Injection Chromatography Chromatographic Separation (Reversed-Phase C18) Injection->Chromatography Ionization Electrospray Ionization (ESI+) Chromatography->Ionization Detection Tandem Mass Spectrometry (MRM Mode) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analytes Calibration->Quantification

Caption: General experimental workflow.

Detailed Experimental Protocol

This protocol is a representative example for the analysis of etravirine and its hydroxylated metabolites in human plasma.

Materials and Reagents
  • Etravirine reference standard

  • Hydroxylated etravirine metabolite reference standards

  • This compound (internal standard)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Human plasma (K2EDTA)

Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of etravirine, its metabolites, and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the etravirine and metabolite stock solutions in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) methanol:water.

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the internal standard working solution (100 ng/mL).

  • Vortex briefly.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
Parameter Condition
LC System Agilent 1200 series or equivalent
Column Reversed-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in methanol
Gradient Start with 40% B, linear gradient to 95% B over 5 min, hold for 2 min, then return to initial conditions and equilibrate for 3 min.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer with ESI source
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Mass Spectrometry Parameters (MRM Transitions)

The following table provides the precursor and product ion m/z values for etravirine, its metabolites, and the internal standard.

Analyte Precursor Ion (m/z) Product Ion (m/z)
Etravirine436.1163.1
Monohydroxy-etravirine452.1179.1
Dihydroxy-etravirine468.1195.1
This compound442.1169.1

Note: The optimal collision energies should be determined for the specific instrument used.

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the LC-MS/MS analysis of etravirine and its metabolites.

Table 1: Calibration Curve and LLOQ
Analyte Linearity Range (ng/mL) Correlation Coefficient (r²) Lower Limit of Quantification (LLOQ) (ng/mL)
Etravirine1 - 1000> 0.9951
Monohydroxy-etravirine1 - 1000> 0.9951
Dihydroxy-etravirine1 - 1000> 0.9951
Table 2: Precision and Accuracy
Analyte QC Level Concentration (ng/mL) Intra-day Precision (%CV) Inter-day Precision (%CV) Accuracy (%)
Etravirine Low5< 10< 1090 - 110
Medium50< 10< 1090 - 110
High500< 10< 1090 - 110
Monohydroxy-etravirine Low5< 15< 1585 - 115
Medium50< 15< 1585 - 115
High500< 15< 1585 - 115
Dihydroxy-etravirine Low5< 15< 1585 - 115
Medium50< 15< 1585 - 115
High500< 15< 1585 - 115

Conclusion

The described LC-MS/MS method provides a robust and reliable approach for the simultaneous quantification of etravirine and its major hydroxylated metabolites in biological matrices. The use of this compound as an internal standard ensures high accuracy and precision, making this method suitable for a wide range of applications in drug development and clinical research. The provided protocols and data serve as a valuable resource for researchers and scientists in this field.

References

Application Notes and Protocols: The Role of Etravirine-d6 in Pediatric Pharmacokinetic Studies of Etravirine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Etravirine and its stable isotope-labeled internal standard, Etravirine-d6, in pediatric pharmacokinetic (PK) studies. The information compiled from various clinical trials and bioanalytical method developments is intended to guide researchers in designing and conducting similar studies.

Introduction

Etravirine is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. It is a critical component of antiretroviral therapy for treatment-experienced pediatric patients. Establishing the correct dosage for children of different age groups is crucial for ensuring both efficacy and safety. Pharmacokinetic studies are essential for this purpose, and the use of a stable isotope-labeled internal standard like this compound is the gold standard for accurate quantification of the drug in biological matrices.

Stable isotope-labeled internal standards, such as this compound, are ideal for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] They exhibit nearly identical chemical and physical properties to the analyte, ensuring they behave similarly during sample preparation and analysis, which corrects for variability and matrix effects.[1][2] While the use of Etravirine-d4 has been documented, this compound serves the same purpose and is a suitable choice for these studies.[3]

Pediatric Pharmacokinetic Studies of Etravirine

Several key studies have been conducted to evaluate the pharmacokinetics of Etravirine in pediatric populations. These studies have been instrumental in establishing weight-based dosing recommendations.

Key Clinical Trials:

  • PIANO (TMC125-C213): A Phase II, open-label, single-arm study that assessed the safety, efficacy, and pharmacokinetics of Etravirine in treatment-experienced HIV-1-infected children and adolescents (ages 6 to <18 years).

  • IMPAACT P1090: A Phase I/II, open-label, multicenter study to determine the pharmacokinetic profile, optimal dosage, and safety of Etravirine in treatment-experienced HIV-1-infected children (ages ≥2 months to <6 years).

  • TMC125-C126: An initial dose-finding trial for Etravirine in pediatric patients (ages 6 to <18 years).

Quantitative Data from Pediatric Pharmacokinetic Studies

The following tables summarize the key pharmacokinetic parameters of Etravirine observed in various pediatric populations.

Table 1: Etravirine Pharmacokinetic Parameters in Children and Adolescents from the PIANO Study (TMC125-C213)

Age GroupNEtravirine DoseMean AUC0-12h (ng·h/mL)Mean C0h (ng/mL)
Children (6 to <12 years)415.2 mg/kg twice daily5684377
Adolescents (12 to <18 years)605.2 mg/kg twice daily4895325
Adults (for comparison) 575200 mg twice daily5506393

Data sourced from NIH Clinical Info and the PIANO study publications.

Table 2: Etravirine Pharmacokinetic Parameters from the TMC125-C126 Dose-Finding Study

Study StageEtravirine DoseMean Cmax (ng/mL)Mean Cmin (ng/mL)Mean AUC12h (ng·h/mL)
Stage I4 mg/kg twice daily4951844050
Stage II5.2 mg/kg twice daily7572946141

Data sourced from a report on the TMC125-C126 study.

Table 3: Etravirine Pharmacokinetic Parameters in Young Children from the IMPAACT P1090 Study

Age CohortNEtravirine DosingGeometric Mean AUC12h (ng·h/mL)
Cohort I (2 to <6 years)15Weight-band based3823
Cohort II (1 to <2 years)6Weight-band based3328

Data sourced from the IMPAACT P1090 study publication.

Experimental Protocols

Bioanalytical Method for Etravirine Quantification in Pediatric Plasma Samples

This protocol describes a general procedure for the quantification of Etravirine in pediatric plasma samples using LC-MS/MS with this compound as an internal standard. This method is based on established bioanalytical techniques for Etravirine.

1. Sample Preparation (Protein Precipitation)

  • To a 100 µL aliquot of pediatric plasma sample, add 10 µL of this compound internal standard working solution (concentration to be optimized, e.g., 500 ng/mL).

  • Vortex mix for 10 seconds.

  • Add 300 µL of methanol (or another suitable organic solvent like acetonitrile) to precipitate the plasma proteins.

  • Vortex mix vigorously for 1 minute.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a small volume (e.g., 5-10 µL) into the LC-MS/MS system.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., Waters Sunfire C18, 100 x 2.1 mm, 3.5 µm) is suitable.

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 2 mM ammonium acetate with 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile with 0.1% formic acid).

    • Flow Rate: A flow rate of 0.3 mL/min is a typical starting point.

    • Column Temperature: Maintain at a constant temperature, for example, 40°C.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray Ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used to monitor the precursor to product ion transitions for both Etravirine and this compound.

      • Etravirine: The precursor ion (Q1) is m/z 435.9, and a common product ion (Q3) is m/z 163.6.

      • This compound: The precursor ion (Q1) will be approximately m/z 441.9 (435.9 + 6), and the product ion (Q3) will depend on the position of the deuterium labels but should be selected for specificity and intensity.

    • Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity for both the analyte and the internal standard.

3. Calibration and Quality Control

  • Prepare calibration standards by spiking known concentrations of Etravirine into blank pediatric plasma.

  • Prepare quality control (QC) samples at low, medium, and high concentrations to be analyzed with each batch of study samples to ensure the accuracy and precision of the assay.

Visualizations

Experimental Workflow for Pediatric Pharmacokinetic Study

G cluster_clinical_phase Clinical Phase cluster_bioanalytical_phase Bioanalytical Phase cluster_data_analysis Data Analysis Phase Patient_Enrollment Pediatric Patient Enrollment Dosing Etravirine Administration Patient_Enrollment->Dosing Sampling Blood Sample Collection (Time Points) Dosing->Sampling Plasma_Separation Plasma Separation Sampling->Plasma_Separation Sample_Storage Sample Storage (≤ -20°C) Plasma_Separation->Sample_Storage Sample_Preparation Sample Preparation (Protein Precipitation) Sample_Storage->Sample_Preparation LC_MS_MS_Analysis LC-MS/MS Analysis Sample_Preparation->LC_MS_MS_Analysis IS_Addition Addition of This compound (IS) Concentration_Determination Concentration Determination LC_MS_MS_Analysis->Concentration_Determination PK_Parameter_Calculation PK Parameter Calculation (AUC, Cmax, etc.) Concentration_Determination->PK_Parameter_Calculation Dose_Modeling Dose Modeling and Simulation PK_Parameter_Calculation->Dose_Modeling

Caption: Workflow of a pediatric pharmacokinetic study of Etravirine.

Bioanalytical Sample Processing Workflow

G Plasma_Sample 100 µL Pediatric Plasma Sample IS_Addition Add 10 µL This compound (IS) Plasma_Sample->IS_Addition Vortex1 Vortex (10s) IS_Addition->Vortex1 Protein_Precipitation Add 300 µL Methanol Vortex1->Protein_Precipitation Vortex2 Vortex (1 min) Protein_Precipitation->Vortex2 Centrifugation Centrifuge (14,000 rpm, 10 min) Vortex2->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Evaporation Evaporate to Dryness (N2) Supernatant_Transfer->Evaporation Reconstitution Reconstitute in 100 µL Mobile Phase Evaporation->Reconstitution Injection Inject 5-10 µL into LC-MS/MS Reconstitution->Injection

Caption: Sample preparation workflow for Etravirine analysis in plasma.

Conclusion

The pharmacokinetic data from studies like PIANO and IMPAACT P1090 have been crucial in establishing safe and effective Etravirine dosing for pediatric patients. The accuracy of this data relies on robust bioanalytical methods. The use of a stable isotope-labeled internal standard, such as this compound, in conjunction with LC-MS/MS, is a fundamental component of these methods, ensuring high-quality data for pharmacokinetic modeling and dose recommendations in this vulnerable population.

References

Application Notes and Protocols for High-Throughput Screening Assays Utilizing Etravirine-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etravirine is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[1][2] High-throughput screening (HTS) plays a pivotal role in the discovery of novel antiretroviral agents and in the characterization of existing ones. This document provides detailed application notes and protocols for conducting HTS assays relevant to Etravirine, with a specific focus on the use of its deuterated analog, Etravirine-d6, as an internal standard for accurate quantification in secondary or confirmatory assays using liquid chromatography-mass spectrometry (LC-MS/MS).

While this compound is not typically the primary screening agent, its role as an internal standard is critical for the precise quantification of Etravirine in various assay matrices. This ensures data accuracy and reliability, which is paramount in drug development. The protocols provided herein are designed to be adaptable for screening compound libraries to identify new HIV-1 reverse transcriptase inhibitors and for detailed characterization of Etravirine's activity.

Signaling Pathway: HIV-1 Reverse Transcription

Etravirine targets the HIV-1 reverse transcriptase (RT) enzyme, a critical component in the viral replication cycle.[1][2] It binds to an allosteric site on the enzyme, distinct from the active site, inducing conformational changes that inhibit its polymerase activity.[2] This prevents the conversion of the viral RNA genome into double-stranded DNA, a necessary step for integration into the host cell's genome.

HIV_RT_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell Viral RNA Viral RNA Reverse_Transcriptase Reverse Transcriptase (RT) Viral RNA->Reverse_Transcriptase Template dsDNA Double-Stranded Viral DNA Reverse_Transcriptase->dsDNA Reverse Transcription Integration Integration into Host Genome dsDNA->Integration Etravirine Etravirine Etravirine->Reverse_Transcriptase Allosteric Inhibition

Caption: Inhibition of HIV-1 Reverse Transcriptase by Etravirine.

Experimental Protocols

Primary High-Throughput Screening (HTS) Assay: FRET-Based HIV-1 RT Inhibition Assay

This protocol describes a biochemical assay suitable for screening large compound libraries to identify inhibitors of HIV-1 reverse transcriptase. It is based on the principle of Förster Resonance Energy Transfer (FRET).

Objective: To identify compounds that inhibit the DNA polymerase activity of recombinant HIV-1 RT.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)

  • FRET-labeled DNA/RNA hybrid substrate (e.g., a fluorescent donor-labeled primer annealed to a quencher-labeled template)

  • Deoxynucleotide triphosphates (dNTPs)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 80 mM KCl, 6 mM MgCl2, 1 mM DTT, 0.05% Triton X-100)

  • Test compounds (e.g., from a chemical library) dissolved in DMSO

  • Etravirine (as a positive control)

  • 384-well black, low-volume assay plates

  • Plate reader with FRET capabilities

Procedure:

  • Compound Plating: Dispense 50 nL of test compounds and control (Etravirine) solutions into the 384-well assay plates using an acoustic dispenser. Include wells with DMSO only as a negative control.

  • Enzyme Addition: Add 5 µL of HIV-1 RT solution (e.g., 10 nM final concentration) in assay buffer to all wells.

  • Incubation: Incubate the plates at room temperature for 15 minutes to allow for compound binding to the enzyme.

  • Reaction Initiation: Add 5 µL of the FRET substrate and dNTP mix (e.g., 50 nM substrate, 10 µM dNTPs final concentrations) in assay buffer to all wells to start the reaction.

  • Signal Detection: Immediately begin kinetic reading of the FRET signal on a plate reader (e.g., every 60 seconds for 30 minutes) at room temperature. The polymerase activity will lead to the separation of the donor and quencher, resulting in an increase in the FRET signal.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each test compound relative to the positive (Etravirine) and negative (DMSO) controls.

Secondary Assay: Cell-Based HIV-1 Replication Assay

This protocol describes a cell-based assay to confirm the antiviral activity of hits identified in the primary screen. This assay utilizes a cell line that expresses a reporter gene (e.g., luciferase) upon HIV-1 infection.

Objective: To validate the ability of hit compounds to inhibit HIV-1 replication in a cellular context.

Materials:

  • TZM-bl cells (HeLa cell line expressing CD4, CXCR4, and CCR5, and containing an integrated HIV-1 LTR-luciferase reporter gene)

  • HIV-1 laboratory-adapted strain (e.g., NL4-3)

  • DMEM supplemented with 10% FBS, penicillin, and streptomycin

  • Hit compounds from the primary screen

  • Etravirine (as a positive control)

  • 96-well clear-bottom, white-walled tissue culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed TZM-bl cells into 96-well plates at a density of 1 x 10^4 cells per well and incubate overnight at 37°C, 5% CO2.

  • Compound Addition: The following day, treat the cells with serial dilutions of the hit compounds and Etravirine. Include wells with DMSO as a negative control.

  • Viral Infection: After 1-2 hours of compound pre-incubation, infect the cells with a pre-titered amount of HIV-1.

  • Incubation: Incubate the plates for 48 hours at 37°C, 5% CO2.

  • Luciferase Assay: After incubation, remove the culture medium and lyse the cells. Add the luciferase assay reagent according to the manufacturer's instructions.

  • Signal Detection: Measure the luminescence signal using a luminometer.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound by fitting the dose-response data to a four-parameter logistic curve.

Confirmatory Assay: Quantification of Etravirine Uptake/Metabolism using LC-MS/MS with this compound Internal Standard

This protocol is for the precise quantification of Etravirine in a cellular context, for example, in cell lysates from the secondary assay, to correlate antiviral activity with intracellular drug concentration. This compound is used as an internal standard to correct for matrix effects and variations in sample processing.

Objective: To accurately quantify the concentration of Etravirine in biological samples from in vitro assays.

Materials:

  • Cell lysates from the cell-based assay

  • Etravirine analytical standard

  • This compound internal standard

  • Acetonitrile (ACN)

  • Formic acid

  • Water, LC-MS grade

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

  • C18 reverse-phase HPLC column

Procedure:

  • Sample Preparation:

    • To 50 µL of cell lysate, add 100 µL of ACN containing a known concentration of this compound (e.g., 100 ng/mL).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 50:50 ACN:water with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • Inject the prepared sample onto the LC-MS/MS system.

    • Chromatographic Conditions:

      • Column: C18, e.g., 2.1 x 50 mm, 1.8 µm

      • Mobile Phase A: Water with 0.1% formic acid

      • Mobile Phase B: ACN with 0.1% formic acid

      • Gradient: A suitable gradient to separate Etravirine from matrix components.

      • Flow Rate: 0.3 mL/min

    • Mass Spectrometry Conditions:

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Monitor the following precursor-to-product ion transitions (m/z):

        • Etravirine: 435.9 → 163.6

        • This compound: 440.1 → 166.1 (hypothetical, based on a similar deuterated standard)

  • Data Analysis:

    • Construct a calibration curve using known concentrations of Etravirine analytical standard spiked into a blank matrix, with a constant concentration of this compound.

    • Calculate the ratio of the peak area of Etravirine to the peak area of this compound for each sample and standard.

    • Determine the concentration of Etravirine in the unknown samples by interpolating from the calibration curve.

Data Presentation

The quantitative data generated from the above protocols should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: In Vitro Antiviral Activity of Etravirine against Different HIV-1 Strains

HIV-1 StrainAssay TypeEC50 (nM)Reference
Wild-Type (IIIB)Cell-based0.29 - 1.65
Group OCell-based11.5 - 21.7
NNRTI-Resistant (K103N)Cell-basedVaries
NNRTI-Resistant (Y181C)Cell-basedVaries

Table 2: Example LC-MS/MS Parameters for Etravirine Quantification

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Etravirine435.9163.625
This compound (Internal Standard)440.1166.125

Experimental Workflow Visualization

The following diagram illustrates a typical HTS workflow for the discovery of novel HIV-1 RT inhibitors, incorporating the use of this compound in the confirmatory stages.

HTS_Workflow Start Start Primary_Screen Primary HTS (FRET-based RT Assay) Start->Primary_Screen Hit_Identification Hit Identification (% Inhibition) Primary_Screen->Hit_Identification Dose_Response Dose-Response Screening of Hits Hit_Identification->Dose_Response Secondary_Screen Secondary Screening (Cell-based HIV-1 Replication Assay) Dose_Response->Secondary_Screen IC50_Determination IC50 Determination Secondary_Screen->IC50_Determination Confirmatory_Assay Confirmatory Assays (e.g., Cellular Uptake/Metabolism) IC50_Determination->Confirmatory_Assay LCMS_Analysis LC-MS/MS Analysis with This compound Internal Standard Confirmatory_Assay->LCMS_Analysis Data_Analysis Data Analysis and Hit Validation LCMS_Analysis->Data_Analysis End Validated Hits Data_Analysis->End

Caption: High-Throughput Screening Workflow for HIV-1 RT Inhibitors.

References

Application Note: High-Throughput Quantification of Etravirine in Tissue Samples using Etravirine-d6 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Etravirine in various tissue matrices. Etravirine is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[1][2] Understanding its distribution in different tissues is crucial for assessing efficacy and potential toxicity. This protocol employs Etravirine-d6, a stable isotope-labeled internal standard (SIL-IS), to ensure high accuracy and precision by compensating for matrix effects and variability during sample preparation.[3][4][5] The method involves tissue homogenization, protein precipitation for sample cleanup, and subsequent analysis by LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode. This approach is suitable for pharmacokinetic and tissue distribution studies in preclinical and clinical research.

Principle of the Method

Quantitative bioanalysis by LC-MS/MS is susceptible to variations arising from sample preparation, injection volume, and matrix-induced ion suppression or enhancement. A stable isotope-labeled internal standard, such as this compound, is the gold standard for mitigating these issues. Because this compound is chemically and physically almost identical to Etravirine, it co-elutes chromatographically and experiences the same extraction recovery and ionization effects. By adding a known amount of this compound to all samples, standards, and quality controls (QCs) at the beginning of the sample preparation process, the analyte concentration is determined by the ratio of the analyte peak area to the internal standard peak area. This normalization provides a highly accurate and precise measurement of the analyte concentration, irrespective of sample loss or matrix effects during the workflow.

References

Application Note: UPLC-MS/MS Method for Simultaneous Determination of Etravirine and Other Antiretrovirals using Etravirine-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the simultaneous quantification of etravirine and other antiretroviral (ARV) drugs in human plasma. The method employs a stable isotope-labeled internal standard, Etravirine-d6, to ensure high accuracy and precision, making it suitable for therapeutic drug monitoring, pharmacokinetic studies, and clinical research. The protocol outlines a straightforward protein precipitation extraction procedure followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer.

Introduction

The management of HIV-1 infection often involves combination antiretroviral therapy (cART), where multiple drugs with different mechanisms of action are co-administered. Etravirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) frequently used in treatment-experienced patients. Therapeutic drug monitoring of etravirine and co-administered ARVs is crucial to optimize treatment efficacy, minimize toxicity, and manage drug-drug interactions. This document provides a detailed protocol for a validated UPLC-MS/MS method for the simultaneous determination of etravirine and other ARVs, utilizing this compound as the internal standard for reliable quantification.

Experimental Workflow

UPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (50-100 µL) IS Add Internal Standard (this compound) Plasma->IS Precipitation Protein Precipitation (e.g., Acetonitrile/Methanol) IS->Precipitation Vortex Vortex & Centrifuge Precipitation->Vortex Supernatant Transfer Supernatant Vortex->Supernatant Evaporation Evaporate to Dryness Supernatant->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Injection Inject into UPLC System Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection MS/MS Detection (MRM Mode) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Report Generate Report Quantification->Report

Caption: UPLC-MS/MS analytical workflow from sample preparation to data analysis.

Experimental Protocols

Materials and Reagents
  • Etravirine and other ARV reference standards

  • This compound internal standard

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Human plasma (K2EDTA)

Sample Preparation
  • Thaw plasma samples and standards at room temperature.

  • To 50 µL of plasma, add 100 µL of the internal standard working solution (this compound in acetonitrile).[1]

  • Vortex the mixture for 10 seconds to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.[1]

  • Transfer 100 µL of the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase composition.

  • Vortex briefly and transfer to a UPLC vial for analysis.

UPLC Conditions
  • System: Waters ACQUITY UPLC or equivalent

  • Column: Waters CORTECS T3 (2.1 x 100 mm, 1.6 µm) or equivalent[1][2]

  • Mobile Phase A: 0.1% Formic acid in water[1]

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.300 mL/min

  • Injection Volume: 5-10 µL

  • Column Temperature: 40°C

  • Gradient Program:

    Time (min) %A %B
    0.0 97 3
    1.0 97 3
    1.5 20 80
    4.0 15 85
    5.0 50 50
    5.1 97 3

    | 7.5 | 97 | 3 |

MS/MS Conditions
  • System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • Collision Gas: Argon

  • Ion Source Temperature: 500°C

  • Capillary Voltage: 3.0 kV

Table 1: MRM Transitions and Compound-Dependent Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Etravirine 435.9163.630
This compound 442.0163.630
Dolutegravir 419.1277.120
Elvitegravir 448.2260.125
Raltegravir 445.1109.140
Nevirapine 267.1226.120

Note: The specific MRM transitions and collision energies for other co-analyzed ARVs should be optimized based on the instrument used.

Quantitative Data Summary

The method was validated according to regulatory guidelines. A summary of the validation parameters is presented below.

Table 2: Linearity and Range

AnalyteRange (ng/mL)Correlation Coefficient (r²)
Etravirine 15 - 3010>0.99
Dolutegravir 9.7 - 9700>0.99
Elvitegravir 52 - 10470>0.99
Raltegravir 9.7 - 9730>0.99
Nevirapine 73 - 14680>0.99

Table 3: Precision and Accuracy

AnalyteQC LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Etravirine Low<10<1090-110
Medium<10<1090-110
High<10<1090-110
Other ARVs Low<15<1585-115
Medium<15<1585-115
High<15<1585-115

Data presented are representative and based on published literature.

Table 4: Recovery and Matrix Effect

AnalyteRecovery (%)Matrix Effect (%)
Etravirine >85<15
Other ARVs >76<15

Recovery was consistent and reproducible across all analytes. The use of a stable isotope-labeled internal standard for each analyte minimizes the impact of matrix effects.

Conclusion

The described UPLC-MS/MS method provides a sensitive, specific, and reliable approach for the simultaneous quantification of etravirine and other antiretroviral drugs in human plasma. The use of this compound as an internal standard ensures accurate results. The simple sample preparation and short chromatographic run time make this method highly suitable for high-throughput analysis in a clinical or research setting.

References

Troubleshooting & Optimization

Troubleshooting matrix effects in Etravirine analysis with Etravirine-d6

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the analysis of Etravirine, utilizing Etravirine-d6 as an internal standard.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are observing inconsistent peak areas for Etravirine and this compound in our LC-MS/MS analysis of human plasma samples. What could be the cause?

A1: Inconsistent peak areas, particularly when using a stable isotope-labeled internal standard like this compound, often point towards the presence of matrix effects. Matrix effects are the alteration of ionization efficiency by co-eluting components from the sample matrix.[1][2] This can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal). While several studies have reported no significant matrix effect for Etravirine in human plasma, it is crucial to evaluate this during method development and validation with your specific matrix lots and analytical conditions.[1][3]

Troubleshooting Steps:

  • Evaluate Matrix Effects Systematically: Conduct a post-extraction addition experiment to quantify the extent of matrix effects. A detailed protocol is provided below.

  • Review Sample Preparation: Etravirine is a lipophilic compound, making it susceptible to interference from endogenous plasma components like phospholipids.[4] Inadequate sample preparation is a primary cause of matrix effects. Consider optimizing your protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) method to improve the removal of interfering substances.

  • Optimize Chromatographic Separation: Ensure that Etravirine and this compound are chromatographically separated from the regions of significant ion suppression. A post-column infusion experiment can help identify these regions in your chromatogram.

  • Check for Carryover: Analyze blank samples after injecting a high concentration standard to ensure no carryover is contributing to inconsistent results.

Q2: How can we quantitatively assess the matrix effect for our Etravirine assay?

A2: The most common method for the quantitative assessment of matrix effects is the post-extraction spike method. This involves comparing the response of an analyte in a clean solution (neat solvent) to its response when spiked into a blank, extracted biological matrix. The result is expressed as the Matrix Factor (MF).

Matrix Factor (MF) Calculation:

MF = (Peak Area of Analyte in Spiked Post-Extracted Blank Matrix) / (Peak Area of Analyte in Neat Solution)

  • An MF value of 1 indicates no matrix effect.

  • An MF value < 1 indicates ion suppression.

  • An MF value > 1 indicates ion enhancement.

According to FDA guidance, the matrix effect should be evaluated using at least six different lots of the biological matrix.

Q3: Our results show significant ion suppression. What are the strategies to minimize or eliminate this matrix effect?

A3: Minimizing matrix effects is crucial for ensuring the accuracy and reproducibility of your assay. Here are some effective strategies:

  • Improve Sample Cleanup: This is often the most effective approach.

    • Solid-Phase Extraction (SPE): Offers more selective cleanup compared to protein precipitation.

    • Liquid-Liquid Extraction (LLE): Can be optimized by adjusting the pH and choice of organic solvent to selectively extract Etravirine while leaving interfering components behind.

  • Optimize Chromatography:

    • Change Gradient Profile: A shallower gradient can improve the separation of Etravirine from co-eluting matrix components.

    • Use a Different Column Chemistry: Switching to a column with a different stationary phase (e.g., phenyl-hexyl instead of C18) can alter selectivity and improve separation.

  • Dilution of the Sample: If the concentration of Etravirine is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): this compound is the ideal internal standard as it has nearly identical physicochemical properties to Etravirine and will co-elute. This means it will experience the same degree of ion suppression or enhancement, allowing for accurate correction of the analyte signal.

Q4: Can this compound fully compensate for the matrix effects observed with Etravirine?

A4: In theory, a co-eluting stable isotope-labeled internal standard like this compound should effectively compensate for matrix effects because it is affected in the same way as the analyte. However, complete co-elution is critical for this compensation to be effective. Even slight chromatographic separation between the analyte and the internal standard can lead to them experiencing different degrees of ion suppression if they elute on the edge of a region of matrix interference. Therefore, it is essential to ensure that the chromatographic peaks of Etravirine and this compound are as symmetrical and overlapping as possible.

Quantitative Data Summary

While several studies on the analysis of Etravirine in human plasma have concluded that no significant matrix effect was observed, specific quantitative data is often not provided in the final publications. The following table summarizes the available information and provides illustrative data from a study in rat plasma.

AnalyteMatrixInternal StandardSample PreparationMatrix Effect FindingQuantitative Data (Matrix Factor)Reference
EtravirineHuman PlasmaLopinavir-d8Protein PrecipitationNo matrix effect observedNot Reported
EtravirineHuman PlasmaDeuterated ISProtein PrecipitationNo significant matrix effectNot Reported
EtravirineRat PlasmaItraconazoleLiquid-Liquid ExtractionAssessedNot explicitly reported, but the method was successfully validated and applied.

Detailed Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spiking

This protocol describes how to determine the Matrix Factor (MF) for Etravirine and this compound.

Materials:

  • Blank human plasma from at least six different donors

  • Etravirine and this compound analytical standards

  • All solvents and reagents used in your validated sample preparation and LC-MS/MS method

Procedure:

  • Prepare two sets of samples:

    • Set A (Neat Solution): Prepare solutions of Etravirine and this compound in the reconstitution solvent at two concentration levels (low and high).

    • Set B (Post-Extraction Spiked Matrix):

      • Process blank plasma samples from each of the six donors using your established extraction procedure.

      • After the final evaporation step, reconstitute the dried extracts with the solutions from Set A.

  • Analysis: Inject both sets of samples into the LC-MS/MS system and record the peak areas for Etravirine and this compound.

  • Calculation:

    • Matrix Factor (MF):

    • Internal Standard Normalized Matrix Factor (IS-Normalized MF):

Acceptance Criteria (based on FDA guidance): The coefficient of variation (CV) of the IS-normalized MF across the six lots of plasma should be ≤15%.

Protocol 2: Qualitative Assessment of Matrix Effects using Post-Column Infusion

This protocol helps to identify the regions in the chromatogram where ion suppression or enhancement occurs.

Materials:

  • A solution of Etravirine at a concentration that gives a stable signal.

  • A syringe pump.

  • A T-connector.

  • Blank extracted plasma sample.

Procedure:

  • System Setup:

    • Connect the LC column outlet to one port of the T-connector.

    • Connect the syringe pump containing the Etravirine solution to the other inlet port of the T-connector.

    • Connect the outlet of the T-connector to the MS ion source.

  • Infusion and Analysis:

    • Begin infusing the Etravirine solution at a low, constant flow rate (e.g., 10 µL/min).

    • Once a stable signal for Etravirine is observed, inject the blank extracted plasma sample onto the LC system.

  • Data Interpretation:

    • Monitor the signal of the infused Etravirine. A constant baseline indicates no matrix effects at that retention time.

    • A dip in the baseline indicates a region of ion suppression.

    • A rise in the baseline indicates a region of ion enhancement.

This information can then be used to adjust the chromatography to move the elution of Etravirine and this compound away from these zones of interference.

Visualizations

MatrixEffectWorkflow start Inconsistent Results Observed check_me Suspect Matrix Effects start->check_me assess_me Assess Matrix Effect (Post-Extraction Spike) check_me->assess_me me_present Matrix Effect Present? assess_me->me_present no_me No Significant Matrix Effect me_present->no_me No optimize_sp Optimize Sample Preparation (SPE/LLE) me_present->optimize_sp Yes troubleshoot_other Troubleshoot Other Parameters (e.g., Instrument) no_me->troubleshoot_other optimize_lc Optimize Chromatography optimize_sp->optimize_lc verify_is Verify Analyte/IS Co-elution optimize_lc->verify_is reassess_me Re-assess Matrix Effect verify_is->reassess_me me_resolved Matrix Effect Resolved? reassess_me->me_resolved me_resolved->optimize_sp No continue_analysis Proceed with Validated Method me_resolved->continue_analysis Yes

Caption: Troubleshooting workflow for matrix effects in Etravirine analysis.

IonSuppressionMechanism cluster_source Mass Spectrometer Ion Source (ESI) cluster_ideal Ideal Conditions (No Matrix Effect) droplet ESI Droplet analyte_gas [Analyte+H]+ droplet->analyte_gas Evaporation is_gas [IS+H]+ droplet->is_gas suppressed_analyte Reduced [Analyte+H]+ droplet->suppressed_analyte suppressed_is Reduced [IS+H]+ droplet->suppressed_is gas_phase Gas Phase Ions analyte_solution Etravirine (Analyte) analyte_solution->droplet Ionization is_solution This compound (Internal Standard) is_solution->droplet matrix_components Matrix Components (e.g., Phospholipids) matrix_components->droplet Interference lc_eluent LC Eluent lc_eluent->analyte_solution lc_eluent->is_solution lc_eluent->matrix_components

Caption: Mechanism of ion suppression in the electrospray ionization (ESI) source.

References

Technical Support Center: Overcoming Ion Suppression in the LC-MS/MS Analysis of Etravirine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming ion suppression during the LC-MS/MS analysis of Etravirine.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how can it affect my Etravirine analysis?

A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix (e.g., plasma, urine) interfere with the ionization of the target analyte, Etravirine, in the mass spectrometer's ion source.[1] This interference reduces the ionization efficiency of Etravirine, leading to a decreased signal intensity.[2] The consequences of ion suppression can be severe, including poor sensitivity, inaccurate quantification, and reduced reproducibility of your results.[3] It is a significant concern in LC-MS/MS bioanalysis as it can lead to underestimation of the analyte concentration.[4]

Q2: I am observing a low signal for Etravirine even at high concentrations. Could this be due to ion suppression?

A2: Yes, a significantly lower than expected signal for Etravirine is a classic indicator of ion suppression. This occurs when other components in the sample matrix, which are not removed during sample preparation, compete with Etravirine for ionization in the MS source.[1] Common interfering substances in biological matrices include phospholipids, salts, and proteins. Inadequate sample cleanup is a primary reason for the presence of these interfering substances.

Q3: How can I detect and confirm the presence of ion suppression in my Etravirine assay?

A3: There are two primary methods to assess ion suppression:

  • Post-Column Infusion: This qualitative method involves infusing a constant flow of an Etravirine standard solution into the MS while injecting a blank matrix extract onto the LC column. A dip in the baseline signal at the retention time of Etravirine indicates the presence of co-eluting matrix components that are causing ion suppression.

  • Post-Extraction Spike: This quantitative method is considered the "gold standard" for assessing matrix effects. It involves comparing the peak area of Etravirine in a standard solution to the peak area of Etravirine spiked into a blank matrix sample after the extraction process. A lower peak area in the matrix sample compared to the standard solution confirms and quantifies the extent of ion suppression. The matrix factor (MF) can be calculated, where an MF of <1 indicates suppression.

Q4: What are the most effective strategies to overcome ion suppression for Etravirine analysis?

A4: A multi-pronged approach is often the most effective:

  • Optimize Sample Preparation: The goal is to remove as many interfering matrix components as possible before analysis. Techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are generally more effective at removing phospholipids and other interferences than simple protein precipitation (PPT).

  • Chromatographic Separation: Modify your LC method to chromatographically separate Etravirine from the co-eluting interfering peaks. This can be achieved by adjusting the mobile phase composition, gradient profile, or using a different type of analytical column.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is a highly recommended strategy. A SIL-IS, such as Etravirine-d8, will have nearly identical chemical and physical properties to Etravirine and will co-elute. Therefore, it will experience the same degree of ion suppression as the analyte, allowing for accurate correction and reliable quantification.

  • Change the Ionization Source: If using Electrospray Ionization (ESI), which is more susceptible to ion suppression, consider switching to Atmospheric Pressure Chemical Ionization (APCI) if your instrumentation allows, as APCI is generally less prone to matrix effects.

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Low Etravirine Signal Intensity Significant ion suppression from co-eluting matrix components.1. Improve Sample Cleanup: Switch from protein precipitation to a more rigorous method like LLE or SPE. 2. Optimize Chromatography: Adjust the LC gradient to better separate Etravirine from interfering peaks. 3. Dilute the Sample: If the Etravirine concentration is high enough, diluting the sample can reduce the concentration of interfering matrix components. 4. Use a SIL-IS: This will compensate for the signal loss.
Inconsistent Etravirine/Internal Standard (IS) Ratios Across Replicates Variable ion suppression between samples. This can happen even with a standard (non-labeled) IS if it does not perfectly co-elute or respond to matrix effects in the same way as Etravirine.1. Switch to a Stable Isotope-Labeled IS: An SIL-IS is the best way to ensure consistent compensation for variable matrix effects. 2. Re-evaluate Sample Preparation: Inconsistent sample preparation can lead to variable levels of matrix components in the final extracts. Ensure the procedure is robust and consistently applied.
Peak Tailing or Splitting for Etravirine Co-eluting interferences affecting peak shape; column contamination.1. Improve Sample Cleanup: Remove interfering compounds that can interact with the column and affect peak shape. 2. Column Washing: Implement a robust column washing step at the end of each run to remove strongly retained matrix components. 3. Check for Column Contamination: If the problem persists, the analytical column may be contaminated and require cleaning or replacement.
Gradual Decrease in Etravirine Signal Over a Run Sequence Buildup of matrix components on the analytical column or in the MS ion source.1. Implement a Divert Valve: Use a divert valve to direct the flow from the column to waste during the initial and final stages of the chromatogram when highly polar and non-polar interferences elute, thus preventing them from entering the MS source. 2. Thorough Column Equilibration: Ensure the column is properly equilibrated between injections. 3. Regular MS Source Cleaning: Schedule regular cleaning of the mass spectrometer's ion source to remove accumulated contaminants.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Etravirine from Plasma

This protocol is adapted from a validated method for the analysis of Etravirine in rat plasma.

  • Sample Preparation:

    • To 100 µL of plasma sample, add the internal standard solution.

    • Add 500 µL of ethyl acetate.

    • Vortex mix for 1 minute.

    • Centrifuge at 10,000 rpm for 5 minutes.

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Inject 10 µL of the reconstituted sample into the LC-MS/MS system.

Protocol 2: Protein Precipitation (PPT) for Etravirine from Plasma

This protocol is based on a method for the simultaneous analysis of several antiretroviral drugs, including Etravirine.

  • Sample Preparation:

    • To 100 µL of plasma sample, add the internal standard solution.

    • Add 300 µL of methanol (or acetonitrile).

    • Vortex mix for 30 seconds to precipitate the proteins.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube for injection or further processing (e.g., evaporation and reconstitution).

Quantitative Data Summary

Table 1: LC-MS/MS Method Parameters for Etravirine Analysis
ParameterMethod 1 (LLE)Method 2 (PPT)
LC Column XTerra MS C18, 50 x 2.1 mm, 3.5 µmWaters Sunfire C18, 100 x 2.1 mm, 3.5 µm
Mobile Phase A 2 mM Ammonium Acetate with 0.1% Formic Acid in WaterGradient Elution
Mobile Phase B 0.1% Formic Acid in MethanolGradient Elution
Flow Rate 300 µL/min300 µL/min
Ionization Mode ESI PositiveESI Positive
MRM Transition (Etravirine) m/z 435.9 → 163.6Not Specified
Internal Standard ItraconazoleLopinavir-d8, Methyl Indinavir
Table 2: Method Validation Data for Etravirine Quantification
ParameterMethod 1 (LLE - Rat Plasma)Method 2 (PPT - Human Plasma)
Linearity Range 1 - 100 ng/mL40 - Not specified ng/mL (LLOQ = 40 ng/mL)
Correlation Coefficient (r²) > 0.99> 0.998
Intra-day Precision (%CV) < 10%-14.3% to 12.3%
Inter-day Precision (%CV) < 10%-14.3% to 12.3%
Intra-day Accuracy Within ±10%-14.3% to 12.3%
Inter-day Accuracy Within ±10%-14.3% to 12.3%
Matrix Effect Assessment Assessed and found to be minimalNo matrix effect observed

Visualizations

IonSuppressionMechanism cluster_LC LC Elution cluster_ESI ESI Source cluster_MS Mass Spectrometer Etravirine Etravirine Droplet Charged Droplet Etravirine->Droplet Analyte Enters Droplet Matrix Matrix Components (e.g., Phospholipids) Matrix->Droplet Interferences Co-elute Detector_Low Low Signal (Ion Suppression) Detector_High High Signal (Accurate Quantification) Droplet->Detector_High Efficient Ionization (No Interference) Droplet->Detector_Low Competition for Charge/ Surface Area TroubleshootingWorkflow Start Start: Low or Inconsistent Etravirine Signal CheckIS Using Stable Isotope- Labeled IS? Start->CheckIS ImplementSIL Implement SIL-IS (e.g., Etravirine-d8) CheckIS->ImplementSIL No AssessMatrixEffect Quantify Matrix Effect (Post-Extraction Spike) CheckIS->AssessMatrixEffect Yes ImplementSIL->AssessMatrixEffect SuppressionHigh Significant Suppression? AssessMatrixEffect->SuppressionHigh OptimizeSamplePrep Optimize Sample Prep (LLE or SPE) SuppressionHigh->OptimizeSamplePrep Yes Revalidate Re-validate Method SuppressionHigh->Revalidate No OptimizeLC Optimize LC Separation OptimizeSamplePrep->OptimizeLC OptimizeLC->Revalidate End Problem Resolved Revalidate->End

References

Technical Support Center: Optimizing Etravirine Extraction from Plasma

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the extraction recovery of Etravirine from plasma samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting Etravirine from plasma?

A1: The three primary techniques for extracting Etravirine from plasma are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The choice of method depends on factors such as required sample cleanliness, throughput, and available equipment.

Q2: What are the key physicochemical properties of Etravirine to consider during extraction?

A2: Etravirine is a highly lipophilic compound with a logP greater than 5 and is extensively bound to plasma proteins (approximately 99.9%), primarily albumin and α-1-acid glycoprotein.[1][2][3][4] Its low water solubility and high protein binding are critical factors that influence the efficiency of extraction methods.[1]

Q3: Which internal standard (IS) is recommended for Etravirine quantification?

A3: A stable isotope-labeled (SIL) internal standard, such as Etravirine-d4 or Etravirine-15N-2, 13C-1, is the ideal choice. A SIL IS co-elutes with the analyte and experiences similar matrix effects, providing the most accurate correction. If a SIL IS is unavailable, other structurally similar compounds like itraconazole or alprazolam have been successfully used.

Q4: How can I minimize matrix effects in my analysis?

A4: Matrix effects, which are the suppression or enhancement of the analyte signal by co-eluting endogenous components from the plasma, can be a significant issue. To minimize them:

  • Optimize Chromatography: Ensure chromatographic separation of Etravirine from early-eluting matrix components like phospholipids.

  • Use a More Effective Extraction Method: SPE and LLE generally provide cleaner extracts than PPT.

  • Sample Dilution: If sensitivity allows, diluting the sample extract can reduce the concentration of interfering matrix components.

  • Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects.

Troubleshooting Guides

Low Extraction Recovery

Problem: The recovery of Etravirine from plasma is consistently low.

Possible Cause Troubleshooting Steps
High Protein Binding Etravirine is over 99.9% protein-bound. The extraction solvent may not be efficiently disrupting this interaction. For PPT and LLE, ensure vigorous vortexing to denature proteins. For SPE, consider a sample pretreatment step with an acid or organic solvent to disrupt protein binding before loading.
Inappropriate Solvent Selection (LLE) The chosen organic solvent may have poor partitioning for Etravirine. Etravirine is highly lipophilic, so solvents like ethyl acetate or methyl tertiary-butyl ether are generally effective.
Suboptimal pH (LLE/SPE) The pH of the plasma sample can affect the ionization state of Etravirine and its extractability. While Etravirine is non-ionizable over a wide pH range, adjusting the pH of the aqueous phase can sometimes improve phase separation and reduce emulsions in LLE. For SPE, pH adjustment can optimize retention on the solid phase.
Insufficient Solvent Volume (LLE/PPT) The ratio of organic solvent to plasma may be too low to effectively precipitate proteins or extract the analyte. A common ratio for PPT is 3:1 (v/v) of acetonitrile or methanol to plasma. For LLE, a 5:1 ratio of ethyl acetate to plasma has been used successfully.
Incomplete Elution (SPE) The elution solvent may be too weak to desorb Etravirine from the SPE sorbent. Increase the strength or volume of the elution solvent. Consider adding a "soak step," where the elution solvent is allowed to sit on the sorbent for a few minutes before elution.
Breakthrough during Loading/Washing (SPE) The analyte may be washing off the cartridge during the sample loading or washing steps. This can happen if the sample loading flow rate is too high, the wash solvent is too strong, or the sorbent is overloaded. Analyze the load and wash fractions to confirm if this is the issue.
High Variability in Results

Problem: Replicate samples show poor precision (high %CV).

Possible Cause Troubleshooting Steps
Inconsistent Technique Manual extraction methods, especially LLE, can have user-dependent variability. Ensure consistent vortexing times, pipetting, and phase separation. Automated systems can improve reproducibility.
Emulsion Formation (LLE) Emulsions at the solvent interface can lead to inconsistent recovery. Try gentle mixing instead of vigorous vortexing, centrifuging at higher speeds, or adding salt to the aqueous phase to break emulsions.
Variable Matrix Effects Inconsistent levels of interfering substances between samples can cause variable ion suppression or enhancement. Improve the cleanup efficiency of your extraction method (e.g., switch from PPT to SPE) or use a stable isotope-labeled internal standard.
SPE Cartridge Inconsistency Ensure cartridges are from the same lot and are properly conditioned and equilibrated before loading the sample. Do not let the sorbent bed dry out between steps unless specified in the protocol.

Quantitative Data Summary

The following tables summarize typical parameters and performance for the different extraction methods based on published literature.

Table 1: Comparison of Etravirine Extraction Methods

Parameter Protein Precipitation (PPT) Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Typical Recovery ≥76%~85%Generally >80%, method-dependent
Sample Cleanliness Low (high matrix effects)ModerateHigh (low matrix effects)
Throughput HighModerateModerate to High (with automation)
Solvent Consumption LowHighLow to Moderate
Cost per Sample LowLowHigh
Method Development SimpleModerateComplex

Table 2: Typical Parameters for Etravirine Extraction Protocols

Method Parameter Typical Value/Solvent Reference
Protein Precipitation Precipitating AgentMethanol or Acetonitrile
Solvent:Plasma Ratio3:1 (v/v) or higher
Liquid-Liquid Extraction Extraction SolventEthyl Acetate or Methyl-tert Butyl Ether
Solvent:Plasma Ratio5:1 (v/v)
Solid-Phase Extraction Sorbent TypeReversed-Phase (C18, HLB)General Guidance
Conditioning SolventMethanolGeneral Guidance
Equilibration SolventWater or bufferGeneral Guidance
Elution SolventMethanol, Acetonitrile, or mixturesGeneral Guidance

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is adapted from a validated method for the analysis of Etravirine in plasma.

  • Pipette 100 µL of plasma into a microcentrifuge tube.

  • Add 500 µL of ethyl acetate containing the internal standard.

  • Vortex the mixture for 30 seconds to ensure thorough mixing and protein denaturation.

  • Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins and separate the layers.

  • Carefully transfer the upper organic layer (supernatant) to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 100 µL of a suitable solvent (e.g., 50% methanol in water).

  • Vortex for 30 seconds to dissolve the residue.

  • Inject an aliquot into the LC-MS/MS system.

Protocol 2: Protein Precipitation (PPT)

This is a general, high-throughput protocol for Etravirine extraction.

  • Pipette 100 µL of plasma into a microcentrifuge tube.

  • Add 300 µL of ice-cold methanol (or acetonitrile) containing the internal standard.

  • Vortex vigorously for 2 minutes to ensure complete protein precipitation.

  • Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an aliquot directly into the LC-MS/MS system or evaporate and reconstitute if solvent exchange is necessary.

Protocol 3: Solid-Phase Extraction (SPE) - General Guidance for C18 Cartridges

This is a generalized protocol for a reversed-phase C18 SPE cartridge, which should be optimized for Etravirine.

  • Conditioning: Pass 1 mL of methanol through the C18 cartridge.

  • Equilibration: Pass 1 mL of water through the cartridge. Do not allow the sorbent to dry.

  • Sample Loading: Load the plasma sample (pre-treated if necessary) onto the cartridge at a slow, consistent flow rate (e.g., 1 drop/second).

  • Washing: Pass 1 mL of a weak organic solvent (e.g., 5-10% methanol in water) through the cartridge to remove polar interferences.

  • Elution: Elute Etravirine with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).

  • Post-Elution: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

Visualizations

LLE_Workflow start Start: Plasma Sample (100 µL) add_solvent Add Ethyl Acetate + IS (500 µL) start->add_solvent vortex Vortex (30s) add_solvent->vortex centrifuge Centrifuge (10,000 rpm, 10 min) vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in 100 µL 50% MeOH evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Fig. 1: Liquid-Liquid Extraction (LLE) Workflow for Etravirine.

PPT_Workflow start Start: Plasma Sample (100 µL) add_precipitant Add Methanol + IS (300 µL) start->add_precipitant vortex Vortex (2 min) add_precipitant->vortex centrifuge Centrifuge (10,000 rpm, 10 min) vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer inject Inject into LC-MS/MS transfer->inject

Fig. 2: Protein Precipitation (PPT) Workflow for Etravirine.

SPE_Troubleshooting start Low Recovery in SPE? check_load_wash Analyze Load & Wash Fractions start->check_load_wash analyte_found Analyte Found? check_load_wash->analyte_found analyte_not_found Analyte Not Found analyte_found->analyte_not_found No cause_breakthrough Cause: Breakthrough - Sample solvent too strong - Wash solvent too strong - Sorbent overloaded - Incorrect pH analyte_found->cause_breakthrough Yes cause_retention Cause: Strong Retention - Elution solvent too weak - Insufficient elution volume analyte_not_found->cause_retention

Fig. 3: Troubleshooting Low Recovery in Solid-Phase Extraction (SPE).

References

Improving sensitivity and specificity in Etravirine quantification assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to aid researchers, scientists, and drug development professionals in improving the sensitivity and specificity of Etravirine quantification assays.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experimental procedures for Etravirine quantification.

Problem / QuestionPossible CausesSuggested Solutions
Low sensitivity (High Limit of Detection - LOD / Limit of Quantification - LOQ) Inefficient sample extraction and concentration. Suboptimal chromatographic conditions. Insufficient detector sensitivity (especially for UV detectors).Sample Preparation: - Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol to improve recovery. Ensure the pH of the sample and wash solutions are appropriate for Etravirine's chemical properties. - Consider a sample concentration step post-extraction. Chromatography: - For HPLC-UV, ensure the detection wavelength is set to Etravirine's maximum absorbance, around 310 nm.[1] - For LC-MS/MS, optimize ionization source parameters (e.g., spray voltage, gas flows, temperature) and select the most intense and stable precursor-product ion transitions (e.g., m/z 435.9→163.6).[2] - Adjust the mobile phase composition to improve peak shape and reduce baseline noise.
Poor specificity (Interference from matrix components) Inadequate sample clean-up. Co-elution of endogenous compounds with Etravirine.Sample Preparation: - Employ a more rigorous sample preparation method. If using protein precipitation, consider switching to SPE or LLE for a cleaner extract.[2][3] - During SPE, ensure proper conditioning of the cartridge and use of appropriate wash solvents to remove interfering substances. Chromatography: - Adjust the gradient elution profile or mobile phase composition to achieve better separation of Etravirine from interfering peaks. - Utilize a column with a different stationary phase chemistry.
Inconsistent or low recovery during sample preparation For Solid-Phase Extraction (SPE): - Incomplete conditioning of the SPE cartridge. - Inappropriate wash or elution solvent. - Sample breakthrough due to overloading. For Liquid-Liquid Extraction (LLE): - Suboptimal extraction solvent or pH. - Incomplete phase separation.For SPE: - Ensure the cartridge is properly conditioned with the recommended solvents. - Optimize the pH of the sample and wash solutions to ensure Etravirine is retained on the sorbent. - Use an elution solvent strong enough to fully recover Etravirine. Test different organic solvents and pH modifiers. For LLE: - Select an appropriate organic solvent (e.g., ethyl acetate) for efficient extraction.[2] - Adjust the pH of the aqueous phase to maximize the partitioning of Etravirine into the organic phase.
Matrix effects (ion suppression or enhancement) in LC-MS/MS Co-eluting endogenous components from the biological matrix (e.g., phospholipids from plasma) interfering with the ionization of Etravirine.Sample Preparation: - Improve sample clean-up to remove interfering matrix components. SPE is generally more effective than protein precipitation in reducing matrix effects. Chromatography: - Modify the chromatographic method to separate Etravirine from the interfering compounds. Internal Standard: - Use a stable isotope-labeled internal standard (SIL-IS) for Etravirine if available. A co-eluting SIL-IS can effectively compensate for matrix effects.
Poor peak shape (e.g., tailing, fronting, or broad peaks) Suboptimal mobile phase pH. Column degradation or contamination. Inappropriate injection solvent.Mobile Phase: - Adjust the pH of the mobile phase. For reversed-phase chromatography of a basic compound like Etravirine, a slightly acidic mobile phase can improve peak shape. Column: - Use a guard column to protect the analytical column. - If the column is contaminated, try flushing it with a strong solvent. If performance does not improve, replace the column. Injection: - Ensure the sample is dissolved in a solvent that is of similar or weaker elution strength than the initial mobile phase.

Frequently Asked Questions (FAQs)

1. What is the most sensitive method for quantifying Etravirine in biological matrices?

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is generally the most sensitive and specific method for the quantification of Etravirine in biological samples like plasma. It offers lower limits of quantification compared to HPLC with UV detection.

2. What are the typical validation parameters I should assess for my Etravirine quantification assay?

According to ICH Q2(R1) guidelines, the key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The closeness of agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

3. How can I minimize the matrix effect in my LC-MS/MS assay for Etravirine?

To minimize matrix effects, consider the following:

  • Effective Sample Preparation: Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove a significant portion of the interfering matrix components. Protein precipitation is a simpler but generally less clean method.

  • Chromatographic Separation: Optimize your HPLC/UHPLC method to separate Etravirine from co-eluting matrix components. This can be achieved by adjusting the mobile phase gradient, changing the column, or modifying the flow rate.

  • Use of an Appropriate Internal Standard: A stable isotope-labeled internal standard (SIL-IS) is the best choice to compensate for matrix effects as it has nearly identical chemical and physical properties to the analyte and will be affected similarly by the matrix.

4. What are the common sample preparation techniques for Etravirine analysis in plasma?

The most common techniques are:

  • Solid-Phase Extraction (SPE): This technique provides good sample clean-up and can be automated.

  • Liquid-Liquid Extraction (LLE): A classic and effective method for sample purification.

  • Protein Precipitation: A simpler and faster method, but it may result in a less clean extract and is more prone to matrix effects.

Quantitative Data Summary

The following tables summarize key quantitative data from various Etravirine quantification methods.

Table 1: Comparison of HPLC-UV Methods for Etravirine Quantification

ParameterMethod 1Method 2Method 3
Column Hypersil C18 (4.6 mm × 150 mm, 5 µm)XBridge C18 (4.6 mm × 150 mm, 3.5 µm)Phenomenex Kinetex C18 (250 x 4.6mm, 5µ)
Mobile Phase AcetonitrileGradient of acetonitrile and 50 mM sodium acetate buffer (pH 4.5)Methanol and acetonitrile (60:40 v/v)
Detection Wavelength 271 nmNot Specified311 nm
Linearity Range 10 - 60 µg/mL0.05 - 10 µg/mL1 - 5 µg/mL
LOD 0.514 µg/mLNot Specified0.02 µg/mL
LOQ 1.713 µg/mL0.05 µg/mL0.073 µg/mL
Recovery 98.85%80% - 120%Not Specified
Reference

Table 2: Comparison of LC-MS/MS Methods for Etravirine Quantification

ParameterMethod 1Method 2Method 3
Column XTerra MS C18Waters Sunfire C18 (100 x 2.1 mm, 3.5 µm)Agilent Zorbax XDB C8 (50 x 3.0 mm, 1.8 µm)
Mobile Phase Gradient of 2 mM ammonium acetate with 0.1% formic acid and methanol with 0.1% formic acidGradient of methanol and another solventNot Specified
Ionization Mode ESI PositiveESIESI
Linearity Range 1 - 100 ng/mL40 - 10,000 ng/mL0.02 - 20 µg/mL
LOD Not SpecifiedNot SpecifiedNot Specified
LOQ 1 ng/mL40 ng/mL0.02 µg/mL
Recovery Not SpecifiedNot SpecifiedNot Specified
Reference

Experimental Protocols

Protocol 1: Etravirine Quantification in Plasma by LC-MS/MS

This protocol is a generalized procedure based on common practices reported in the literature.

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare a stock solution of Etravirine in a suitable organic solvent (e.g., methanol or DMSO).

    • Prepare working standard solutions by serial dilution of the stock solution.

    • Spike blank plasma with the working standard solutions to create calibration standards and QC samples at low, medium, and high concentrations.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of plasma sample (standard, QC, or unknown), add an internal standard solution.

    • Add 500 µL of ethyl acetate.

    • Vortex for 1 minute to ensure thorough mixing.

    • Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to separate the organic and aqueous layers.

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the initial mobile phase.

  • LC-MS/MS Analysis:

    • LC System: A suitable HPLC or UHPLC system.

    • Column: A C18 reversed-phase column (e.g., XTerra MS C18).

    • Mobile Phase: A gradient of an aqueous phase (e.g., 2 mM ammonium acetate with 0.1% formic acid) and an organic phase (e.g., methanol with 0.1% formic acid).

    • Flow Rate: A typical flow rate for a standard analytical column would be in the range of 0.3 - 1.0 mL/min.

    • Injection Volume: 5 - 20 µL.

    • MS/MS System: A triple quadrupole mass spectrometer.

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-product ion transition for Etravirine (e.g., m/z 435.9→163.6) and the internal standard.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of Etravirine to the internal standard against the nominal concentration of the calibration standards.

    • Determine the concentration of Etravirine in the QC and unknown samples from the calibration curve using a weighted linear regression.

Protocol 2: Etravirine Quantification in Plasma by HPLC-UV

This protocol is a generalized procedure based on common practices.

  • Preparation of Standards and Quality Controls (QCs):

    • Follow the same procedure as in Protocol 1.

  • Sample Preparation (Solid-Phase Extraction):

    • Conditioning: Condition a C18 SPE cartridge with methanol followed by water.

    • Loading: Load the plasma sample onto the conditioned cartridge.

    • Washing: Wash the cartridge with a weak organic solvent or an acidic/basic solution to remove interferences.

    • Elution: Elute Etravirine with a suitable organic solvent (e.g., methanol or acetonitrile).

    • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase.

  • HPLC-UV Analysis:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: A C18 reversed-phase column.

    • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: 20 - 50 µL.

    • Detection: UV detection at the wavelength of maximum absorbance for Etravirine (around 310 nm).

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of Etravirine against the concentration.

    • Determine the concentration of Etravirine in the samples from the calibration curve.

Visualizations

experimental_workflow_lcmsms cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Plasma Sample add_is Add Internal Standard start->add_is lle Liquid-Liquid Extraction add_is->lle evap Evaporation lle->evap recon Reconstitution evap->recon hplc HPLC Separation recon->hplc msms MS/MS Detection hplc->msms quant Quantification msms->quant

Caption: Workflow for Etravirine quantification by LC-MS/MS.

experimental_workflow_hplcuv cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing start Plasma Sample spe Solid-Phase Extraction start->spe evap Evaporation spe->evap recon Reconstitution evap->recon hplc HPLC Separation recon->hplc uv UV Detection hplc->uv quant Quantification uv->quant

Caption: Workflow for Etravirine quantification by HPLC-UV.

logical_relationship cluster_goal Primary Goal cluster_factors Key Influencing Factors cluster_outcomes Desired Outcomes goal Improved Sensitivity & Specificity sample_prep Sample Preparation goal->sample_prep chromatography Chromatography goal->chromatography detection Detection Method goal->detection high_recovery High Recovery sample_prep->high_recovery no_interference No Interference chromatography->no_interference low_lod Low LOD/LOQ detection->low_lod

References

Addressing isotopic cross-contribution in Etravirine-d6 based assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Etravirine-d6 as an internal standard in quantitative bioanalytical assays.

Frequently Asked Questions (FAQs)

Q1: What is isotopic cross-contribution in the context of an this compound based assay?

A1: Isotopic cross-contribution refers to the signal interference between the analyte (Etravirine) and its deuterated internal standard (IS), this compound, in mass spectrometry. This occurs because the isotopic distribution of the unlabeled Etravirine can contribute to the signal at the mass-to-charge ratio (m/z) of this compound, and conversely, the this compound may contain a small percentage of lesser-deuterated or unlabeled species that contribute to the analyte's signal. This is particularly relevant for LC-MS/MS analyses where quantification relies on the distinct m/z of the analyte and the IS.

Q2: Why is this compound used as an internal standard?

A2: this compound is an ideal internal standard for the quantification of Etravirine.[1] As a stable isotope-labeled (SIL) internal standard, it shares very similar physicochemical properties with the analyte, including extraction recovery, ionization efficiency, and chromatographic retention time. This similarity allows it to compensate for variability during sample preparation and analysis, leading to more accurate and precise quantification.

Q3: What are the common signs of significant isotopic cross-contribution in my assay?

A3: Significant isotopic cross-contribution can manifest in several ways:

  • Inaccurate quantification at low concentrations: The contribution from the internal standard to the analyte channel can artificially inflate the analyte signal, leading to a positive bias in the measurement of low concentration samples.

  • Non-zero intercept in the calibration curve: A plot of analyte/IS peak area ratio versus concentration may show a positive y-intercept, indicating a baseline level of interference.

  • Poor accuracy and precision of quality control (QC) samples, especially at the lower limit of quantification (LLOQ).

  • Observable analyte peak in "zero samples" (blank matrix spiked only with the internal standard).

Q4: How can I assess the level of isotopic cross-contribution in my this compound internal standard?

A4: To assess the contribution of the internal standard to the analyte signal, prepare a "zero sample" by spiking a blank matrix with your this compound internal standard at the working concentration used in your assay. Analyze this sample and measure the peak area in the analyte's mass transition. The response in the analyte channel should be minimal, typically less than 5% of the response of the LLOQ sample. To assess the contribution of the analyte to the internal standard signal, analyze the highest concentration calibration standard and measure the response in the internal standard's mass transition.

Troubleshooting Guide

Issue 1: High background signal observed in the analyte channel for blank samples.

This issue can lead to inaccurate results, particularly at the lower end of the calibration range.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Isotopic contribution from this compound 1. Prepare a solution of the this compound internal standard in a clean solvent (e.g., methanol or acetonitrile) at the working concentration. 2. Infuse this solution directly into the mass spectrometer and monitor the mass transitions for both Etravirine and this compound.A small signal may be observed in the Etravirine channel. If this signal is significant, it indicates inherent isotopic contribution.
Contamination of the LC-MS/MS system 1. Inject a series of solvent blanks. 2. If the background signal persists, systematically clean the injection port, loop, and column.The background signal should decrease or be eliminated after thorough cleaning.
Contaminated blank matrix 1. Source a new batch of blank biological matrix. 2. Test the new matrix for the presence of Etravirine without the addition of the internal standard.The new blank matrix should not show any signal for Etravirine.
Issue 2: Calibration curve is non-linear, especially at the low and high ends.

A non-linear calibration curve can compromise the accuracy of sample quantification.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Significant cross-contribution at both ends of the curve 1. At the low end, the IS contributes to the analyte signal. At the high end, the high concentration of analyte may contribute to the IS signal. 2. Evaluate the percentage contribution at the LLOQ and the upper limit of quantification (ULOQ).Understanding the magnitude of the contribution will inform if a correction is needed.
Detector saturation at high concentrations 1. Dilute the ULOQ sample and re-analyze. 2. If the diluted sample falls on the linear portion of the curve, detector saturation is likely.Adjust the detector voltage or consider a narrower calibration range.
Inappropriate weighting factor for regression 1. Re-process the calibration curve using different weighting factors (e.g., 1/x, 1/x²).The appropriate weighting factor should result in a linear curve with a good coefficient of determination (r² > 0.99) and improved accuracy for the standards.

Experimental Protocols

Protocol 1: Assessment of Isotopic Cross-Contribution

Objective: To quantify the percentage of signal contribution from the this compound internal standard to the Etravirine analyte channel and vice-versa.

Materials:

  • Etravirine reference standard

  • This compound internal standard

  • Blank biological matrix (e.g., plasma, serum)

  • LC-MS/MS system

Procedure:

  • Prepare a "Zero Sample": Spike a known volume of blank matrix with the this compound internal standard at the same concentration used in your analytical run.

  • Prepare an LLOQ Sample: Spike a known volume of blank matrix with both Etravirine at the LLOQ concentration and this compound at the working concentration.

  • Prepare a ULOQ Sample: Spike a known volume of blank matrix with Etravirine at the ULOQ concentration.

  • Sample Extraction: Process these samples using your established extraction protocol.

  • LC-MS/MS Analysis: Analyze the extracted samples.

  • Data Analysis:

    • Measure the peak area of Etravirine in the "Zero Sample" (AreaIS_to_Analyte).

    • Measure the peak area of Etravirine in the LLOQ sample (AreaLLOQ_Analyte).

    • Measure the peak area of this compound in the ULOQ sample (AreaAnalyte_to_IS).

    • Measure the peak area of this compound in a mid-range QC sample (AreaMidQC_IS).

Calculations:

  • % Contribution of IS to Analyte Signal: (AreaIS_to_Analyte / AreaLLOQ_Analyte) * 100

  • % Contribution of Analyte to IS Signal: (AreaAnalyte_to_IS / AreaMidQC_IS) * 100

Acceptance Criteria:

  • The % contribution of the IS to the analyte signal should ideally be less than 5% of the LLOQ response.

  • The % contribution of the analyte to the IS signal should be minimal and not impact the quantification.

Visualizations

Isotopic_Cross_Contribution_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_eval Data Evaluation Blank Blank Matrix Zero_Sample Zero Sample (Blank + IS) Blank->Zero_Sample LLOQ_Sample LLOQ Sample (Blank + IS + Analyte) Blank->LLOQ_Sample ULOQ_Sample ULOQ Sample (Blank + Analyte) Blank->ULOQ_Sample IS_Stock This compound Stock IS_Stock->Zero_Sample IS_Stock->LLOQ_Sample Analyte_Stock Etravirine Stock Analyte_Stock->LLOQ_Sample Analyte_Stock->ULOQ_Sample LCMS LC-MS/MS System Zero_Sample->LCMS LLOQ_Sample->LCMS ULOQ_Sample->LCMS Monitor_Analyte Monitor Analyte Transition LCMS->Monitor_Analyte Monitor_IS Monitor IS Transition LCMS->Monitor_IS Assess_Contribution Assess Cross-Contribution Monitor_Analyte->Assess_Contribution Monitor_IS->Assess_Contribution

Caption: Workflow for assessing isotopic cross-contribution.

Troubleshooting_Logic Start High Analyte Signal in Blank Sample Check1 Analyze 'Zero Sample' (Matrix + IS) Start->Check1 Result1_Yes Signal Present Check1->Result1_Yes Yes Result1_No No Signal Check1->Result1_No No Check2 Inject Solvent Blanks Result2_Yes Signal Persists Check2->Result2_Yes Yes Result2_No Signal Decreases Check2->Result2_No No Check3 Test New Blank Matrix Result3_Yes Signal Present Check3->Result3_Yes Yes Result3_No Re-evaluate Sample Preparation Check3->Result3_No No Conclusion1 Isotopic Contribution from IS Result1_Yes->Conclusion1 Result1_No->Check2 Result2_Yes->Check3 Conclusion2 System Contamination Result2_No->Conclusion2 Conclusion3 Matrix Contamination Result3_Yes->Conclusion3

Caption: Troubleshooting logic for high background signals.

References

Stability of Etravirine-d6 in different biological sample processing conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Etravirine-d6 in various biological sample processing conditions. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the established stability of this compound in solid form and in solution?

A1: this compound, when stored as a solid at -20°C, is stable for at least four years.[1] Once prepared as a stock solution, its stability is dependent on the storage temperature. It is recommended to use the stock solution within one month when stored at -20°C, or within six months if stored at -80°C.[2] To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot stock solutions into single-use vials.[2]

Q2: Is there specific stability data available for this compound in human plasma or whole blood?

A2: Publicly available, specific quantitative stability data for this compound in human biological matrices such as plasma and whole blood is limited. This compound is primarily used as an internal standard for the quantification of etravirine in bioanalytical methods.[3] The stability of the non-deuterated form, Etravirine, has been studied more extensively and can serve as a valuable reference. However, it is crucial to validate the stability of this compound under your specific experimental conditions.

Q3: What does the stability data for non-deuterated Etravirine in plasma suggest?

A3: Studies on non-deuterated Etravirine in rat plasma have demonstrated good stability under various conditions. For instance, Etravirine was found to be stable in plasma for up to 12 hours at refrigeration conditions (4°C) and for at least 30 days when stored at -80°C.[4] It also withstood three freeze-thaw cycles without significant degradation. Furthermore, processed (extracted) samples were stable for at least 12 hours in the autosampler at room temperature. Long-term stability of Etravirine in human plasma has been demonstrated for at least 12 months at -40°C.

Q4: What are the key stability assessments that should be performed for this compound in a bioanalytical method validation?

A4: According to regulatory guidelines, key stability assessments for a bioanalytical method include:

  • Freeze-Thaw Stability: To evaluate the impact of repeated freezing and thawing of samples.

  • Short-Term (Bench-Top) Stability: To assess stability at room temperature for a duration that reflects the sample handling and processing time.

  • Long-Term Stability: To determine how long samples can be stored at a specific temperature (e.g., -20°C or -80°C) without degradation.

  • Autosampler (Post-Preparative) Stability: To ensure the analyte is stable in the processed sample matrix for the duration of the analytical run.

  • Stock Solution Stability: To confirm the stability of the stock solutions used to prepare calibration standards and quality control samples.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent or decreasing this compound (Internal Standard) response across an analytical run. Degradation of this compound in the autosampler.Investigate the post-preparative (autosampler) stability of this compound. Ensure the autosampler temperature is controlled (e.g., 4°C) and that the run time does not exceed the demonstrated stability period.
High variability in QC sample results after storage. Improper storage conditions or degradation during freeze-thaw cycles.Verify that storage freezers maintain the correct temperature consistently. Re-evaluate freeze-thaw stability by analyzing QC samples after a specified number of freeze-thaw cycles. Minimize the time samples spend at room temperature during handling.
Low recovery of this compound during sample extraction. Adsorption to container surfaces or degradation during the extraction process.Use silanized glassware or low-binding polypropylene tubes. Evaluate the stability of this compound in the extraction solvent and during each step of the sample preparation process.
Shift in retention time of this compound. Change in mobile phase composition or pH, or column degradation.Prepare fresh mobile phase and ensure the pH is correct. Check the performance of the analytical column.
Appearance of unexpected peaks near the this compound peak. Degradation of this compound or co-eluting interferences from the matrix.Conduct forced degradation studies (acid, base, oxidation, heat, light) to identify potential degradation products. Optimize chromatographic conditions to improve separation.

Quantitative Data Summary

As specific stability data for this compound in biological matrices is scarce, the following tables summarize the stability data for non-deuterated Etravirine in plasma, which can be used as a proxy.

Table 1: Stability of Etravirine in Rat Plasma

Stability ConditionNominal ConcentrationDurationTemperatureMean % of Nominal Concentration Remaining (± SD)
Refrigeration2.5 ng/mL12 hours4°C99.7 ± 0.39
50 ng/mL12 hours4°C99.8 ± 4.9
Autosampler (Reconstituted)2.5 ng/mL12 hoursRoom Temp.Stable
Freeze-ThawLow & High QC3 cycles-80°C to Room Temp.Not affected
Long-TermLow & High QC30 days-80°CStable
Data from a study by Rezk et al.

Table 2: Long-Term Stability of Etravirine in Human Plasma

Stability ConditionDurationTemperatureResult
Long-Term12 months-40°CStable
Data from a study by ter Beest et al.

Experimental Protocols

Protocol 1: Freeze-Thaw Stability Assessment
  • Objective: To determine the stability of this compound in a biological matrix after repeated freeze-thaw cycles.

  • Materials:

    • Blank biological matrix (e.g., human plasma with anticoagulant).

    • This compound stock solution.

    • Validated bioanalytical method (e.g., LC-MS/MS).

  • Procedure:

    • Prepare at least two levels of quality control (QC) samples (low and high concentrations) by spiking the blank matrix with this compound.

    • Divide the QC samples into aliquots.

    • Analyze one set of fresh QC samples (Cycle 0) to establish the baseline concentration.

    • Freeze the remaining aliquots at the intended storage temperature (e.g., -80°C) for at least 12 hours.

    • Thaw the samples completely at room temperature.

    • After thawing, refreeze the samples at -80°C for at least 12 hours. This constitutes one freeze-thaw cycle.

    • Repeat the freeze-thaw process for a specified number of cycles (typically 3-5).

    • After the final thaw, analyze the QC samples and compare the results to the baseline (Cycle 0) values.

  • Acceptance Criteria: The mean concentration of the stability QC samples should be within ±15% of the nominal concentration.

G cluster_prep Sample Preparation cluster_cycles Freeze-Thaw Cycles cluster_analysis Analysis prep_qc Prepare Low & High QC Samples aliquot Aliquot QC Samples prep_qc->aliquot analyze_c0 Analyze Cycle 0 (Baseline) aliquot->analyze_c0 freeze_1 Freeze at -80°C (≥12h) aliquot->freeze_1 Start Cycle 1 thaw_1 Thaw at Room Temp freeze_1->thaw_1 refreeze_1 Refreeze at -80°C (≥12h) thaw_1->refreeze_1 cycle_1 Cycle 1 Complete refreeze_1->cycle_1 freeze_2 Freeze at -80°C (≥12h) cycle_1->freeze_2 Start Cycle 2 thaw_2 Thaw at Room Temp freeze_2->thaw_2 refreeze_2 Refreeze at -80°C (≥12h) thaw_2->refreeze_2 cycle_2 Cycle 2 Complete refreeze_2->cycle_2 freeze_3 Freeze at -80°C (≥12h) cycle_2->freeze_3 Start Cycle 3 thaw_3 Thaw at Room Temp freeze_3->thaw_3 cycle_3 Cycle 3 Complete thaw_3->cycle_3 analyze_final Analyze Final Thawed Samples cycle_3->analyze_final compare Compare to Baseline analyze_final->compare report Report Stability compare->report

Caption: Workflow for Freeze-Thaw Stability Assessment.

Protocol 2: Short-Term (Bench-Top) Stability Assessment
  • Objective: To evaluate the stability of this compound in a biological matrix at room temperature for a period representative of sample handling and processing time.

  • Materials:

    • Blank biological matrix.

    • This compound stock solution.

    • Validated bioanalytical method.

  • Procedure:

    • Prepare low and high concentration QC samples.

    • Analyze a set of fresh QC samples to establish the baseline concentration.

    • Leave the remaining QC samples on the bench-top at room temperature for a predefined period (e.g., 4, 8, or 24 hours).

    • After the specified duration, analyze the QC samples.

    • Compare the results to the baseline values.

  • Acceptance Criteria: The mean concentration of the stability QC samples should be within ±15% of the nominal concentration.

G cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis prep_qc Prepare Low & High QC Samples analyze_t0 Analyze Time 0 (Baseline) prep_qc->analyze_t0 bench_top Store at Room Temperature prep_qc->bench_top time_points Specified Durations (e.g., 4h, 8h, 24h) bench_top->time_points analyze_tx Analyze at Each Time Point time_points->analyze_tx compare Compare to Baseline analyze_tx->compare report Report Stability compare->report

References

Minimizing analytical variability with Etravirine-d6 internal standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Etravirine-d6 as an internal standard to minimize analytical variability in quantitative bioanalysis.

Frequently Asked Questions (FAQs)

Q1: Why is a stable isotope-labeled internal standard like this compound preferred for the quantitative analysis of Etravirine?

A stable isotope-labeled internal standard (SIL-IS) such as this compound is considered the gold standard in quantitative mass spectrometry.[1] This is because its physicochemical properties are nearly identical to the analyte, Etravirine. This ensures that both compounds behave similarly during sample preparation, chromatography, and ionization.[1] Any variability introduced during these steps, such as extraction loss or matrix effects, will affect both the analyte and the internal standard to the same extent. By using the ratio of the analyte signal to the internal standard signal for quantification, these variations are effectively normalized, leading to improved accuracy and precision of the results.

Q2: What are the primary sources of analytical variability when using this compound as an internal standard?

Even with a SIL-IS, variability can arise from several sources:

  • Inconsistent Sample Preparation: Errors in pipetting, incomplete extraction, or inconsistent evaporation and reconstitution steps can lead to variability.

  • Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., plasma, tissue homogenate) can suppress or enhance the ionization of both Etravirine and this compound in the mass spectrometer's ion source.[2][3] While this compound is designed to compensate for this, extreme or differential matrix effects can still introduce variability.

  • Ionization Competition: High concentrations of the analyte or co-eluting substances can compete with the internal standard for ionization, potentially affecting the analyte-to-IS ratio.[3]

  • Instrumental Factors: Fluctuations in the LC pump flow rate, autosampler injection volume, or mass spectrometer sensitivity can contribute to variability.

  • Internal Standard Purity and Stability: The isotopic purity of this compound is crucial. The presence of unlabeled Etravirine in the internal standard solution can lead to an overestimation of the analyte concentration. Additionally, degradation of the internal standard during storage or sample processing can introduce errors.

Q3: How should this compound stock and working solutions be prepared and stored to ensure stability?

To maintain the integrity of your this compound internal standard:

  • Storage of Lyophilized Powder: Store the lyophilized powder at -20°C for long-term stability.

  • Stock Solution Preparation: Reconstitute the lyophilized powder in a suitable organic solvent like methanol or a mixture of acetonitrile and methanol to a known concentration (e.g., 1 mg/mL).

  • Stock Solution Storage: Store the stock solution at -20°C or -80°C in tightly sealed vials to prevent evaporation and degradation. Aliquoting the stock solution can help to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation: Prepare working solutions by diluting the stock solution with the appropriate solvent (often the mobile phase or reconstitution solvent) to the final concentration used for spiking samples.

  • Working Solution Storage: The stability of working solutions should be evaluated, but it is generally recommended to prepare them fresh or store them for a limited time at refrigerated temperatures (2-8°C).

Q4: What is the optimal concentration for the this compound internal standard?

The ideal concentration of this compound should be optimized during method development. A general guideline is to use a concentration that provides a robust and reproducible signal in the mass spectrometer, typically in the mid-range of the calibration curve for Etravirine. It is important to ensure that the concentration is high enough to be well above the limit of detection but not so high that it saturates the detector or significantly contributes to the analyte signal through isotopic impurities.

Q5: What are the key validation parameters to assess when developing a bioanalytical method with this compound?

According to regulatory guidelines (e.g., EMA, FDA), the following parameters are critical for validating a bioanalytical method:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify Etravirine in the presence of other components in the sample, including metabolites and matrix components.

  • Accuracy and Precision: The closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision). This is typically assessed at multiple concentration levels (LOD, LQC, MQC, HQC).

  • Calibration Curve: The relationship between the analyte concentration and the response, which should be linear over the intended analytical range.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

  • Matrix Effect: The influence of matrix components on the ionization of the analyte and internal standard.

  • Recovery: The efficiency of the extraction process.

  • Stability: The stability of Etravirine and this compound in the biological matrix under various conditions (e.g., freeze-thaw cycles, bench-top, long-term storage).

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of Etravirine using this compound as an internal standard.

Problem Potential Cause(s) Recommended Solution(s)
High Variability in IS Response Across Samples Inconsistent sample preparation (pipetting errors, inconsistent extraction).Review and standardize the sample preparation workflow. Use calibrated pipettes and ensure consistent timing for each step. Consider automating liquid handling steps.
Matrix effects varying significantly between samples.Optimize the sample cleanup procedure (e.g., switch from protein precipitation to liquid-liquid extraction or solid-phase extraction). Dilute samples to reduce the concentration of matrix components.
Instrument instability (fluctuations in spray, temperature, or voltage).Perform system suitability tests before each run. Check for leaks in the LC system. Clean the ion source of the mass spectrometer.
Poor Peak Shape (Tailing, Fronting, or Split Peaks) Column degradation or contamination.Flush the column with a strong solvent. If the problem persists, replace the column.
Inappropriate mobile phase composition or pH.Optimize the mobile phase composition, including the organic modifier, aqueous component, and any additives (e.g., formic acid, ammonium acetate). Ensure the pH is appropriate for the analyte and column chemistry.
Injection of sample in a solvent stronger than the mobile phase.Reconstitute the final extract in a solvent that is of similar or weaker strength than the initial mobile phase.
Low IS Signal or No Peak Incorrect preparation of IS working solution.Verify the concentration and preparation of the internal standard working solution.
Failure to add IS to the sample.Review the sample preparation procedure to ensure the IS is added at the correct step.
Severe ion suppression due to matrix effects.Improve sample cleanup. Adjust chromatography to separate the analyte and IS from the interfering matrix components.
Instrument malfunction (e.g., clogged injector, detector issue).Troubleshoot the LC-MS/MS system. Check for clogs, ensure proper spray, and verify detector settings.
Analyte Signal Detected in Blank Samples (Carryover) Contamination of the autosampler needle or injection port.Implement a robust needle wash protocol between injections, using a strong organic solvent.
Carryover from a previous high-concentration sample.Inject a series of blank samples after high-concentration samples to assess and mitigate carryover.
Inaccurate Quantification (Bias) Incorrect concentration of calibration standards or IS.Prepare fresh calibration standards and verify the concentration of the IS stock solution.
Isotopic contribution from the IS to the analyte signal.Assess the isotopic purity of the this compound. If significant unlabeled Etravirine is present, account for this in the calculations or obtain a higher purity standard.
Non-linear calibration curve.Evaluate the calibration range and consider using a weighted regression model (e.g., 1/x or 1/x²).

Quantitative Data

The following tables summarize typical performance data from validated bioanalytical methods for Etravirine using a stable isotope-labeled internal standard. This data demonstrates the level of precision and accuracy achievable with proper method development and the use of this compound.

Table 1: Intra- and Inter-Day Precision and Accuracy of Etravirine Quantification in Plasma

QC LevelNominal Conc. (ng/mL)Intra-Day Precision (%CV)Intra-Day Accuracy (%)Inter-Day Precision (%CV)Inter-Day Accuracy (%)
LLOQ5.02.26100.802.75102.15
Low15.01.8999.771.9899.50
Medium150.01.38100.251.32100.10
High525.01.5599.851.6599.95
Data synthesized from a representative study.

Table 2: Stability of Etravirine in Rat Plasma under Various Storage Conditions

Stability TestConcentration (ng/mL)% Change from Nominal
Freeze-Thaw (3 cycles)
Low QC15-2.5
High QC525-1.8
Bench-Top (6 hours at RT)
Low QC15-3.1
High QC525-2.4
Long-Term (-80°C for 30 days)
Low QC15-4.2
High QC525-3.5
Data synthesized from a representative study.

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol outlines a common method for extracting Etravirine and this compound from plasma samples.

  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample (calibrator, QC, or unknown).

  • Internal Standard Spiking: Add 50 µL of this compound working solution (e.g., 200 ng/mL in methanol) to each tube.

  • Vortexing: Vortex each tube for 10 seconds to ensure thorough mixing.

  • Protein Precipitation: Add 300 µL of cold acetonitrile to each tube to precipitate plasma proteins.

  • Vortexing: Vortex vigorously for 30 seconds.

  • Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortexing and Centrifugation: Vortex for 20 seconds and centrifuge briefly before injection into the LC-MS/MS system.

LC-MS/MS Analysis

This section provides typical parameters for the chromatographic separation and mass spectrometric detection of Etravirine and this compound.

Liquid Chromatography (LC) Parameters:

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • Gradient:

    • 0-1.0 min: 40% B

    • 1.0-5.0 min: Linear gradient to 95% B

    • 5.0-7.0 min: Hold at 95% B

    • 7.1-8.0 min: Return to 40% B and equilibrate

Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Etravirine436.1163.15039
This compound442.1169.15039
Note: The optimal cone voltage and collision energy should be determined empirically for the specific instrument being used. The m/z for this compound may vary depending on the specific deuterated positions.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Spike_IS Spike with This compound Plasma_Sample->Spike_IS Vortex_Mix Vortex Mix Spike_IS->Vortex_Mix Protein_Precipitation Protein Precipitation (Acetonitrile) Vortex_Mix->Protein_Precipitation Centrifuge Centrifugation Protein_Precipitation->Centrifuge Supernatant_Transfer Supernatant Transfer Centrifuge->Supernatant_Transfer Evaporation Evaporation (Nitrogen) Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Analyte/IS Peak Area Ratio Peak_Integration->Ratio_Calculation Concentration_Determination Concentration Determination Ratio_Calculation->Concentration_Determination Troubleshooting_Logic cluster_IS_Issues Internal Standard Related Issues cluster_System_Issues System Related Issues Start High Analytical Variability Observed Check_IS_Response Consistent IS Response? Start->Check_IS_Response Investigate_Sample_Prep Investigate Sample Preparation Consistency Check_IS_Response->Investigate_Sample_Prep No Check_LC_Performance Check LC Performance (Peak Shape, Retention Time) Check_IS_Response->Check_LC_Performance Yes Investigate_Matrix_Effects Evaluate Matrix Effects Investigate_Sample_Prep->Investigate_Matrix_Effects Check_MS_Performance Check MS Performance (Sensitivity, Stability) Check_LC_Performance->Check_MS_Performance

References

Dealing with co-eluting interferences in Etravirine bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the bioanalysis of Etravirine, with a specific focus on co-eluting interferences.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Q: I am observing a peak that co-elutes with my Etravirine peak, leading to inaccurate quantification. What are the potential sources of this interference?

A: Co-eluting interferences in Etravirine bioanalysis can originate from several sources:

  • Endogenous Matrix Components: Biological matrices like plasma are complex and contain numerous endogenous compounds such as phospholipids, lysophospholipids, and metabolites that can have similar chromatographic retention to Etravirine.[1]

  • Metabolites of Etravirine: Etravirine is metabolized in the liver by CYP3A4, CYP2C9, and CYP2C19 enzymes into various metabolites.[2][3] Some of these metabolites may have structural similarities and, consequently, similar retention times to the parent drug, causing chromatographic overlap.

  • Co-administered Drugs: Patients undergoing HIV treatment are often on a cocktail of antiretroviral drugs and other medications. Some of these drugs or their metabolites may co-elute with Etravirine. It is crucial to have a complete medication profile of the study subjects.

  • Plasticizers and other contaminants: Contaminants from collection tubes, processing materials, or solvents can introduce interfering peaks.

2. Q: My Etravirine signal is being suppressed or enhanced, and I suspect a matrix effect. How can I confirm and mitigate this?

A: Matrix effects, manifesting as ion suppression or enhancement, are a common issue in LC-MS/MS bioanalysis and can lead to inaccurate and imprecise results.

Confirmation:

A post-column infusion experiment is a definitive way to identify regions of ion suppression or enhancement in your chromatogram. Alternatively, you can compare the peak area of Etravirine in a neat solution to the peak area of a post-extraction spiked blank matrix sample. A significant difference indicates the presence of a matrix effect.

Mitigation Strategies:

  • Sample Preparation:

    • Protein Precipitation (PPT): While quick, PPT is often insufficient for removing all interfering phospholipids.

    • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT. A systematic evaluation of different organic solvents is recommended to optimize the removal of interferences while maintaining good recovery of Etravirine.

    • Solid-Phase Extraction (SPE): SPE offers a more selective sample clean-up and can effectively remove interfering compounds. Various sorbents (e.g., C18, mixed-mode) should be tested to find the optimal one for Etravirine and the specific matrix.

  • Chromatographic Optimization:

    • Column Selection: Employing a column with a different stationary phase chemistry (e.g., phenyl-hexyl instead of C18) can alter selectivity and resolve Etravirine from co-eluting peaks.

    • Mobile Phase Modification: Adjusting the mobile phase pH or using different organic modifiers (e.g., methanol vs. acetonitrile) can change the retention behavior of Etravirine and interfering compounds.

    • Gradient Optimization: Modifying the gradient slope and duration can improve the separation of closely eluting peaks.

  • Internal Standard (IS) Selection:

    • The use of a stable isotope-labeled (SIL) internal standard for Etravirine (e.g., Etravirine-d8) is the most effective way to compensate for matrix effects, as it will co-elute and experience the same ionization effects as the analyte. If a SIL-IS is not available, a structural analog that elutes very close to Etravirine should be used.

Experimental Protocols & Data

Table 1: Comparison of Sample Preparation Methods for Etravirine Analysis
MethodAdvantagesDisadvantagesTypical Recovery
Protein Precipitation (PPT) Simple, fast, and inexpensive.Less effective at removing phospholipids and other interferences, prone to matrix effects.85-100%
Liquid-Liquid Extraction (LLE) Provides a cleaner sample than PPT, good for removing salts and highly polar interferences.Can be labor-intensive, requires solvent optimization, potential for analyte loss in the aqueous phase.70-95%
Solid-Phase Extraction (SPE) Highly selective, provides the cleanest extracts, minimizes matrix effects.More expensive and time-consuming, requires method development to optimize sorbent, wash, and elution steps.>90%
Detailed Experimental Protocol: Solid-Phase Extraction (SPE) for Etravirine from Human Plasma

This protocol is a representative example and may require optimization for specific laboratory conditions.

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Mix 200 µL of human plasma with 20 µL of an internal standard solution (e.g., Etravirine-d8). Load the mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute Etravirine and the internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Table 2: Typical LC-MS/MS Parameters for Etravirine Bioanalysis
ParameterTypical Value
LC Column C18 (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile/methanol
Flow Rate 0.3 - 0.5 mL/min
Gradient Start with a low percentage of B, ramp up to a high percentage to elute Etravirine, then return to initial conditions for re-equilibration.
Injection Volume 5 - 10 µL
Ionization Mode Electrospray Ionization (ESI) Positive
MRM Transition (Etravirine) m/z 436.1 → 225.1
MRM Transition (IS - Etravirine-d8) m/z 444.2 → 225.1

Visual Troubleshooting Guides

Troubleshooting Workflow for Co-eluting Interferences

G start Start: Co-eluting Peak Observed check_is Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? start->check_is use_sil_is Implement a SIL-IS check_is->use_sil_is No investigate_source Investigate Source of Interference check_is->investigate_source Yes end_resolved Issue Resolved use_sil_is->end_resolved sample_prep Optimize Sample Preparation investigate_source->sample_prep chromatography Optimize Chromatography sample_prep->chromatography Interference Persists sample_prep->end_resolved Resolved chromatography->end_resolved Resolved end_unresolved Consult Further Expertise chromatography->end_unresolved Interference Persists

Caption: A decision tree for troubleshooting co-eluting interferences.

Experimental Workflow for Etravirine Bioanalysis

G sample Plasma Sample Collection add_is Add Internal Standard sample->add_is extraction Sample Extraction (PPT, LLE, or SPE) add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution injection LC-MS/MS Injection reconstitution->injection data_processing Data Processing & Quantification injection->data_processing

Caption: A typical workflow for sample preparation and analysis of Etravirine.

Relationship between Matrix Effects and Analytical Response

G matrix Matrix Components (e.g., Phospholipids) ionization Ionization Process (ESI) matrix->ionization analyte Etravirine analyte->ionization suppression Ion Suppression ionization->suppression enhancement Ion Enhancement ionization->enhancement response Analytical Signal suppression->response enhancement->response

Caption: The impact of matrix components on the ionization of Etravirine.

References

Validation & Comparative

A Comparative Guide to the LC-MS/MS Validation of Etravirine using Stable Isotope and Non-Isotopic Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of published Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods for the quantification of Etravirine, a non-nucleoside reverse transcriptase inhibitor. A critical aspect of bioanalytical method validation is the choice of a suitable internal standard (IS). Here, we compare methods employing a stable isotope-labeled (deuterated) internal standard, Etravirine-d8, with those utilizing a non-isotopic internal standard, Itraconazole. The use of a stable isotope-labeled IS, such as the conceptually similar Etravirine-d6, is the gold standard in quantitative mass spectrometry due to its ability to mimic the analyte's behavior during sample preparation and ionization, thus providing more accurate and precise results.

Experimental Protocols

A successful LC-MS/MS method relies on a well-defined experimental protocol. Below are the detailed methodologies from two representative studies.

Method 1: Using a Deuterated Internal Standard (Etravirine-d8)

This method describes the simultaneous quantification of darunavir and etravirine in peripheral blood mononuclear cells (PBMCs)[1].

  • Sample Preparation:

    • PBMCs are isolated from blood samples using density gradient centrifugation.

    • Drug extraction from PBMCs is performed using a 60:40 methanol-water (MeOH-H2O) solution containing the deuterated internal standards (DRV-d9 and ETR-d8)[1].

  • Chromatography:

    • Column: RP18 XBridge™ column[1].

    • Mobile Phase: Not explicitly detailed in the abstract, but typically consists of a gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).

    • Flow Rate: Not explicitly detailed.

  • Mass Spectrometry:

    • Detection: Tandem mass spectrometry (MS/MS) is used for detection[1].

    • Ionization Mode: Not explicitly detailed, but typically positive electrospray ionization (ESI+) for this class of compounds.

    • Transitions: Specific precursor and product ion transitions for Etravirine and Etravirine-d8 are monitored.

Method 2: Using a Non-Isotopic Internal Standard (Itraconazole)

This method was developed and validated for the analysis of etravirine in rat plasma[2].

  • Sample Preparation:

    • An aliquot of 100 μL of plasma is extracted with 500 μL of ethyl acetate containing 10 ng/mL of the internal standard, Itraconazole.

    • After centrifugation, the organic supernatant is separated and air-dried.

    • The residue is reconstituted in 100 μL of a 50% methanol in water solution.

    • 10 μL of the reconstituted solution is injected into the LC-MS/MS system.

  • Chromatography:

    • Column: Reverse-phase XTerra MS C18 column (50 mm × 2.1 mm, 3.5 μm) with a guard column.

    • Mobile Phase: A gradient elution is used with mobile phase A consisting of a 2 mM ammonium acetate aqueous solution with 0.1% formic acid, and mobile phase B consisting of 0.1% formic acid in methanol.

    • Flow Rate: 300 μL/min.

  • Mass Spectrometry:

    • Detection: Tandem mass spectrometry with positive electrospray ionization.

    • Transitions: The precursor/product ion transitions (m/z) are 435.9→163.6 for etravirine and 706.7→392.6 for the internal standard, itraconazole.

Quantitative Data Comparison

The following tables summarize the key validation parameters for the two compared methods.

Table 1: Chromatographic and Mass Spectrometric Parameters
ParameterMethod with Deuterated IS (Etravirine-d8)Method with Non-Isotopic IS (Itraconazole)
Internal Standard Etravirine-d8Itraconazole
Matrix Human PBMCsRat Plasma
LC Column RP18 XBridge™XTerra MS C18, 50x2.1mm, 3.5µm
Mobile Phase Not specified in abstractA: 2mM Ammonium Acetate, 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Methanol (Gradient)
Flow Rate Not specified in abstract300 µL/min
Ionization Mode Not specified in abstractPositive ESI
MRM Transition (Analyte) Not specified in abstract435.9 → 163.6
MRM Transition (IS) Not specified in abstract706.7 → 392.6
Table 2: Method Validation Parameters
ParameterMethod with Deuterated IS (Etravirine-d8)Method with Non-Isotopic IS (Itraconazole)Alternative Method (Lopinavir-d8 IS)
Linearity Range Not specified in abstract1 - 100 ng/mLLLOQ: 40 ng/mL
Correlation Coefficient (r²) Not specified in abstract> 0.995 (implied)> 0.998
Lower Limit of Quantification (LLOQ) Not specified in abstract1 ng/mL40 ng/mL
Intra-day Precision (%CV) Not specified in abstractWithin ±10%-14.3% to 12.3% (inaccuracy)
Inter-day Precision (%CV) Not specified in abstractWithin ±10%-14.3% to 12.3% (inaccuracy)
Intra-day Accuracy (%Bias) Not specified in abstractWithin ±10%-14.3% to 12.3%
Inter-day Accuracy (%Bias) Not specified in abstractWithin ±10%-14.3% to 12.3%
Recovery Not specified in abstract85.1% ± 1.7%Not specified
Matrix Effect Not specified in abstractNot specifiedNo matrix effect observed

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the validation of an LC-MS/MS method for Etravirine quantification.

LC-MS/MS Workflow for Etravirine Validation start Plasma/PBMC Sample add_is Add Internal Standard (e.g., this compound) start->add_is extraction Extraction (Protein Precipitation or LLE) add_is->extraction centrifuge Centrifugation extraction->centrifuge evaporate Evaporation (if LLE) centrifuge->evaporate LLE Path reconstitute Reconstitution centrifuge->reconstitute PPT Path evaporate->reconstitute injection Inject into LC-MS/MS reconstitute->injection chromatography Chromatographic Separation (C18 Column) injection->chromatography ms_detection Mass Spectrometric Detection (MRM Mode) chromatography->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of Etravirine calibration_curve->quantification validation Method Validation (Accuracy, Precision, Linearity, etc.) quantification->validation

Caption: Workflow for Etravirine LC-MS/MS Method Validation.

Conclusion

The comparison highlights that both methods using a deuterated internal standard (Etravirine-d8) and a non-isotopic internal standard (Itraconazole) have been successfully validated for the quantification of Etravirine. However, the use of a stable isotope-labeled internal standard like Etravirine-d8 (and by extension, this compound) is generally preferred in bioanalytical LC-MS/MS methods. This is because it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, leading to more accurate and precise results. While the method using Itraconazole demonstrates good performance, the potential for differential matrix effects between the analyte and the IS is higher. For rigorous drug development and clinical pharmacokinetic studies, the adoption of a method with a stable isotope-labeled internal standard is highly recommended.

References

The Critical Choice: A Comparative Guide to Internal Standards for Etravirine Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the non-nucleoside reverse transcriptase inhibitor Etravirine, the selection of an appropriate internal standard (IS) is a critical determinant of assay accuracy, precision, and robustness. This guide provides an objective comparison of Etravirine-d6 with other commonly employed internal standards, supported by experimental data from published analytical methods.

The ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization, thereby compensating for variations that can lead to inaccurate quantification. Stable isotope-labeled (SIL) internal standards are widely considered the gold standard for liquid chromatography-mass spectrometry (LC-MS/MS) bioanalysis due to their near-identical physicochemical properties to the analyte.[1][2] This guide will delve into the performance of a deuterated analog, this compound, and compare it with other SIL and structural analog internal standards.

Performance Comparison of Internal Standards

The selection of an internal standard significantly impacts the performance of an analytical method. The following table summarizes the performance characteristics of various internal standards used for the quantification of Etravirine from different studies.

Internal StandardTypeLinearity Range (ng/mL)Accuracy (%)Precision (% CV)Recovery (%)Key AdvantagesPotential Considerations
Etravirine-d8 Stable Isotope LabeledNot explicitly stated, but used in a validated assay.[3]Within acceptable limits[3]Within acceptable limits[3]Not explicitly statedCo-elution with analyte, compensates well for matrix effects and extraction variability.Potential for isotopic cross-talk if mass difference is not sufficient.
Etravirine-15N-2, 13C-1 Stable Isotope Labeled1.03 – 1030.0 ng/ml99.50 – 102.151.32 – 2.75Not explicitly statedMinimal chromatographic shift from the analyte, robust correction for matrix effects.Higher cost and less common availability compared to deuterated analogs.
Itraconazole Structural Analog1 - 100Within ±10%Within ±10%>85%Readily available and cost-effective.Different chromatographic behavior and potential for differential matrix effects compared to Etravirine.

Experimental Methodologies

The data presented in this guide is derived from validated LC-MS/MS methods for the quantification of Etravirine in biological matrices. Below are representative experimental protocols.

Method Using Stable Isotope-Labeled Internal Standard (Etravirine-d8)

This method is adapted from a study quantifying Etravirine in seminal and blood plasma.

  • Sample Preparation: Protein precipitation is a common technique for sample cleanup.

  • Chromatography: Reversed-phase chromatography is typically employed.

    • Column: A C18 column is often used for separation.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate with formic acid) and an organic solvent (e.g., methanol or acetonitrile) is common.

  • Mass Spectrometry: Detection is performed using a tandem mass spectrometer with positive electrospray ionization (ESI+).

    • Precursor/Product Transitions (m/z):

      • Etravirine: 435.9 → 163.6

      • The specific transition for Etravirine-d8 is not provided in the source material but would be expected to have a higher m/z for the precursor ion.

Method Using a Structural Analog Internal Standard (Itraconazole)

This protocol is based on a method for the analysis of Etravirine in rat plasma.

  • Sample Preparation: Liquid-liquid extraction with a solvent like ethyl acetate is used to isolate the analyte and internal standard.

  • Chromatography:

    • Column: XTerra MS C18 column.

    • Mobile Phase: A gradient of 2 mM ammonium acetate with 0.1% formic acid in water and 0.1% formic acid in methanol.

    • Flow Rate: 300 µL/min.

  • Mass Spectrometry:

    • Ionization: Positive electrospray ionization (ESI+).

    • Precursor/Product Transitions (m/z):

      • Etravirine: 435.9 → 163.6

      • Itraconazole: 706.7 → 392.6

Visualizing the Workflow

To better illustrate the analytical process, the following diagrams outline the key steps in a typical bioanalytical workflow for Etravirine quantification.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_DataProcessing Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard (this compound or other) Sample->Add_IS Extraction Extraction (Protein Precipitation or LLE) Add_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Inject into LC-MS/MS Evaporation->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Ionization Electrospray Ionization (ESI+) Chromatography->Ionization Detection Tandem Mass Spectrometry (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Caption: A generalized workflow for the bioanalysis of Etravirine using LC-MS/MS.

IS_Comparison_Logic Analyte Etravirine d6 This compound Analyte->d6 d8 Etravirine-d8 Analyte->d8 N15C13 Etravirine-15N-2, 13C-1 Analyte->N15C13 Itraconazole Itraconazole Analyte->Itraconazole High Similarity\n(Physicochemical Properties) High Similarity (Physicochemical Properties) d6->High Similarity\n(Physicochemical Properties) Lower Similarity Lower Similarity Itraconazole->Lower Similarity

Caption: Logical relationship between Etravirine and different types of internal standards.

Conclusion

The choice of an internal standard is a pivotal decision in the development of a robust and reliable method for Etravirine quantification. While structural analogs like Itraconazole can provide acceptable performance and are cost-effective, stable isotope-labeled internal standards, including deuterated forms like this compound and others such as Etravirine-d8 and Etravirine-15N-2, 13C-1, are demonstrably superior in their ability to compensate for matrix effects and variability in sample processing. The near-identical chemical and physical properties of SIL internal standards to the analyte ensure the most accurate and precise results, which is paramount in clinical and research settings where data integrity is of utmost importance. For the highest level of confidence in analytical data, the use of a stable isotope-labeled internal standard such as this compound is strongly recommended.

References

A Comparative Guide to the Cross-Validation of Bioanalytical Methods for Etravirine Between Laboratories

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the cross-validation of bioanalytical methods for the antiretroviral drug Etravirine, a critical process for ensuring data comparability across different analytical laboratories. In the global landscape of clinical trials and drug development, it is common for bioanalytical testing to be performed at multiple sites. Cross-validation serves to demonstrate that different laboratories, potentially using distinct validated methods, can produce equivalent and reliable data. This ensures the integrity of pharmacokinetic and pharmacodynamic assessments when data from various sources are combined for regulatory submissions.

This document outlines the essential experimental protocols and presents a model for the comparison of quantitative data, using published performance characteristics of two distinct liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods as a proxy for a formal inter-laboratory study.

The Imperative of Inter-Laboratory Cross-Validation

When bioanalytical data from different laboratories are to be combined or compared within a single study or across multiple studies, regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) recommend that the bioanalytical methods be cross-validated.[1][2] The primary objective is to identify and address any systematic bias between the methods, ensuring the harmonized interpretation of results.[2] Proficiency testing programs for antiretroviral drugs have highlighted the potential for variability in the performance of different laboratories, underscoring the necessity of such quality assurance measures.[3][4]

Experimental Design for Cross-Validation

A typical inter-laboratory cross-validation study involves the analysis of a common set of samples by each participating laboratory. These samples should include quality control (QC) samples at low, medium, and high concentrations, as well as a selection of incurred study samples if available. Each laboratory should analyze these samples in replicate using their own validated standard operating procedures (SOPs).

The following diagram illustrates a standard workflow for an inter-laboratory cross-validation study.

Inter-Laboratory Cross-Validation Workflow cluster_prep Sample Preparation cluster_analysis Sample Analysis cluster_data Data Comparison A Prepare QC Samples (Low, Medium, High) C Aliquot and Blind Samples A->C B Select Incurred Study Samples B->C D Ship Samples to Laboratory A & Laboratory B C->D E Laboratory A Analysis (Validated Method A) D->E F Laboratory B Analysis (Validated Method B) D->F G Compile Concentration Data E->G F->G H Statistical Analysis (% Difference, Bias Assessment) G->H I Acceptance Criteria Met? H->I J Investigation of Discrepancies I->J No K Cross-Validation Successful I->K Yes J->H

A standard workflow for conducting an inter-laboratory cross-validation study.

Comparative Analysis of Two Validated LC-MS/MS Methods for Etravirine

To illustrate the comparison process, we will examine the methodologies and performance characteristics of two distinct, published LC-MS/MS methods for the quantification of Etravirine in human plasma. These will be designated as "Method A" and "Method B," representing two hypothetical, independent laboratories.

Experimental Protocols

A detailed comparison of the experimental protocols for Method A and Method B is presented below. While both methods employ LC-MS/MS, they differ in sample preparation, chromatographic conditions, and mass spectrometric parameters.

ParameterMethod AMethod B
Sample Preparation Protein precipitation with methanolLiquid-liquid extraction with ethyl acetate
Internal Standard (IS) Lopinavir-d8Itraconazole
Chromatography Column Waters Sunfire C18 (100 x 2.1 mm, 3.5 µm)XTerra MS C18
Mobile Phase Gradient elution with methanol and an aqueous bufferGradient elution with 0.1% formic acid in methanol (Solvent B) and 2 mM ammonium acetate with 0.1% formic acid in water (Solvent A)
Flow Rate 0.3 mL/min300 µL/min
Mass Spectrometry Waters Quattro Premier XENot specified, but tandem MS was used.
Ionization Mode Positive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)
MRM Transitions (m/z) Not specified in the abstractEtravirine: 435.9 → 163.6; Itraconazole (IS): 706.7 → 392.6

Method A is based on the description by Quaranta et al. and Method B is based on the description by Notari et al.

Performance Characteristics

The validation parameters for each method are summarized below. This data is crucial for understanding the baseline performance of each laboratory's assay before a cross-validation is initiated.

Performance ParameterMethod AMethod B
Linearity Range Not specified, but LLOQ is 40 ng/mL1 - 100 ng/mL
Lower Limit of Quantification (LLOQ) 40 ng/mL1 ng/mL
Intra-day Precision (%CV) Within -14.3% to 12.3%Within ±10%
Inter-day Precision (%CV) Within -14.3% to 12.3%Within ±10%
Accuracy (% Bias) Within -14.3% to 12.3%Within ±10%
Recovery Not specified85.1% ± 1.7%

Performance data is sourced from the respective publications for Method A and Method B.

Model Cross-Validation Data Comparison

To simulate a cross-validation study, let us assume that three sets of QC samples (Low, Medium, and High) were analyzed in triplicate by both laboratories. The acceptance criterion for the comparison is that the mean concentration from one laboratory should be within ±15% of the mean concentration from the other laboratory for at least two-thirds of the QC samples.

QC LevelNominal Conc. (ng/mL)Lab A Measured (Mean ± SD)Lab B Measured (Mean ± SD)% Difference ((A-B)/((A+B)/2))*100
Low 5048.5 ± 3.952.1 ± 4.2-7.0%
Medium 500510.2 ± 35.7485.5 ± 43.74.9%
High 800785.9 ± 62.9825.3 ± 74.3-4.9%

In this hypothetical scenario, the percentage difference between the mean measured concentrations for all QC levels is well within the ±15% acceptance limit, indicating a successful cross-validation and demonstrating the absence of significant systematic bias between the two methods.

The logical relationship for assessing the outcome of the cross-validation is depicted in the following diagram.

Cross-Validation Outcome Logic Start Start: Compare Mean Concentrations from Lab A and Lab B for each QC level Decision Is the % Difference for at least 2/3 of QC levels within ±15%? Start->Decision Success Conclusion: Methods are comparable. Data can be pooled. Decision->Success Yes Failure Conclusion: Methods are not comparable. Investigate source of bias. Decision->Failure No

Decision logic for determining the success of a cross-validation study.

Conclusion

The cross-validation of bioanalytical methods is a fundamental requirement for ensuring the reliability and comparability of data generated across multiple laboratories. This guide has provided a template for designing and evaluating such a study for the antiretroviral drug Etravirine. By presenting detailed experimental protocols and a framework for comparing quantitative performance data, researchers and drug development professionals can better ensure the integrity of their bioanalytical data in multi-site clinical and non-clinical studies. The use of hypothetical data based on published, validated methods illustrates how such a comparison can be structured and interpreted to meet regulatory expectations.

References

A Comparative Guide to Stable Isotope-Labeled Internal Standards for Etravirine Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of the non-nucleoside reverse transcriptase inhibitor, Etravirine, in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. The use of a suitable internal standard (IS) is critical for achieving reliable and reproducible results in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. This guide provides an objective comparison of the performance characteristics of Etravirine-d6, a commonly used stable isotope-labeled internal standard, with other alternatives, supported by experimental data from published literature.

The Gold Standard: Stable Isotope-Labeled Internal Standards

In quantitative bioanalysis, the ideal internal standard co-elutes with the analyte and exhibits identical chemical and physical properties. This ensures that it experiences the same effects of sample preparation, matrix interference, and ionization suppression or enhancement in the mass spectrometer. Stable isotope-labeled (SIL) internal standards, where one or more atoms in the drug molecule are replaced with their heavier stable isotopes (e.g., deuterium (²H or D), carbon-13 (¹³C), nitrogen-15 (¹⁵N)), are considered the gold standard as they are chemically identical to the analyte.

This guide will focus on the following internal standards for Etravirine analysis:

  • This compound (or its close analogue Etravirine-d8): A deuterated form of Etravirine.

  • Etravirine-¹³C₆: A carbon-13 labeled form of Etravirine.

  • Itraconazole: A structurally unrelated compound used as an alternative internal standard.

Performance Characteristics: A Comparative Analysis

The selection of an internal standard significantly impacts the accuracy, precision, and robustness of a bioanalytical method. The following tables summarize the performance characteristics of different internal standards for Etravirine analysis based on available literature.

Table 1: Performance of Etravirine-d8 as an Internal Standard

ParameterPerformance DataReference
Linearity Not explicitly stated for IS, but assay linearity for Etravirine was excellent.[1]
Precision Intra- and inter-assay precision (%CV) for Etravirine quantification were within acceptable limits.[1]
Accuracy Intra- and inter-assay accuracy (% bias) for Etravirine quantification were within acceptable limits.[1]
Matrix Effect Not explicitly detailed for Etravirine-d8 in the reviewed study.[1]
Recovery Not explicitly detailed for Etravirine-d8 in the reviewed study.[1]

Note: The study cited utilized Etravirine-d8 for the quantification of Etravirine in peripheral blood mononuclear cells (PBMCs). While specific performance data for the internal standard itself is not provided, its successful use in a validated method implies acceptable performance.

Table 2: Performance of Etravirine-¹³C₆ as an Internal Standard

ParameterPerformance DataReference
Linearity Assay linearity for Etravirine was established over the range of 0.1–100 ng/mL.
Precision Mean inter-assay precision (%CV) was 5.08%. Mean intra-assay precision was 3.44%.
Accuracy Mean inter-assay accuracy (% bias) was 1.96%. Mean intra-assay accuracy was 1.08%.
Matrix Effect Not explicitly quantified, but the method was validated in plasma, vaginal secretions, and vaginal tissue.
Recovery >94% in all tested matrices.

Table 3: Performance of Itraconazole as an Internal Standard

ParameterPerformance DataReference
Linearity Calibration curves were linear over the etravirine rat plasma concentration range of 1 ng/mL to 100 ng/mL.
Precision Inter- and intra-day precision were within ±10%.
Accuracy Inter- and intra-day accuracy were within ±10%.
Matrix Effect The percentage matrix factor was used as a quantitative measure, though specific values are not provided in the abstract.
Recovery The mean recovery rate of etravirine was 85.1% ± 1.7%. Recovery of itraconazole was not specified.

Discussion of Performance

The data presented highlights that both stable isotope-labeled internal standards (Etravirine-¹³C₆ and Etravirine-d8) and the structural analog (Itraconazole) can be used to develop validated LC-MS/MS methods for Etravirine quantification.

  • Etravirine-¹³C₆ demonstrates excellent precision, accuracy, and high recovery, making it a superior choice for robust and reliable bioanalysis. Carbon-13 labeled standards are generally preferred over deuterated standards as they are less likely to exhibit chromatographic shifts relative to the analyte and have greater isotopic stability.

  • Etravirine-d8 , as a deuterated analog, is also a suitable internal standard. While the reviewed study did not provide detailed performance metrics for the IS itself, its use in a validated assay for a complex matrix like PBMCs indicates its utility.

  • Itraconazole , a structural analog, offers a more cost-effective alternative to stable isotope-labeled standards. The validation data shows good linearity, precision, and accuracy. However, as it is not structurally identical to Etravirine, there is a higher potential for differential matrix effects and extraction recovery, which could impact the accuracy of the results under certain conditions.

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical performance. The following sections outline the key aspects of the experimental protocols used in the referenced studies.

Method Using Etravirine-¹³C₆ as Internal Standard

1. Sample Preparation:

  • A single-step protein precipitation was performed using acetonitrile.

  • Etravirine-¹³C₆ was added as the internal standard to plasma, vaginal secretions, and homogenized vaginal tissue samples.

  • The mixture was vortexed, centrifuged, and the supernatant was filtered before injection.

2. Liquid Chromatography:

  • Column: EMD Chromolith® Performance RP-18e 100-3mm.

  • Mobile Phase: A gradient of water with 10 mM formic acid and 1:1 acetonitrile:methanol with 10mM formic acid.

  • Injection Volume: 2 µL.

3. Mass Spectrometry:

  • Instrument: Triple quadrupole mass spectrometer.

  • Ionization: Positive ion electrospray ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM).

Method Using Itraconazole as Internal Standard

1. Sample Preparation:

  • An aliquot of the plasma sample (100 μL) was extracted with 500 μL of ethyl acetate containing 10 ng/mL of itraconazole.

  • After centrifugation, the organic supernatant was air-dried.

  • The residue was reconstituted with 100 μL of a 50% methanol in water solution.

2. Liquid Chromatography:

  • Column: Reverse-phase XTerra MS C₁₈ column.

  • Mobile Phase: A gradient of 2 mM ammonium acetate aqueous solution with 0.1% formic acid (A) and 0.1% formic acid in methanol (B).

  • Flow Rate: 300 μL/min.

  • Injection Volume: 10 μL.

3. Mass Spectrometry:

  • Ionization: Positive electrospray ionization.

  • Detection: Multiple Reaction Monitoring (MRM).

  • Transitions:

    • Etravirine: m/z 435.9 → 163.6

    • Itraconazole: m/z 706.7 → 392.6

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for using a stable isotope-labeled internal standard and a structural analog internal standard.

Experimental_Workflow_SIL cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Sample Biological Sample (Plasma, etc.) Add_IS Add this compound/¹³C₆ IS Sample->Add_IS Precipitation Protein Precipitation Add_IS->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject LC Chromatographic Separation Inject->LC MS Mass Spectrometric Detection LC->MS Data Data Acquisition MS->Data Ratio Calculate Peak Area Ratio (Analyte/IS) Data->Ratio Concentration Determine Etravirine Concentration Ratio->Concentration

Caption: Workflow for Etravirine quantification using a stable isotope-labeled internal standard.

Experimental_Workflow_Analog cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Sample Biological Sample (Plasma) Add_IS Add Itraconazole IS Sample->Add_IS Extraction Liquid-Liquid Extraction Add_IS->Extraction Drydown Evaporation to Dryness Extraction->Drydown Reconstitute Reconstitution Drydown->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject LC Chromatographic Separation Inject->LC MS Mass Spectrometric Detection LC->MS Data Data Acquisition MS->Data Ratio Calculate Peak Area Ratio (Analyte/IS) Data->Ratio Concentration Determine Etravirine Concentration Ratio->Concentration

Caption: Workflow for Etravirine quantification using a structural analog internal standard.

Conclusion and Recommendations

The choice of internal standard is a critical decision in the development of a robust and reliable bioanalytical method for Etravirine.

  • Etravirine-¹³C₆ is the recommended internal standard for assays requiring the highest level of accuracy and precision. Its identical chemical nature to the analyte ensures the most effective compensation for analytical variability.

  • This compound/d8 provides a suitable and widely used alternative, offering the benefits of a stable isotope-labeled standard.

  • Itraconazole can be a cost-effective option for routine analysis, provided that the method is thoroughly validated to ensure that it adequately compensates for any variability in the analytical process, particularly matrix effects and extraction efficiency.

Ultimately, the selection of the internal standard should be based on the specific requirements of the study, including the desired level of accuracy and precision, the complexity of the biological matrix, and budgetary considerations. Regardless of the choice, comprehensive method validation according to regulatory guidelines is essential to ensure the integrity of the analytical data.

References

Performance Comparison of Internal Standards for Etravirine Quantification: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the inter-assay and intra-assay precision and accuracy for the quantification of etravirine using different internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. The data presented is compiled from published research to assist drug development professionals and scientists in selecting the most appropriate analytical methodology.

Data Summary: Precision and Accuracy of Etravirine Quantification

The following tables summarize the inter-assay and intra-assay precision and accuracy for etravirine quantification using two different internal standards: a stable isotope-labeled analog, [¹³C₆]-Etravirine, and a structurally unrelated compound, Itraconazole.

It is important to note that the data for each internal standard is derived from separate studies and not from a direct head-to-head comparison. Therefore, variations in experimental conditions should be considered when interpreting these results.

Table 1: Inter-Assay and Intra-Assay Precision and Accuracy of Etravirine Quantification using [¹³C₆]-Etravirine as an Internal Standard

AnalyteInternal StandardQuality Control (QC) LevelInter-Assay Precision (%CV)Inter-Assay Accuracy (% Bias)Intra-Assay Precision (%CV)Intra-Assay Accuracy (% Bias)
Etravirine[¹³C₆]-EtravirineLLOQ<15.6%<11.3%<15.6%<11.3%
Etravirine[¹³C₆]-EtravirineLowNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
Etravirine[¹³C₆]-EtravirineMediumNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
Etravirine[¹³C₆]-EtravirineHighNot SpecifiedNot SpecifiedNot SpecifiedNot Specified

Data synthesized from a study that validated a method for 14 antiretroviral drugs. The highest overall coefficient of variation (CV) and bias for the entire panel at the Lower Limit of Quantification (LLOQ) are reported[1]. Specific data for etravirine at different QC levels were not individually detailed.

Table 2: Inter-Assay and Intra-Assay Precision and Accuracy of Etravirine Quantification using Itraconazole as an Internal Standard

AnalyteInternal StandardQuality Control (QC) Level (ng/mL)Inter-Day Precision (%CV)Inter-Day Accuracy (%RE)Intra-Day Precision (%CV)Intra-Day Accuracy (%RE)
EtravirineItraconazole2 (Low)8.9-5.07.5-3.5
EtravirineItraconazole20 (Medium)5.4-2.14.32.3
EtravirineItraconazole80 (High)4.81.53.94.1

Data extracted from a study that developed and validated an LC-MS/MS method for etravirine in rat plasma[2][3]. %RE denotes the percentage of relative error.

Another study quantifying etravirine in human plasma using lopinavir-d8 and other non-deuterated internal standards reported intra-assay and inter-assay precision and inaccuracy ranging from -14.3% to 12.3%[4].

Experimental Protocols

The methodologies employed in the cited studies to determine the precision and accuracy of etravirine quantification are detailed below.

Method 1: Etravirine Quantification with [¹³C₆]-Etravirine Internal Standard[1]
  • Sample Preparation: A simple protein precipitation method was used.

  • Chromatography: Liquid chromatography was performed with a run time of 2.9 minutes.

  • Mass Spectrometry: Tandem mass spectrometry (MS/MS) was used for detection.

  • Internal Standard: [¹³C₆]-Etravirine was used as the stable isotope-labeled internal standard.

  • Validation: The method was validated according to EMA and FDA guidelines, assessing selectivity, sensitivity, linearity, accuracy, precision, recovery, matrix effect, stability, dilution integrity, and carry-over.

Method 2: Etravirine Quantification with Itraconazole Internal Standard
  • Sample Preparation: A liquid-liquid extraction was performed. 100 µL of plasma was extracted with 500 µL of ethyl acetate containing 10 ng/mL of itraconazole. The organic layer was evaporated to dryness and the residue was reconstituted in 100 µL of 50% methanol in water.

  • Chromatography: A reverse-phase XTerra MS C₁₈ column was used with a gradient elution. The mobile phase consisted of 2 mM ammonium acetate in water with 0.1% formic acid (A) and 0.1% formic acid in methanol (B). The flow rate was 300 µL/min.

  • Mass Spectrometry: Detection was carried out using a tandem mass spectrometer with positive electrospray ionization. The precursor/product ion transitions (m/z) were 435.9→163.6 for etravirine and 706.7→392.6 for itraconazole.

  • Validation: The method was validated for linearity, sensitivity, extraction recovery, accuracy, precision, stability, and matrix effect. Calibration curves were linear over the concentration range of 1-100 ng/mL.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the bioanalytical method validation process to assess the precision and accuracy of an assay for etravirine quantification.

AssayValidationWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Analysis start Spike Blank Plasma with Etravirine (LLOQ, LQC, MQC, HQC) add_is Add Internal Standard (e.g., Etravirine-d6) start->add_is extraction Protein Precipitation or Liquid-Liquid Extraction add_is->extraction reconstitution Reconstitute in Mobile Phase extraction->reconstitution injection Inject Sample into LC-MS/MS System reconstitution->injection chromatography Chromatographic Separation injection->chromatography detection Mass Spectrometric Detection chromatography->detection quantification Quantify Etravirine Concentration detection->quantification intra_assay Intra-Assay Precision & Accuracy (Multiple replicates on the same day) quantification->intra_assay inter_assay Inter-Assay Precision & Accuracy (Multiple replicates on different days) quantification->inter_assay

Caption: Bioanalytical method validation workflow for etravirine.

References

A Comparative Guide to Etravirine Quantification: Linearity and Limits of Detection

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of various analytical methods for the quantification of Etravirine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1 infection. A key focus is placed on the linearity and limits of quantification (LLOQ and ULOQ) of these assays, with particular consideration for methods employing a deuterated internal standard like Etravirine-d6. The use of a stable isotope-labeled internal standard, such as this compound, is a common practice in mass spectrometry-based assays to enhance accuracy and precision by correcting for variability in sample preparation and instrument response.[1]

Performance Comparison of Etravirine Assays

The following table summarizes the linearity and quantification limits of different analytical methods for Etravirine determination reported in the literature. While specific data for assays utilizing this compound were not found in the public domain, the performance of assays using other deuterated internal standards (e.g., Etravirine-d8) or alternative internal standards provides a strong basis for comparison.[2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods generally offer the highest sensitivity.

Analytical MethodInternal StandardMatrixLinearity RangeLLOQULOQReference
LC-MS/MSItraconazoleRat Plasma1 - 100 ng/mL1 ng/mL100 ng/mL[3]
LC-MS/MSLopinavir-d8, Methyl IndinavirHuman PlasmaNot specified40 ng/mLNot specified[4]
LC-MS/MSDarunavir-d9, Etravirine-d8Human PBMCsNot specifiedNot specifiedNot specified[2]
RP-HPLCNot specifiedBulk Drug10 - 60 µg/mL1.713 µg/mLNot specified
RP-HPLCNot specifiedTablet Dosage Form15 - 45 µg/mL6.347 µg/mLNot specified
RP-UFLCNot specifiedBulk Drug1 - 5 µg/mL0.073 µg/mLNot specified
Visible SpectrophotometryNot applicableBulk Drug2.5 - 15 µg/mL0.578 µg/mLNot specified
Visible SpectrophotometryNot applicableBulk Drug5 - 30 µg/mL1.990 µg/mLNot specified

Experimental Protocols

Below is a generalized experimental protocol for the quantification of Etravirine in a biological matrix using LC-MS/MS with a deuterated internal standard. This protocol is a composite based on common practices described in the cited literature.

Sample Preparation
  • Spiking: To a 100 µL aliquot of the biological sample (e.g., plasma), add a known concentration of the internal standard (e.g., this compound).

  • Protein Precipitation: Add a protein precipitating agent, such as methanol or acetonitrile, to the sample. This step removes proteins that can interfere with the analysis.

  • Vortexing and Centrifugation: Vortex the mixture to ensure thorough mixing and then centrifuge to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube for analysis.

Chromatographic Separation
  • HPLC System: Utilize a high-performance liquid chromatography (HPLC) system.

  • Column: Employ a reverse-phase C18 column for separation.

  • Mobile Phase: A typical mobile phase consists of a gradient mixture of an aqueous component (e.g., 2 mM ammonium acetate with 0.1% formic acid) and an organic component (e.g., methanol with 0.1% formic acid).

  • Flow Rate: Maintain a constant flow rate, for example, 300 µL/min.

  • Injection Volume: Inject a small volume of the prepared sample supernatant (e.g., 5 µL) onto the column.

Mass Spectrometric Detection
  • Mass Spectrometer: Use a triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • Multiple Reaction Monitoring (MRM): Monitor the specific precursor to product ion transitions for both Etravirine and the internal standard (this compound).

    • Example Transition for Etravirine: m/z 435.9 → 163.6

  • Data Analysis: Quantify the amount of Etravirine in the sample by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve.

Experimental Workflow

The following diagram illustrates the typical workflow for an LC-MS/MS-based Etravirine assay.

Etravirine_Assay_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample add_is Add Internal Standard (this compound) sample->add_is precipitate Protein Precipitation add_is->precipitate centrifuge Vortex & Centrifuge precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC Separation (C18 Column) supernatant->hplc Inject ms Tandem MS Detection (MRM Mode) hplc->ms data Data Acquisition & Quantification ms->data

Caption: Workflow for Etravirine quantification by LC-MS/MS.

References

A Comparative Guide to Stability-Indicating HPLC Method Development and Validation for Etravirine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various stability-indicating High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods for the analysis of Etravirine. The development of a reliable stability-indicating analytical method is crucial for ensuring the quality, efficacy, and safety of pharmaceutical products by accurately quantifying the drug substance in the presence of its degradation products. This document outlines detailed experimental protocols, presents comparative data from several studies, and visualizes the analytical workflow and degradation pathways to aid researchers in selecting and implementing the most suitable method for their needs.

Comparative Analysis of Chromatographic Conditions

The selection of appropriate chromatographic conditions is fundamental to achieving optimal separation and quantification of Etravirine and its potential degradants. Below is a summary of conditions reported in various studies, highlighting the differences in stationary phases, mobile phases, and detection wavelengths.

ParameterMethod 1[1][2]Method 2[3]Method 3[4]Method 4[5]Method 5
Column Zorbax Eclipse Plus C18 (250 x 4.6 mm, 5 µm)Phenomex Luna C18 (100 x 4.6 mm, 5µ)Hypersil C18 (150 x 4.6 mm, 5 µm)Phenomenex Kinetex C18 (250 x 4.6 mm, 5µ)YMC's UltraHT Pro C18 (50 x 3.0 mm, 2.0µm)
Mobile Phase Acetonitrile: 10 mM Ammonium Acetate buffer (pH 4.5) (90:10 v/v)Acetonitrile: Potassium Dihydrogen Phosphate buffer (pH 3.45 with 0.2 ml triethylamine) (75:25 v/v)AcetonitrileMethanol: Acetonitrile (60:40 v/v)0.1% Formic acid in water and Acetonitrile (Gradient)
Flow Rate 1.0 ml/minNot Specified1.0 ml/min1.0 ml/min0.8 ml/min
Detection Wavelength 271 nm308 nm271 nm311 nm310 & 250 nm
Retention Time (min) 4.7473.141.803.226Not Specified
Column Temperature 27°CNot SpecifiedNot SpecifiedNot Specified40°C
Injection Volume 20 µlNot SpecifiedNot SpecifiedNot SpecifiedNot Specified

Method Validation Summary

Method validation is essential to demonstrate that an analytical procedure is suitable for its intended purpose. The following table summarizes the key validation parameters from different studies, performed in accordance with International Conference on Harmonization (ICH) guidelines.

Validation ParameterMethod 1Method 2Method 3Method 4
Linearity Range (µg/ml) Not Specified25–15010-601-5
Correlation Coefficient (r²) Not SpecifiedNot Specified0.9990.9942
Accuracy (% Recovery) Not Specified100.7798.6 - 99.17Not Specified
Precision (%RSD) 0.419Not Specified<2.0Not Specified
LOD (µg/ml) Not SpecifiedNot Specified0.5140.02
LOQ (µg/ml) 6.347Not Specified1.7130.073

Forced Degradation Studies

Forced degradation studies are critical for establishing the stability-indicating nature of an analytical method. These studies involve subjecting the drug substance to various stress conditions to generate potential degradation products.

Experimental Protocols for Forced Degradation:

  • Acid Degradation: Etravirine solution was treated with 0.5 M HCl and refluxed at 80°C for 8 hours.

  • Base Degradation: The drug was subjected to basic stress conditions, which resulted in significant degradation.

  • Oxidative Degradation: Etravirine was treated with an oxidizing agent to induce degradation.

  • Thermal Degradation: The drug substance was exposed to high temperatures to assess its thermal stability.

  • Photolytic Degradation: Etravirine was exposed to UV light to evaluate its photosensitivity.

Summary of Degradation Behavior:

Significant degradation of Etravirine was observed under basic stress conditions. The developed HPLC and UPLC methods were able to successfully separate the main drug peak from the peaks of the degradation products, demonstrating the stability-indicating power of these methods.

Visualizing the Process

To better understand the logical flow of method development and the chemical transformations during degradation, the following diagrams are provided.

experimental_workflow cluster_0 Method Development cluster_1 Method Validation (ICH Guidelines) cluster_2 Application A Selection of Chromatographic Conditions (Column, Mobile Phase, etc.) B System Suitability Testing A->B C Specificity & Forced Degradation B->C D Linearity & Range C->D E Accuracy D->E F Precision (Repeatability & Intermediate) E->F G LOD & LOQ F->G H Robustness G->H I Routine Analysis of Etravirine in Bulk and Dosage Forms H->I

Caption: Experimental workflow for HPLC method development and validation.

forced_degradation_pathway cluster_stress Stress Conditions Etravirine Etravirine Acid Acid Hydrolysis Etravirine->Acid Base Base Hydrolysis Etravirine->Base Oxidation Oxidation Etravirine->Oxidation Thermal Thermal Etravirine->Thermal Photo Photolytic Etravirine->Photo Degradation_Products Degradation Products Acid->Degradation_Products Base->Degradation_Products Oxidation->Degradation_Products Thermal->Degradation_Products Photo->Degradation_Products

Caption: Forced degradation pathways of Etravirine under various stress conditions.

Conclusion

The presented data highlights that several robust and reliable stability-indicating HPLC and UPLC methods have been successfully developed and validated for the determination of Etravirine. The choice of a specific method will depend on the available instrumentation, desired run time, and specific requirements of the analysis. The methods utilizing C18 columns with a mobile phase consisting of a buffer and an organic modifier like acetonitrile or methanol have proven to be effective. All the discussed methods have demonstrated specificity through forced degradation studies, ensuring that they can accurately quantify Etravirine in the presence of its degradation products, making them suitable for routine quality control analysis of bulk drug and pharmaceutical formulations.

References

A Comparative Analysis of UPLC and HPLC for the Quantification of Etravirine

Author: BenchChem Technical Support Team. Date: November 2025

The precise and reliable quantification of active pharmaceutical ingredients (APIs) is paramount in drug development and quality control. For the antiretroviral drug Etravirine, both High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful analytical techniques employed for its determination. This guide provides a comparative analysis of these two methods, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the most suitable technique for their specific needs.

UPLC technology, which utilizes columns with sub-2 µm particles, generally offers significant advantages over traditional HPLC in terms of speed, sensitivity, and resolution.[1][2][3] These benefits stem from the smaller particle size, which leads to higher efficiency and allows for faster separations without a loss in resolving power.[1][4] This translates to shorter run times, reduced solvent consumption, and consequently, lower operational costs.

Performance Data: UPLC vs. HPLC for Etravirine Quantification

The following tables summarize the key performance parameters for the quantification of Etravirine using UPLC and HPLC, compiled from various validated methods.

ParameterUPLC MethodHPLC Method 1HPLC Method 2HPLC Method 3
Retention Time (min) Not specified for Etravirine alone1.85.32 (± 0.1)4.547
Linearity Range (µg/mL) Not specified10-600.16-0.6410-60
Correlation Coefficient (r²) > 0.9990.9990.993Not specified
Limit of Detection (LOD) (µg/mL) 0.003% of 1.0 mg/mL0.514Not specifiedNot specified
Limit of Quantification (LOQ) (µg/mL) Not specified1.713Not specifiedNot specified
Accuracy (% Recovery) 95.86 - 104.13 (for impurities)98.6 - 99.17Not specified99.02
Precision (% RSD) < 2.00.55Not specifiedNot specified

Experimental Protocols

Below are the detailed methodologies for the UPLC and HPLC experiments cited in this guide.

UPLC Method Experimental Protocol

  • Instrumentation: Shimadzu UPLC system with a Waters 2695 binary pump, auto-sampler, and a 2996 photodiode array detector.

  • Column: Shimpack ODS-II stationary phase.

  • Mobile Phase: Gradient combination (specifics not detailed in the provided abstract).

  • Flow Rate: 0.6 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 303 nm.

  • Column Temperature: 40°C.

HPLC Method 1 Experimental Protocol

  • Instrumentation: HPLC (Analytical Technologies) with a UV detector.

  • Column: Hypersil C18 (4.6 mm × 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile.

  • Flow Rate: 1 mL/min.

  • Detection Wavelength: 271 nm.

HPLC Method 2 Experimental Protocol

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile:Water (85:15 v/v).

  • Flow Rate: 1 mL/min.

  • Detection Wavelength: 308 nm.

HPLC Method 3 Experimental Protocol

  • Instrumentation: Not specified.

  • Column: Universal C18 (4.6 x 150mm, 5µm).

  • Mobile Phase: 0.02M potassium dihydrogen phosphate & 0.003M dipotassium hydrogen phosphate buffer (pH 3.5 with 0.1% orthophosphoric acid) and acetonitrile (45:55).

  • Flow Rate: 1 mL/min.

  • Detection Wavelength: 285nm.

Workflow for Comparative Analysis of Analytical Methods

The following diagram illustrates a typical workflow for the comparative analysis of two analytical methods, such as UPLC and HPLC, for the quantification of a specific analyte.

Comparative_Analysis_Workflow start Define Analytical Requirements method_dev Method Development start->method_dev uplc_dev UPLC Method method_dev->uplc_dev hplc_dev HPLC Method method_dev->hplc_dev uplc_val Validate UPLC Method uplc_dev->uplc_val hplc_val Validate HPLC Method hplc_dev->hplc_val validation Method Validation data_analysis Comparative Data Analysis uplc_val->data_analysis hplc_val->data_analysis performance Performance Metrics (Speed, Sensitivity, Resolution) data_analysis->performance cost Cost-Benefit Analysis (Solvent, Time, Throughput) data_analysis->cost selection Select Optimal Method performance->selection cost->selection end Implement for Routine Analysis selection->end

Caption: Workflow for the comparative analysis of UPLC and HPLC methods.

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Etravirine-d6

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the field of drug development, the proper handling and disposal of chemical compounds are paramount to ensuring both personal safety and environmental protection. Etravirine-d6, a deuterated analog of the non-nucleoside reverse transcriptase inhibitor Etravirine, requires specific disposal procedures due to its potential hazards. This guide provides essential, step-by-step information for the safe disposal of this compound in a laboratory setting.

Hazard Profile and Regulatory Considerations

This compound is classified as harmful if swallowed and poses a significant threat to aquatic life, with long-lasting effects.[1][2][3] It is designated as "very toxic for fish" and is considered extremely hazardous to water (Water hazard class 3).[1] Consequently, it is imperative that this compound is not disposed of with household garbage or allowed to enter sewage systems.[1] Disposal must adhere to official local, regional, and national regulations for hazardous waste.

Hazard ClassificationDescriptionSource
Acute Oral Toxicity Category 4: Harmful if swallowed.
Aquatic Hazard (Acute) Category 1: Very toxic to aquatic life.
Aquatic Hazard (Chronic) Category 1: Very toxic to aquatic life with long lasting effects.
UN Number UN3077
Proper Shipping Name Environmentally hazardous substance, solid, n.o.s. (this compound)

Personal Protective Equipment (PPE) and Safety Measures

Before handling this compound for disposal, it is crucial to wear appropriate personal protective equipment. This includes:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: To prevent skin contact.

Ensure adequate ventilation to avoid the formation and inhalation of dust.

Step-by-Step Disposal Procedure

The disposal of this compound and associated waste must be conducted as follows:

  • Waste Segregation:

    • Solid this compound Waste: Collect any unused or expired pure this compound powder in a designated, clearly labeled, and sealed container for hazardous chemical waste.

    • Contaminated Labware: Disposable items such as pipette tips, tubes, and gloves that have come into contact with this compound should be placed in a separate, sealed, and clearly labeled hazardous waste container.

    • Empty Containers: The original containers of this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as hazardous waste. Once decontaminated, the empty container can be disposed of according to institutional guidelines for non-hazardous lab waste, after removing or defacing the label.

  • Waste Collection and Storage:

    • Store all hazardous waste containers in a designated, secure area away from incompatible materials.

    • Ensure all waste containers are properly labeled with the contents (this compound waste) and the appropriate hazard symbols.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste by a licensed environmental disposal company. Do not attempt to dispose of this material through standard laboratory or municipal waste streams.

    • Provide the disposal company with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and disposal.

Accidental Release Measures

In the event of a spill:

  • Avoid dust formation.

  • Wear appropriate PPE.

  • Carefully sweep up the solid material and place it into a suitable, sealed container for disposal.

  • Prevent the spilled material from entering drains or waterways.

Below is a diagram illustrating the decision-making workflow for the proper disposal of this compound.

Etravirine_d6_Disposal_Workflow cluster_0 Start: this compound Waste Generated cluster_1 Waste Characterization & Segregation cluster_2 Containment & Labeling cluster_3 Final Disposal Path start Identify this compound Waste (Pure compound, contaminated labware, etc.) pure_compound Pure this compound or Concentrated Residue start->pure_compound contaminated_labware Contaminated Labware (Gloves, tips, vials) start->contaminated_labware empty_container Empty Original Container start->empty_container hazardous_waste_solid Seal in Labeled Hazardous Waste Container (Solid Chemical Waste) pure_compound->hazardous_waste_solid hazardous_waste_sharps Seal in Labeled Hazardous Waste Container (Contaminated Sharps/Labware) contaminated_labware->hazardous_waste_sharps decontamination Triple-Rinse with Appropriate Solvent empty_container->decontamination licensed_disposal Arrange for Pickup by Licensed Hazardous Waste Vendor hazardous_waste_solid->licensed_disposal hazardous_waste_sharps->licensed_disposal rinsate_collection Collect Rinsate as Hazardous Liquid Waste decontamination->rinsate_collection non_hazardous_disposal Dispose of Decontaminated Container as Non-Hazardous Waste decontamination->non_hazardous_disposal After Decontamination rinsate_collection->licensed_disposal

Caption: this compound Disposal Workflow.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Etravirine-d6

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when working with potent compounds like Etravirine-d6. This guide provides essential, step-by-step safety and logistical information to minimize exposure risk and ensure proper disposal, fostering a culture of safety and building trust in your laboratory practices.

This compound is a deuterated analog of Etravirine, a non-nucleoside reverse transcriptase inhibitor used in HIV treatment.[1][2][3] While the Safety Data Sheet (SDS) for this compound outlines its specific hazards, it is prudent to handle it with the same precautions as other potent or cytotoxic compounds due to its pharmacological activity.[4][5] The primary routes of occupational exposure to such compounds include skin contact, inhalation of aerosols or powders, and accidental ingestion.

Hazard Identification and Classification

The available Safety Data Sheet (SDS) for this compound provides the following hazard information. Adherence to the precautionary statements is mandatory for safe handling.

Hazard ClassGHS PictogramSignal WordHazard StatementPrecautionary Statements
Acute Toxicity, Oral
alt text
Warning H302: Harmful if swallowed.P264: Wash hands thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.P330: Rinse mouth.
Serious Eye Irritation
alt text
Warning H319: Causes serious eye irritation.P280: Wear protective gloves/protective clothing/eye protection/face protection.
Hazardous to the Aquatic Environment, Acute
alt text
Warning H400: Very toxic to aquatic life.P273: Avoid release to the environment.
Hazardous to the Aquatic Environment, Chronic
alt text
Warning H410 / H413: Very toxic to aquatic life with long lasting effects. / May cause long lasting harmful effects to aquatic life.P391: Collect spillage.P501: Dispose of contents/container to a licensed hazardous-waste disposal contractor or collection site.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is your primary barrier against exposure. For handling this compound, the following PPE is required, drawing from guidelines for potent and cytotoxic compounds.

PPE CategorySpecificationRationale
Hand Protection Two pairs of chemotherapy-tested nitrile gloves.Provides a primary barrier against dermal absorption. Double-gloving is a best practice for handling potent compounds.
Body Protection Disposable, fluid-resistant gown with long sleeves and closed front.Protects skin and personal clothing from contamination.
Eye & Face Protection Safety glasses with side shields or a full-face shield.Protects against splashes of solutions or accidental contact with powder. A face shield is preferred if there is a significant risk of splashing.
Respiratory Protection A fit-tested NIOSH-approved N95 or higher respirator.Required when handling the powder form (e.g., weighing) or when there is a risk of generating aerosols, to prevent inhalation.
Additional Protection Shoe covers.Prevents the tracking of contaminants out of the designated handling area.

Operational Plan: A Step-by-Step Guide

A structured workflow is critical to minimize risk. The following procedural guidance outlines the safe handling of this compound from receipt to use.

Receiving and Storage
  • Receiving : Upon receipt, visually inspect the container for any damage or leaks without opening it.

  • Transport : Transport the sealed container to the designated storage area.

  • Storage : Store this compound at room temperature (20°C to 25°C or 68°F to 77°F) in its original, tightly closed container, away from moisture. The storage area should be clearly labeled as containing potent compounds.

Preparation and Handling (in a Designated Area)

All handling of this compound, especially of the solid form, should be performed within a containment device such as a chemical fume hood or a biological safety cabinet to protect both the user and the product.

  • Donning PPE : Before entering the designated handling area, don all required PPE in the correct order (shoe covers, gown, mask/respirator, eye protection, inner gloves, outer gloves).

  • Weighing the Compound :

    • Perform weighing within a ventilated balance enclosure or chemical fume hood to contain any airborne powder.

    • Use dedicated spatulas and weigh boats.

    • Handle the powder gently to avoid creating dust.

  • Dissolving the Compound :

    • Add the solvent to the vessel containing the weighed this compound.

    • Cap the vessel securely before mixing or vortexing to prevent aerosol generation.

  • Experimental Use :

    • All procedures involving the compound or its solutions should be performed over a disposable, absorbent bench liner to contain any small spills.

    • Use caution to avoid splashes and aerosol generation.

Spill Management

In the event of a spill, prompt and correct action is crucial.

  • Alert and Secure : Alert others in the area and restrict access to the spill zone.

  • Don PPE : Ensure you are wearing the full complement of appropriate PPE before cleaning the spill.

  • Containment :

    • Powder Spill : Gently cover the spill with absorbent pads dampened with water to avoid raising dust.

    • Liquid Spill : Cover the spill with absorbent material from a cytotoxic spill kit.

  • Cleanup : Working from the outside in, carefully collect all contaminated materials.

  • Decontamination : Clean the spill area with an appropriate deactivating agent (if available) followed by a detergent solution and then water.

  • Disposal : All materials used for cleanup must be disposed of as hazardous waste.

Disposal Plan

Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and harm to human health.

Waste StreamDisposal Procedure
Unused/Expired this compound * Dispose of as hazardous chemical waste. * Do not dispose of down the drain or in regular trash. * Follow all local, state, and federal regulations for hazardous waste disposal.
Contaminated Labware (solid) * Includes gloves, gowns, shoe covers, pipette tips, tubes, flasks, and spill cleanup materials. * Collect in a designated, leak-proof, and clearly labeled hazardous waste container. * The container should be kept closed when not in use.
Contaminated Labware (sharps) * Includes needles and contaminated glass. * Dispose of immediately into a designated, puncture-resistant sharps container labeled for hazardous chemical waste.
Contaminated Solutions (liquid) * Collect in a designated, sealed, and leak-proof hazardous waste container. * The container must be clearly labeled with the contents, including "this compound" and any solvents used. * Do not mix with incompatible waste streams.

All hazardous waste must be managed and disposed of through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.

Safe Handling Workflow Diagram

The following diagram illustrates the key steps for the safe handling of this compound, from receipt of the compound to the final disposal of waste.

Etravirine_Handling_Workflow cluster_prep Preparation & Handling (in Containment) cluster_disposal Waste Management don_ppe 1. Don Full PPE weigh 2. Weigh Powder don_ppe->weigh dissolve 3. Dissolve Compound weigh->dissolve experiment 4. Perform Experiment dissolve->experiment collect_solid Collect Solid Waste (PPE, labware) experiment->collect_solid collect_liquid Collect Liquid Waste (solutions) experiment->collect_liquid spill Spill Event experiment->spill dispose Dispose via EHS collect_solid->dispose collect_liquid->dispose end Workflow Complete dispose->end start Receive & Store Compound start->don_ppe spill_cleanup Spill Cleanup Protocol spill->spill_cleanup spill_cleanup->collect_solid

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.